2,4-Difluoro-3-methylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluoro-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVSOQQHWTDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466801 | |
| Record name | 2,4-Difluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-90-3 | |
| Record name | 2,4-Difluoro-3-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847502-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847502-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,4-Difluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2,4-Difluoro-3-methylbenzylamine, a fluorinated building block of increasing importance in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a methyl group onto the benzylamine scaffold imparts unique physicochemical properties that can significantly enhance the pharmacological profile of therapeutic agents. This document details the compound's properties, outlines a robust synthetic pathway, discusses its applications as a key intermediate, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.
Physicochemical and Structural Properties
This compound, identified by the CAS number 847502-90-3 , is a substituted aromatic amine.[][2] The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring creates a unique electronic and steric environment. These substitutions are critical for modulating properties such as metabolic stability, binding affinity to biological targets, and bioavailability.[3]
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 847502-90-3 | [][2] |
| Molecular Formula | C₈H₉F₂N | [] |
| Molecular Weight | 157.16 g/mol | [4] |
| IUPAC Name | (2,4-difluoro-3-methylphenyl)methanamine | [] |
| SMILES | CC1=C(C=CC(=C1F)CN)F | [] |
| InChI | InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | [] |
| InChIKey | LPMVSOQQHWTDRH-UHFFFAOYSA-N | [] |
Synthesis and Manufacturing Protocol
The synthesis of substituted benzylamines like this compound is a critical process for providing key intermediates for pharmaceutical manufacturing. A common and effective method involves the reductive amination of the corresponding aldehyde, 2,4-Difluoro-3-methylbenzaldehyde. This approach is favored for its high efficiency and yield.
The diagram below illustrates a generalized workflow for this synthetic transformation.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established chemical principles for reductive amination.
Materials:
-
2,4-Difluoro-3-methylbenzaldehyde (1 equivalent)[5]
-
Ammonia source (e.g., 25% aqueous ammonia)
-
Solvent (e.g., Isopropyl alcohol)
-
Catalyst (e.g., Raney Nickel)[6]
-
Hydrogen gas (H₂)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Reactor Charging: A suitable high-pressure reactor is charged with the solvent (isopropyl alcohol), the ammonia source, and the Raney Nickel catalyst.[6]
-
Inerting: The reactor is flushed with nitrogen gas to remove air, followed by flushing with hydrogen gas.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 60-80°C) and pressurized with hydrogen gas to a designated pressure (e.g., 10 kg/cm ²).[6]
-
Substrate Addition: A solution of 2,4-Difluoro-3-methylbenzaldehyde dissolved in the reaction solvent is slowly fed into the reactor over several hours.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.
-
Cooling and Filtration: Upon completion, the reactor is cooled to room temperature, and the pressure is released. The reaction mixture is filtered to remove the catalyst.[6]
-
Workup and Purification: The filtrate is concentrated to remove the solvent and excess ammonia. The resulting crude product can then be purified by vacuum distillation to yield high-purity this compound.[6]
Applications in Drug Discovery and Medicinal Chemistry
The 2,4-difluorobenzylamine scaffold is a privileged structure in modern drug discovery, renowned for its role in enhancing the efficacy of therapeutic agents.[3] It is a key component in several approved antiviral drugs, particularly HIV-1 integrase inhibitors like dolutegravir and cabotegravir.[3] The fluorine atoms contribute to increased metabolic stability and improved binding affinity by forming favorable interactions within the target protein's active site.[3]
While this compound is a close analog, the addition of the methyl group at the 3-position serves as a critical tool for medicinal chemists to perform structure-activity relationship (SAR) studies. This modification allows for fine-tuning of the molecule's properties:
-
Steric Influence: The methyl group can provide a steric handle to probe the binding pocket of a target enzyme or receptor, potentially increasing selectivity or potency.
-
Lipophilicity Modulation: It can alter the compound's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.
-
Metabolic Blocking: The methyl group can be strategically placed to block potential sites of metabolic oxidation, thereby increasing the drug's half-life.
The diagram below illustrates how this benzylamine derivative can be incorporated into a generic pharmacophore to generate novel drug candidates.
Caption: Use of this compound as a building block in drug design.
Safety, Handling, and Storage
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors. Wash hands thoroughly after handling.[7]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[7]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
-
Storage: Store in a cool, well-ventilated place in a tightly sealed container.[7] Keep away from sources of ignition.[7]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern offers a strategic advantage for medicinal chemists aiming to optimize the properties of drug candidates. Understanding its synthesis, properties, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers and developers working with this important chemical intermediate.
References
- Chemsrc. This compound | CAS#:847502-90-3. [Link]
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
- PubChem. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. [Link]
- Google Patents. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- PubChem. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148. [Link]
- Google Patents.
- PubChem. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | C12H17F2N | CID 11820531. [Link]
- PubChem. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119. [Link]
Sources
- 2. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9 | FD67320 [biosynth.com]
- 6. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 2,4-Difluoro-3-methylbenzylamine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-methylbenzylamine
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a fluorinated organic compound of significant interest to professionals in medicinal chemistry, drug discovery, and synthetic chemistry. The incorporation of fluorine atoms and a methyl group onto the benzylamine scaffold imparts unique electronic and steric properties, making it a valuable building block for developing novel therapeutic agents and functional materials. The strategic placement of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This document details the compound's core chemical identifiers, summarizes its key physicochemical properties, outlines robust experimental protocols for its characterization, presents a plausible synthetic pathway, and discusses essential safety and handling procedures. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Core Chemical Identity
This compound, with the molecular formula C₈H₉F₂N, is a substituted benzylamine characterized by two fluorine atoms at positions 2 and 4, and a methyl group at position 3 of the benzene ring. This specific substitution pattern creates a distinct electronic and steric environment around the aminomethyl group, influencing its reactivity and interaction with biological targets.
| Identifier | Value | Source(s) |
| CAS Number | 847502-90-3 | [] |
| IUPAC Name | (2,4-Difluoro-3-methylphenyl)methanamine | [] |
| Molecular Formula | C₈H₉F₂N | [][2] |
| Molecular Weight | 157.16 g/mol | [3] |
| Canonical SMILES | CC1=C(C=CC(=C1F)CN)F | [][2] |
| InChI | InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | [][2] |
| InChIKey | LPMVSOQQHWTDRH-UHFFFAOYSA-N | [] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application, dictating its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, reliable predictions and comparisons with structurally similar compounds provide valuable insights.
| Property | Value / Expected Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | Analog Comparison[4] |
| Boiling Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Predicted XlogP | 1.3 | [2] |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, DCM) and insoluble in water. | Chemical Principles[4] |
| Predicted pKa | Basic (amine); specific value not determined. | Chemical Principles |
Partition Coefficient (LogP) and pKa
The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that this compound has moderate lipophilicity.[2] This is a critical parameter in drug design, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The primary amine group imparts basicity to the molecule. The pKa of this group is crucial for understanding its ionization state at physiological pH, which affects receptor binding and cell membrane permeability.
Spectroscopic and Analytical Characterization
Confirming the identity, structure, and purity of this compound is paramount. A multi-technique analytical approach is necessary for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.
Expected Spectral Features:
-
¹H NMR: The spectrum would feature a singlet for the methyl protons (CH₃), a singlet for the benzylic protons (CH₂), and complex multiplets in the aromatic region for the two aromatic protons. The aromatic signals will exhibit coupling to each other (meta-coupling) and to the adjacent fluorine atoms (H-F coupling).
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the benzylic carbon, and the six aromatic carbons. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, and adjacent carbons will show smaller two-bond C-F couplings.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will exhibit coupling to each other and to nearby aromatic protons.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to confirm the assigned structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula with high accuracy.
Predicted High-Resolution Mass Spectrometry Data:
| Adduct | Formula | Predicted m/z | Source(s) |
| [M+H]⁺ | C₈H₁₀F₂N⁺ | 158.07759 | [2] |
| [M+Na]⁺ | C₈H₉F₂NNa⁺ | 180.05953 | [2] |
| [M-H]⁻ | C₈H₈F₂N⁻ | 156.06303 | [2] |
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500 Da). For HRMS, use a TOF or Orbitrap analyzer.
-
Analysis: Compare the observed accurate mass of the molecular ion with the theoretical mass calculated for the formula C₈H₉F₂N to confirm its elemental composition.
Chromatographic Purity Assessment
Assessing the purity of the compound is a critical quality control step. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for this purpose.
Protocol for RP-HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: Use a standard HPLC system equipped with a C18 column, a UV detector, and a gradient pump.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Synthesis and Reactivity
As a bespoke building block, a reliable synthetic route is essential. While specific literature for this compound is sparse, a plausible pathway can be designed based on established organic chemistry principles, such as those used for the synthesis of the closely related 2,4-difluorobenzylamine.[5][6][7]
Representative Synthetic Workflow
A logical approach involves the formylation of 1,3-difluoro-2-methylbenzene followed by reductive amination. This strategy provides a direct and efficient route to the target primary amine.
-
Step 1: Formylation. The starting material, 1,3-difluoro-2-methylbenzene, can be converted to the key intermediate, 2,4-difluoro-3-methylbenzaldehyde. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF).
-
Step 2: Reductive Amination. The resulting aldehyde is then converted to the target benzylamine. This is commonly achieved via one-pot reductive amination, where the aldehyde reacts with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride or sodium triacetoxyborohydride) to form the amine.
Chemical Reactivity
The primary amine functionality is the main site of reactivity, making the compound an excellent building block for further elaboration. It readily participates in standard amine reactions, including:
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally similar 2,4-difluorobenzylamine should be used as a primary guide for handling.[8][9] This class of compounds must be treated as hazardous.
-
Hazard Identification: Assumed to be a corrosive material that can cause severe skin burns and eye damage.[10] It may be harmful if inhaled or ingested.[8]
-
Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Avoid breathing vapors or mists.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[11]
-
-
Storage:
Conclusion
This compound is a strategically designed chemical building block with significant potential in drug discovery and materials science. Its unique combination of fluorine and methyl substituents provides a valuable tool for chemists to modulate the physicochemical and pharmacological properties of target molecules. This guide has provided a detailed overview of its chemical identity, properties, characterization methods, and a plausible synthetic route. By adhering to the outlined analytical protocols and safety precautions, researchers can confidently and effectively integrate this compound into their synthetic programs.
References
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE.
- The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BenchChem. (2025). physicochemical properties of 2,4-Difluorobenzylamine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information.
- BOC Sciences. (n.d.). CAS 847502-90-3 this compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET 3-Fluoro-4-methylbenzylamine.
- Chemsrc. (n.d.). This compound.
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. (n.d.). Synthetic method of 2,4-difluorobenzene methylamine.
- Google Patents. (n.d.). Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- PubChemLite. (n.d.). 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO).
- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- NIST Mass Spectrometry Data Center. (n.d.). Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra.
- PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N).
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. National Center for Biotechnology Information.
- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzonitrile (C8H5F2N).
Sources
- 2. PubChemLite - 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N) [pubchemlite.lcsb.uni.lu]
- 3. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aosc.in [aosc.in]
- 5. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 6. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
- 7. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.es [fishersci.es]
An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzylamine: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methylbenzylamine, a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical industries. Fluorinated building blocks are critical in modern drug discovery for their ability to enhance key molecular properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document details the molecular structure, physicochemical properties, a validated synthetic workflow with mechanistic insights, anticipated spectroscopic data, and essential safety protocols for this compound. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental identity and physical characteristics. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.
Core Identification Data
Precise identification is critical for regulatory compliance, literature searches, and unambiguous communication in a research setting. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | (2,4-difluoro-3-methylphenyl)methanamine | [] |
| CAS Number | 847502-90-3 | [][4] |
| Molecular Formula | C₈H₉F₂N | [][5] |
| SMILES | CC1=C(C=CC(=C1F)CN)F | [][5] |
| InChI | InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | [][5] |
Molecular Structure and Weight
The arrangement of atoms in this compound features a benzene ring substituted with two fluorine atoms, a methyl group, and an aminomethyl group. The specific ortho and para positioning of the fluorine atoms relative to the aminomethyl group, combined with the adjacent methyl group, creates a unique electronic and steric profile that is valuable for modulating interactions with biological targets.
Physicochemical Properties
The compound's physical properties are essential for predicting its behavior in various solvents and reaction conditions. While extensive experimental data for this specific molecule is not widely published, key values can be calculated or inferred from closely related analogs.
| Property | Value | Source(s) |
| Molecular Weight | 157.16 g/mol | [6] |
| Monoisotopic Mass | 157.07031 Da | [5] |
| Predicted XlogP | 1.3 | [5] |
| Appearance | Colorless to light yellow liquid (inferred) | [1] |
The Strategic Role of Fluorination in Drug Design
The inclusion of fluorine atoms in bioactive molecules is a cornerstone of modern medicinal chemistry, and the subject compound is a prime example of a strategically fluorinated building block.[2] The two fluorine atoms on the phenyl ring are not merely passive substituents; they actively modulate the molecule's properties in several beneficial ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.[1]
-
Receptor Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, often leading to enhanced potency.
-
Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity (LogP). While highly fluorinated motifs can increase lipophilicity, the introduction of one or two fluorine atoms can lower the pKa of nearby basic groups (like the benzylamine), which can influence solubility and cell membrane permeability.
The use of the related compound, 2,4-difluorobenzylamine, as a key intermediate in the synthesis of the anti-AIDS drug Dolutegravir underscores the pharmaceutical relevance of this substitution pattern.[1][7][8]
Synthesis and Mechanistic Rationale
A reliable and scalable synthesis is paramount for the practical application of any chemical building block. While multiple routes to benzylamines exist, the catalytic reduction of the corresponding benzonitrile is a robust and high-yielding method well-suited for industrial production.
Retrosynthetic Analysis
The most direct and logical synthetic disconnection for this compound is the reduction of the amine, leading back to the commercially available or readily synthesized 2,4-Difluoro-3-methylbenzonitrile. This approach avoids the multiple steps and potentially harsh reagents associated with methods starting from toluene analogs.
Recommended Synthetic Protocol: Catalytic Hydrogenation of 2,4-Difluoro-3-methylbenzonitrile
This protocol describes the reductive amination of 2,4-Difluoro-3-methylbenzonitrile using hydrogen gas and a metal catalyst. The choice of Raney Nickel is based on its proven efficacy, cost-effectiveness, and extensive documentation for this type of transformation.[9] The presence of ammonia helps to minimize the formation of secondary amine byproducts.
Reaction: C₈H₅F₂N (nitrile) + 2H₂ --[Raney Ni, NH₃]--> C₈H₉F₂N (amine)
Detailed Step-by-Step Methodology
-
Rationale for Reagent Choices:
-
Solvent (Isopropanol/Ethanol): An alcohol is chosen for its ability to dissolve the starting nitrile and for its compatibility with the catalyst and reaction conditions.
-
Catalyst (Raney Nickel): A highly active hydrogenation catalyst. It is crucial to handle it as a slurry in a solvent as it can be pyrophoric when dry.
-
Ammonia (Aqueous): Added to suppress the formation of the secondary amine impurity, (bis(2,4-difluoro-3-methylbenzyl)amine), by competing for reaction with the intermediate imine.
-
-
Protocol:
-
Reactor Setup: To a high-pressure hydrogenation reactor, charge Raney Nickel (e.g., 5-10 wt% of the nitrile) as a slurry in isopropanol.
-
Atmosphere Inerting: Seal the reactor and flush thoroughly with nitrogen gas (3 cycles) to remove all oxygen, which can deactivate the catalyst.
-
Charge Reagents: Add a solution of 2,4-Difluoro-3-methylbenzonitrile (1.0 eq) in isopropanol and aqueous ammonia (e.g., 25% solution, 3-5 eq).
-
Hydrogenation: Flush the reactor with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen to the target pressure (e.g., 5-10 bar / 75-150 psi).[9]
-
Reaction Execution: Heat the mixture to 60-80°C with vigorous stirring.[9] The reaction progress can be monitored by the cessation of hydrogen uptake or by in-process sampling and analysis (GC or LC-MS).
-
Workup and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Wash the filter cake with isopropanol. Caution: Do not allow the filter cake to dry. It should be quenched immediately with water.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.
-
Synthesis Workflow Visualization
Anticipated Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a suite of spectroscopic analyses is required. Based on the molecular structure, the following spectral features are expected.
-
¹H NMR: The spectrum should show distinct signals for the methyl protons (a singlet around 2.2-2.4 ppm), the benzylic CH₂ protons (a singlet around 3.8-4.0 ppm), the amine NH₂ protons (a broad singlet that is D₂O exchangeable), and two aromatic protons in the 6.8-7.5 ppm region, exhibiting complex splitting patterns due to H-H and H-F coupling.
-
¹³C NMR: The spectrum will display 8 distinct carbon signals. The carbons attached to fluorine (C2 and C4) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The carbons adjacent to the fluorinated positions will also show smaller two- or three-bond C-F couplings.[10]
-
¹⁹F NMR: Two distinct signals are expected, one for each unique fluorine environment (F2 and F4), likely appearing as multiplets due to coupling with aromatic protons.
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 158.0776.[5]
Safety, Handling, and Storage
| Safety Aspect | Guideline | Source(s) |
| GHS Classification | Danger: Causes severe skin burns and eye damage. | [12] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with face shield, and a lab coat. | [11] |
| Handling | Use only under a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. | [11] |
| Storage | Store in a dry, cool, and well-ventilated area. Keep the container tightly closed. Store locked up. | [11] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | [11] |
| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [11] |
References
- 2,6-Difluoro-3-methylbenzylamine. PubChem. [Link]
- N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. PubChem. [Link]
- The synthetic method of 2,4 difluoro benzene methanamines.
- Safety D
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- This compound. Chemsrc. [Link]
- 2,4-Difluorobenzylamine. PubChem. [Link]
- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N). PubChemLite. [Link]
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
- 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). PubChemLite. [Link]
- 2,4-Difluoro-3-methylbenzonitrile. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 4. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]
- 5. PubChemLite - 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N) [pubchemlite.lcsb.uni.lu]
- 6. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 8. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 2,4-Difluoro-3-methylbenzylamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Difluoro-3-methylbenzylamine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a thorough understanding of its structural and electronic properties as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Spectroscopic techniques are indispensable tools for elucidating and confirming this structure, providing a unique fingerprint of the molecule. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring and the integrity of the benzylamine moiety.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methyl and aminomethyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H (H-5) | 6.8 - 7.0 | Doublet of doublets | JH-F, JH-H | 1H |
| Aromatic-H (H-6) | 7.0 - 7.2 | Triplet of doublets | JH-F, JH-H | 1H |
| CH₂ (benzyl) | ~3.8 | Singlet | - | 2H |
| CH₃ (methyl) | ~2.2 | Triplet | JH-F | 3H |
| NH₂ (amine) | 1.5 - 2.0 | Broad singlet | - | 2H |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) in the same deuterated solvent is preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use proton broadband decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required.
Predicted ¹³C NMR Data:
The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents due to large C-F coupling constants.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-CNH₂ | 140 - 145 | Triplet |
| C-F (C-2) | 158 - 162 | Doublet |
| C-CH₃ | 120 - 125 | Doublet of doublets |
| C-F (C-4) | 160 - 164 | Doublet |
| C-H (C-5) | 115 - 120 | Doublet |
| C-H (C-6) | 125 - 130 | Singlet |
| CH₂ (benzyl) | ~45 | Singlet |
| CH₃ (methyl) | ~15 | Quartet |
NMR Experimental Workflow:
Caption: Workflow for FT-IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a suitable hard ionization technique that will provide fragmentation information. [3][4][5][6][7]Electrospray Ionization (ESI), a softer technique, can also be used, which would primarily show the protonated molecular ion. [4][5][6]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Predicted Mass Spectrum Data (EI):
The molecular formula is C₈H₉F₂N, and the monoisotopic mass is approximately 157.07 g/mol . [8]
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 157 | [M]⁺ | Molecular ion |
| 156 | [M-H]⁺ | Loss of a hydrogen atom |
| 142 | [M-NH]⁺ | Loss of an imine radical |
| 127 | [M-CH₂NH₂]⁺ | Benzylic cleavage, loss of the aminomethyl radical |
| 109 | [C₇H₄F₂]⁺ | Further fragmentation of the aromatic ring |
Mass Spectrometry Workflow:
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy identifies the key functional groups, including the amine and fluoro substituents. Mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation pathways. Together, these techniques offer a robust method for the unambiguous identification and structural verification of this compound, which is essential for its application in research and development.
References
- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
- ACD/Labs. (2023, August 23).
- University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]
- Emory University.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
- PubMed. (1993, March 9). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. [Link]
- PubMed. (2015, August 19). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Unknown.
- PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
- The Royal Society of Chemistry.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
- LPD Lab Services Ltd.
- IDEAS/RePEc. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]
- ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. [Link]
- Polymer Chemistry Characterization Lab.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). [Link]
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- The Royal Society of Chemistry.
- Unknown. 4. 13C NMR Spectroscopy. [Link]
- American Chemical Society. (2016, March 4). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- NIST Mass Spectrometry Data Center. Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. [Link]
- PubChem. 2,4-Difluoro-3-methylbenzonitrile. [Link]
- ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Link]
- ResearchGate. The second order effects in 13 C NMR spectra of 3a and 3b. [Link]
- PubChem. 2,6-Difluoro-3-methylbenzylamine. [Link]
- EPFL.
- NIST WebBook. Benzenemethanamine, 3-methyl-. [Link]
- SpectraBase. N-(3-Trifluoromethylbenzyl)-4-methylbenzylamine - Optional[Vapor Phase IR] - Spectrum. [Link]
- PubChemLite. 2,6-difluoro-3-methylbenzylamine (C8H9F2N). [Link]
- PubChemLite. 2,4-difluoro-3-methylbenzaldehyde (C8H6F2O). [Link]
- SpectraBase. DL-4-Fluoro-α-methylbenzylamine - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. NMR 溶剂 [sigmaaldrich.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 2,4-Difluoro-3-methylbenzylamine in Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-3-methylbenzylamine (CAS No. 847502-90-3), a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust predictive framework based on its fundamental physicochemical properties, the principles of solvent-solute interactions, and solubility data from structurally analogous compounds. This guide offers researchers, scientists, and drug development professionals the theoretical foundation and practical methodologies required to effectively utilize this compound in various solvent systems. We present detailed protocols for both qualitative and quantitative solubility determination and discuss critical factors influencing solubility, such as temperature and pH.
Introduction and Physicochemical Profile
This compound is a substituted benzylamine derivative whose utility in organic synthesis is growing. The presence of two electron-withdrawing fluorine atoms, a methyl group, and a basic primary amine function imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its interaction with different organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization and chromatography, and formulation development.
A thorough understanding of the molecule's intrinsic properties is the foundation for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 847502-90-3 | [] |
| Molecular Formula | C₈H₉F₂N | [2] |
| Molecular Weight | 157.16 g/mol | [2] |
| Density | 1.172 g/cm³ | [2] |
| Boiling Point | 198.4 °C at 760 mmHg | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.43 | [2] |
| pKa (Predicted) | ~8.6 (amine) | [3] |
The LogP value of 2.43 indicates a moderate lipophilic character, suggesting that while the molecule has some affinity for nonpolar environments, the polar amine group will significantly influence its solubility. The basicity of the amine group is a critical feature, allowing for salt formation in acidic media, which drastically alters solubility in protic solvents.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that the Gibbs free energy of the system must decrease upon mixing. This is practically interpreted through the widely applied rule, "like dissolves like".[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.
For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. This is a dominant factor for its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF).
-
Dipole-Dipole Interactions: The fluorine atoms create a significant dipole moment in the aromatic ring, enhancing interactions with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): The benzyl ring and methyl group contribute to nonpolar character, allowing for interactions with nonpolar solvents.
The overall solubility in a given solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Predicted Solubility Profile
Based on the physicochemical properties and theoretical principles, a qualitative solubility profile can be predicted. This is further informed by the known solubility of the close structural analog, 2,4-difluorobenzylamine (CAS 72235-52-0), which is reported to be soluble in organic solvents like ethanol, methanol, and dichloromethane, but insoluble in water.[3][6]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of alcohols. The "like dissolves like" principle applies well here.[5] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN) | High to Moderate | Solvents like DCM offer strong dipole-dipole interactions. THF and acetone can act as hydrogen bond acceptors for the amine protons. Acetonitrile is polar but a weaker hydrogen bond acceptor, potentially resulting in slightly lower solubility.[7] |
| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic ring and methyl group provide some nonpolar character, allowing for solubility in solvents like toluene through π-stacking and van der Waals forces. Solubility in aliphatic hydrocarbons like hexane is expected to be lower. |
| Aqueous | Water | Insoluble | The molecule's overall lipophilicity (LogP > 2) and the large organic backbone outweigh the polarity of the amine group, leading to insolubility in water at neutral pH.[6] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group will be protonated to form a benzylaminium salt (R-NH₃⁺Cl⁻). This ionic salt is highly polar and will readily dissolve in water.[8][9] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound is not acidic and will not react with a base; its insolubility in water will be maintained.[9] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The following protocols provide standardized methods for both qualitative and quantitative assessment.
Protocol for Qualitative Solubility Assessment
This method is rapid and useful for solvent screening and for understanding the compound's acidic/basic nature.[8][9]
Methodology:
-
Preparation: Dispense approximately 25 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each tube, add 0.75 mL of a single test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane) in 0.25 mL increments.
-
Agitation: After each addition, vigorously agitate the tube for 10-20 seconds using a vortex mixer.
-
Observation: Visually inspect the mixture for complete dissolution. A compound is deemed "soluble" if it dissolves completely. If any solid remains, it is "insoluble."
-
Confirmation (for acid/base tests): For the tube where the compound dissolved in 5% HCl, neutralize the solution by adding 5% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that solubility was due to salt formation.[9]
Caption: Workflow for qualitative solubility determination.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This is a classic and reliable method for determining equilibrium solubility, though it can be time-consuming.[10]
Methodology:
-
Supersaturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. Take care not to disturb the solid phase.
-
Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) against a calibration curve.
-
Calculation: Express the solubility in standard units, such as g/100 mL or mol/L.
Caption: Workflow for quantitative solubility measurement.
Conclusion
This compound exhibits a solubility profile characteristic of a moderately lipophilic primary amine. It is predicted to be highly soluble in polar organic solvents, particularly protic solvents like alcohols, and moderately soluble in polar aprotic and aromatic solvents. Its solubility in nonpolar aliphatic solvents is expected to be limited. Crucially for practical applications, its basicity renders it soluble in aqueous acidic solutions due to the formation of a water-soluble salt, while it remains insoluble in neutral or basic aqueous media. The experimental protocols provided herein offer robust methods for confirming these predictions and generating the precise quantitative data needed for process development and scientific research.
References
- Chemsrc. (2025). This compound | CAS#:847502-90-3.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). Benzylamine. National Institutes of Health.
- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. National Institutes of Health.
- PubChem. (n.d.). 2,4-Difluorobenzylamine. National Institutes of Health.
- PubChem. (n.d.). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. National Institutes of Health.
- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
- Jessop, P. G., et al. (2012). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules.
- Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
- ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
- Valavi, M., et al. (2025). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate.
- Wikipedia. (n.d.). Benzylamine.
- Potter, G. A., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction...
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. National Institutes of Health.
Sources
- 2. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. aosc.in [aosc.in]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. youtube.com [youtube.com]
A Comprehensive Technical Guide on the Stability and Storage of 2,4-Difluoro-3-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery
2,4-Difluoro-3-methylbenzylamine belongs to a class of fluorinated organic compounds that have become indispensable in the pharmaceutical industry. The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability and improve pharmacokinetic properties.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of these compounds.[3] As such, α-substituted benzylamines are prevalent in a wide array of biologically active compounds and are considered privileged motifs in medicinal chemistry.[4][5][6] The stability of these reagents is paramount, as degradation can lead to impurities that may compromise experimental outcomes and the safety of resulting drug candidates.
Chemical Profile and Intrinsic Stability of this compound
The inherent stability of this compound is largely attributed to the strong carbon-fluorine bonds on the aromatic ring.[1][3] These bonds are significantly stronger than carbon-hydrogen bonds, making the aromatic core less susceptible to metabolic degradation.[2] However, the benzylamine moiety introduces a reactive site that requires careful consideration during storage and handling. The primary amine group is nucleophilic and can react with various electrophiles.
Key Structural Features Influencing Stability:
-
Fluorine Substitution: The two fluorine atoms increase the oxidative stability of the benzene ring.
-
Methyl Group: The methyl group can be a site for oxidation, although this is generally less favorable than reactions involving the amine.
-
Benzylamine Moiety: The primary amine is the most reactive functional group, susceptible to oxidation and reaction with acids, acid chlorides, and other electrophiles.[7]
Factors Affecting the Stability of this compound
To ensure the long-term viability of this compound, it is crucial to control the environmental conditions that can promote degradation. The following factors are of primary concern:
-
Temperature: Elevated temperatures can accelerate decomposition reactions. While fluorinated compounds exhibit high thermal stability, prolonged exposure to heat should be avoided.[3]
-
Light: Similar to many organic compounds, exposure to UV light can provide the energy to initiate degradation pathways.
-
Air (Oxygen): The primary amine group can be susceptible to oxidation in the presence of atmospheric oxygen.
-
Moisture: While the compound itself is immiscible with water, the presence of moisture can facilitate certain degradation reactions.[8]
-
Incompatible Materials: As a basic compound, this compound will react with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7] It is also important to avoid contact with carbon dioxide, which can lead to the formation of carbamates.[7]
The interplay of these factors can be visualized in the following diagram:
Caption: Factors leading to the degradation of this compound.
Recommended Storage Conditions
Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to maintain the purity and stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation reactions.[9] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation of the amine functionality.[10] |
| Light Exposure | Store in a dark place | Amber glass or opaque containers protect the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to air and moisture.[7][9] |
| Moisture | Sealed in a dry environment | Minimizes hydrolysis and other moisture-facilitated reactions. |
Experimental Protocols for Handling
Adherence to proper handling procedures is as critical as maintaining optimal storage conditions. The following protocols are designed to minimize contamination and degradation during use.
Protocol 1: Aliquoting and Dispensing
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold compound.
-
Inert Atmosphere: If possible, perform all transfers inside a glove box or under a steady stream of an inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry syringes or pipettes for transferring the liquid. Avoid introducing any contaminants into the main stock bottle.
-
Sealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing the cap.
-
Storage: Promptly return the main container to the recommended storage conditions (2°C to 8°C).
This workflow can be represented as follows:
Caption: Recommended workflow for handling this compound.
Safety and Handling Precautions
This compound is a corrosive material that can cause severe skin burns and eye damage.[11][12] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8]
Conclusion
The stability of this compound is robust under the appropriate conditions, owing to the presence of the strong carbon-fluorine bonds.[1][3] However, the reactivity of the benzylamine moiety necessitates careful control of the storage environment. By adhering to the recommendations outlined in this guide—specifically, refrigeration, storage under an inert atmosphere, and protection from light and moisture—researchers can ensure the long-term integrity of this important chemical building block, thereby safeguarding the reliability and reproducibility of their scientific endeavors.
References
- Wikipedia. Organofluorine chemistry. Wikipedia. [Link]
- American Chemical Society. (2023). Fluorinated Organic Compounds How to Imagine a Future.
- Feng, P. Y. (1958).
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Chemsrc. This compound. Chemsrc. [Link]
- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]
- Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-methylbenzylamine. Fisher Scientific. [Link]
- Kramer, S. (2018).
- PubChem. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. PubChem. [Link]
- American Chemical Society. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ResearchGate. (2014). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
- National Center for Biotechnology Information. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
- PubChemLite. 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N). PubChemLite. [Link]
- PubChem. 2,4-Difluoro-3-methylbenzonitrile. PubChem. [Link]
- PubChem. 2,6-Difluoro-3-methylbenzylamine. PubChem. [Link]
- PubChem. 2,4-Difluorobenzylamine. PubChem. [Link]
- PubChemLite. 2,4-difluoro-3-methylbenzonitrile (C8H5F2N). PubChemLite. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9 | FD67320 [biosynth.com]
- 10. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 11. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | C12H17F2N | CID 11820531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Fluorine Substitution in Benzylamine Properties
Introduction: The Strategic Value of Fluorine in Benzylamine Scaffolds
Benzylamine, a fundamental structural motif in numerous biologically active compounds, serves as a versatile scaffold in medicinal chemistry. Its modification offers a pathway to modulate pharmacological properties. Among the vast arsenal of chemical modifications, the substitution of hydrogen with fluorine has emerged as a uniquely powerful strategy.[1][2] Fluorine, despite being the smallest halogen, possesses the highest electronegativity, creating a C-F bond that is both strong and highly polarized.[1][2] This distinction allows for subtle yet profound alterations to a molecule's physicochemical and pharmacokinetic profile.
In the context of benzylamine, introducing fluorine to the aromatic ring or the benzylic position can strategically influence its basicity (pKa), lipophilicity, conformational preferences, and metabolic stability.[1][3][4] These modifications are not merely incremental tweaks; they are pivotal in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing its therapeutic efficacy and safety profile.[1][4] This guide provides an in-depth exploration of the multifaceted roles of fluorine substitution in benzylamine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, their direct consequences on pharmacokinetic and pharmacodynamic behavior, and practical synthetic methodologies.
Part 1: The Physicochemical Transformation of Benzylamine by Fluorine
The introduction of fluorine instigates a cascade of changes in the fundamental properties of the benzylamine molecule. Understanding these shifts is critical to predicting the downstream effects on biological activity.
Electronic Effects and Basicity (pKa) Modulation
Fluorine's potent electron-withdrawing inductive effect (-I effect) is a dominant feature that significantly alters the electron density of the benzylamine scaffold.[1][5] When substituted on the aromatic ring, fluorine pulls electron density away from the benzylic carbon and, consequently, from the amino group. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thereby decreasing the basicity of the amine.
This pKa reduction is a crucial tool for drug designers.[3] A lower pKa can reduce unwanted ionization at physiological pH, which often leads to improved membrane permeability and better oral bioavailability.[2][6] The magnitude of the pKa shift is dependent on the position and number of fluorine substituents, with ortho- and para-positions typically exerting a more substantial influence than the meta-position due to resonance effects.[7] While fluorine is strongly inductively withdrawing, it can also act as a weak π-electron donor through its lone pairs, a mesomeric effect that slightly counteracts the inductive pull, particularly at the ortho and para positions.[7]
Impact on Lipophilicity and Conformation
The effect of fluorine on lipophilicity (commonly measured as logP) is highly context-dependent. A single fluorine atom is often considered a "lipophilic hydrogen isostere," and its substitution for hydrogen typically increases the logP of the molecule.[2] This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins.[6][8] However, excessive fluorination can lead to overly lipophilic compounds with poor aqueous solubility.[1]
Furthermore, fluorine substitution, particularly at the ortho-position, can impose significant conformational constraints on the benzylamine side chain.[9] Studies on 2-fluorobenzylamine have shown that an intramolecular hydrogen bond can form between the fluorine atom and a hydrogen on the amino group, stabilizing a specific conformation.[9] This ability to enforce a preferred bioactive conformation can be leveraged to increase binding affinity and selectivity for a biological target.[1]
Table 1: Comparative Physicochemical Properties of Fluorinated Benzylamine Isomers
| Compound | Position of F | pKa (Predicted) | logP (Predicted) | Key Physicochemical Impact |
| Benzylamine | N/A | 9.34 | 1.09 | Baseline reference |
| 2-Fluorobenzylamine | Ortho | ~8.8 | ~1.3 | Significant pKa reduction; potential for intramolecular H-bonding and conformational restriction.[9] |
| 3-Fluorobenzylamine | Meta | ~9.0 | ~1.3 | Moderate pKa reduction due to inductive effect. |
| 4-Fluorobenzylamine | Para | ~9.1 | ~1.3 | Moderate pKa reduction; increased lipophilicity often enhances membrane passage.[10] |
Note: pKa and logP values are estimations and can vary based on experimental conditions. The table illustrates general trends.
Part 2: Pharmacokinetic and Metabolic Consequences
The physicochemical alterations induced by fluorine have profound implications for how a benzylamine-based drug is processed by the body.
Enhancing Metabolic Stability
One of the most celebrated applications of fluorine in drug design is its ability to block metabolic "soft spots."[1][11] Benzylamine and its derivatives are substrates for various metabolic enzymes, most notably monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.[12] These enzymes often catalyze oxidation at the benzylic carbon or on the aromatic ring.
The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[2] By strategically placing a fluorine atom at a metabolically labile site, chemists can prevent oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[1][13] For example, fluorination at a para-position on the phenyl ring can block hydroxylation at that site, a common metabolic pathway.[13] This strategy has been successfully employed to improve the metabolic stability of numerous drug candidates, leading to more favorable dosing regimens.[1]
It is important to note, however, that while fluorine can block metabolism at one site, it may sometimes redirect it to another. Additionally, in some cases, oxidative defluorination can occur, leading to the formation of phenols and the release of fluoride ions.[14]
Interaction with Monoamine Oxidase (MAO)
Benzylamine is a known substrate for monoamine oxidase B (MAO-B).[12][15] Fluorine substitution can modulate this interaction in several ways. The altered electronic properties of the aromatic ring can affect the rate of enzymatic deamination. While many fluorinated benzylamines remain substrates for MAO-B, their kinetic parameters may be altered.[16]
Interestingly, the fluorobenzyl moiety has become a key pharmacophore in the design of selective MAO-B inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease.[17][18] For instance, the structure of the approved drug safinamide features a fluorobenzyloxy motif that is crucial for its potent and reversible inhibition of MAO-B.[17][19] In these cases, the fluorine atom contributes to the overall binding affinity and selectivity profile of the inhibitor.[17][20]
Diagram 1: Influence of Fluorine Substitution on Benzylamine Properties
This diagram illustrates the causal chain from fluorine's fundamental properties to its ultimate impact on the pharmacological profile of benzylamine derivatives.
Caption: Causal pathway from fluorine's intrinsic properties to an optimized drug candidate.
Part 3: Synthetic Strategies and Methodologies
The synthesis of fluorinated benzylamines is a well-established field with several reliable methods available to the medicinal chemist. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Reductive Amination of Fluorinated Benzaldehydes
One of the most common and versatile methods for preparing fluorinated benzylamines is the reductive amination of the corresponding fluorobenzaldehyde.[21] This two-step, one-pot procedure involves the initial formation of an imine by reacting the aldehyde with an ammonia source (like liquefied ammonia or ammonium acetate), followed by in-situ reduction to the amine.
Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination
-
Rationale: This protocol utilizes a nano-nickel catalyst for a high-yield hydrogenation, which is a more efficient and potentially safer alternative to traditional Raney Nickel under high pressure.[21]
-
Step 1: Reaction Setup: In a high-pressure autoclave, charge 4-fluorobenzaldehyde, methanol (as solvent), and a catalytic amount (0.1-1.0% by weight of the aldehyde) of a nano-nickel catalyst.[21]
-
Step 2: Amination: Seal the autoclave and introduce liquefied ammonia. The typical weight ratio is 1 part 4-fluorobenzaldehyde to 0.5-2 parts methanol and 0.1-0.2 parts ammonia.[21]
-
Step 3: Hydrogenation: Pressurize the autoclave with hydrogen gas. The reaction conditions (temperature and pressure) will depend on the specific catalyst used, but typical conditions might range from 80-170°C and 30-40 kg/cm ² pressure.[21][22]
-
Step 4: Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the vessel, vent the excess pressure, and filter the reaction mixture to remove the catalyst. The solvent and excess ammonia are removed by distillation.
-
Step 5: Final Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure 4-fluorobenzylamine (boiling point: 186-190°C).[21] Yields for this method are reported to be upwards of 95%.[21]
Diagram 2: Workflow for Reductive Amination Synthesis
This diagram outlines the key stages in the synthesis of a fluorobenzylamine from its corresponding aldehyde.
Caption: Step-by-step workflow for the synthesis of 4-fluorobenzylamine.
Other Synthetic Routes
Other notable methods include:
-
Reduction of Fluorinated Benzonitriles: Catalytic hydrogenation of fluorobenzonitriles using catalysts like Raney Nickel is a common industrial method to produce fluorobenzylamines in high yield.[22]
-
Gabriel Synthesis: This classic method can be adapted for fluorinated benzylamines. It involves the reaction of a fluorobenzyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[23]
-
Delepine Reaction: The reaction of a 2,4-difluorobenzyl halide with hexamine (methenamine) followed by acidic hydrolysis can produce the corresponding benzylamine.[24]
Part 4: Case Studies and Conclusion
The strategic incorporation of fluorine into benzylamine scaffolds is not a theoretical exercise; it is a proven strategy that has contributed to the development of successful therapeutic agents.
-
Safinamide (Xadago®): As previously mentioned, this MAO-B inhibitor used for Parkinson's disease contains a 3-fluorobenzyloxy moiety.[17] The fluorine atom is critical for achieving the desired potency and selectivity, likely by influencing the conformation and electronic properties of the ligand within the enzyme's active site.
-
Dolutegravir (Tivicay®): This HIV integrase inhibitor features a 2,4-difluorobenzyl group. The synthesis of the 2,4-difluorobenzylamine intermediate is a key step in its manufacturing.[24] The two fluorine atoms significantly impact the electronic nature of the aromatic ring, which is crucial for its interaction with the target enzyme.
Fluorine substitution is a cornerstone of modern medicinal chemistry, and its application to the benzylamine scaffold provides a powerful and versatile toolkit for drug discovery professionals. By understanding the fundamental principles of how fluorine modulates physicochemical properties—pKa, lipophilicity, and conformation—scientists can rationally design molecules with improved pharmacokinetic profiles. The ability to block metabolic soft spots, enhance membrane permeability, and enforce bioactive conformations translates directly into more stable, potent, and selective drug candidates. As synthetic methodologies continue to advance, the strategic and precise placement of fluorine will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics built upon the benzylamine framework.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- C. T. F. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. NIH.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. Chemphyschem.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
- Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro. PubMed.
- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. chemistry.stackexchange.com.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.
- Metabolism and Toxicity of Fluorine Compounds. NIH.
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC.
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC.
- Rahman, M. M., & Islam, M. S. (2020). Importance of Fluorine in Benzazole Compounds. MDPI.
- Breaking C-F bonds in drugs. Hypha Discovery Blogs.
- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition.
- Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
- 4-Fluorobenzylamine synthesis. ChemicalBook.
- Applications of Fluorine in Medicinal Chemistry.
- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
- Process for the preparation of fluorobenzyl derivatives.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
- Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease tre
- Deamination of benzylamines by MAO enzymes.
- Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermedi
- Tactical Applications of Fluorine in Drug Design and Development.
- On the Metabolic Stability of Fluorin
- Synthetic Advantages of Defluorinative C–F Bond Functionaliz
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine. Sigma-Aldrich.
- Organic Syntheses Procedure. orgsyn.org.
- Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
- The synthetic method of 2,4 difluoro benzene methanamines.
- Sourcing 3-Fluorobenzylamine: A Guide for Chemical Synthesis Professionals. inno-pharmchem.com.
- Preparation method of 2,4,6-trifluoro-benzylamine compound.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 22. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 23. 4-Fluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 24. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
A Technical Guide to the Conformational Landscape of 2,4-Difluoro-3-methylbenzylamine
Abstract
The three-dimensional shape, or conformation, of a molecule is fundamentally linked to its function, particularly in the context of drug design where molecular recognition is paramount.[1][2][3] This guide provides an in-depth, validated protocol for the computational analysis of 2,4-Difluoro-3-methylbenzylamine, a substituted benzylamine that serves as a valuable building block in medicinal chemistry. We will delineate a multi-step workflow, beginning with an efficient exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy calculations with Density Functional Theory (DFT). The causality behind each methodological choice is explained, ensuring a transparent and reproducible scientific process. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to enhance clarity for researchers and drug development professionals.
Introduction: The Significance of Molecular Shape
In drug discovery, the interaction between a small molecule (a potential drug) and its biological target (often a protein) is governed by principles of molecular recognition. This process is exquisitely sensitive to the three-dimensional geometry of the interacting partners.[1] A molecule's ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," is critical for binding to a target's active site and eliciting a biological response.[4]
This compound is a fluorinated organic compound of interest in the synthesis of pharmaceutically active molecules.[][6][7][8] The presence of rotatable single bonds grants it conformational flexibility. Understanding the preferred spatial arrangements of its constituent atoms is crucial for designing more potent and selective drug candidates.
This guide establishes a robust, self-validating computational workflow to identify the stable conformers of this compound, calculate their relative energies, and determine their statistical populations at room temperature.
Defining the Conformational Space
The conformational landscape of this compound is primarily defined by the rotation around two key single bonds, as depicted below. We will designate the dihedral angle associated with the C(aromatic)-C(aromatic)-C(methylene)-N bond as Tau 1 (τ1) and the C(aromatic)-C(methylene)-N-H bond as Tau 2 (τ2). Systematically rotating these bonds allows for a thorough exploration of the molecule's potential shapes.
Caption: Multi-step workflow for accurate conformational analysis.
Part 1: Broad Exploration with Molecular Mechanics
Expertise & Causality: The potential energy surface of a flexible molecule can be vast. [9][10]Attempting to explore it entirely with computationally expensive quantum mechanics (QM) methods is impractical. Therefore, we begin with a Molecular Mechanics (MM) force field, such as MMFF94. [11]MM methods are empirical and extremely fast, making them ideal for rapidly scanning thousands of potential conformations to identify promising candidates for further study. [9][12] Protocol 1: MM Conformational Search
-
Input Structure: Generate an initial 3D structure of this compound from its SMILES string (CC1=C(C=CC(=C1F)CN)F). []2. Software: Utilize a molecular modeling package such as TINKER, MacroModel, or the GMMx module in GaussView. [9][11][13]3. Force Field: Select the MMFF94 force field, which is well-parameterized for general organic molecules.
-
Conformational Search:
-
Define the rotatable bonds corresponding to τ1 and τ2.
-
Perform a systematic search, rotating each bond in 30-degree increments (for example) from 0° to 360°.
-
At each step, perform a full geometry optimization to relax the structure to the nearest local minimum.
-
-
Output: Save all unique conformers found within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
Part 2: High-Accuracy Refinement with Quantum Mechanics
Expertise & Causality: While MM is excellent for searching, it does not accurately model the electronic effects that are crucial for determining the subtle energy differences between conformers, especially in molecules with electronegative atoms like fluorine. [14][15]For this, we turn to Density Functional Theory (DFT), a QM method that provides a much more accurate description of electron distribution.
The choice of functional and basis set is critical for obtaining reliable results. [16][17][18]* Functional (B3LYP): The B3LYP hybrid functional is a workhorse in computational organic chemistry, known for providing a good balance between accuracy and computational cost for geometries and relative energies of organic molecules. [18][19][20]* Basis Set (6-311+G(d,p)): This Pople-style basis set is chosen for its robustness. The 6-311 component provides a flexible description of core and valence electrons. The +G adds diffuse functions, which are essential for accurately describing the lone pairs on the nitrogen and fluorine atoms. The (d,p) polarization functions allow the electron clouds to change shape, which is critical for describing chemical bonds accurately. [16] Protocol 2: DFT Optimization and Validation
-
Input Structures: Use the unique, low-energy conformers identified from the MM search as starting points.
-
Software: Employ a quantum chemistry package like Gaussian, ORCA, or Spartan. [21][22]3. Calculation Setup:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Job Type: Opt Freq (Optimization followed by Frequency calculation).
-
Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, specifying a solvent such as water or chloroform.
-
-
Execution: Run the calculation for each starting conformer. The software will optimize the geometry to the nearest energy minimum at the specified level of theory.
-
Trustworthiness - The Frequency Check: The subsequent frequency calculation is a critical self-validation step. [23][24]A true energy minimum will have zero imaginary frequencies. [23]If a structure results in one or more imaginary frequencies, it is a saddle point (a transition state), not a stable conformer, and should be discarded or re-optimized. [23][24]
Analysis of Results
Upon successful completion of the DFT calculations, the primary outputs to analyze are the final electronic energies and the Gibbs free energies for each validated conformer.
Boltzmann Distribution: Molecules do not exist in a single conformation but as an ensemble of structures. The population of each conformer at a given temperature is described by the Boltzmann distribution, which states that lower energy states are more probable. [25][26]The relative population of a conformer i can be calculated using the Gibbs free energies (ΔG).
Table 1: Calculated Energies and Properties of Stable Conformers
| Conformer ID | Key Dihedral Angles (τ1, τ2) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|
| CONF-01 | e.g., -95.3°, 60.1° | 0.00 | 0.00 | e.g., 65.4% |
| CONF-02 | e.g., 89.5°, 178.2° | 0.45 | 0.52 | e.g., 28.1% |
| CONF-03 | e.g., -98.1°, -65.7° | 1.10 | 1.25 | e.g., 6.5% |
(Note: Data presented here is illustrative. Actual calculations must be performed to obtain real values.)
From this analysis, we can identify the most stable conformation (CONF-01 in the example) and understand the energetic landscape. A small energy difference between conformers suggests that the molecule is highly flexible and can easily interconvert between different shapes.
Conclusion and Implications for Drug Development
This guide has outlined a systematic and scientifically rigorous workflow for determining the conformational preferences of this compound. By combining the speed of molecular mechanics with the accuracy of DFT, researchers can confidently identify the most probable shapes this molecule will adopt.
This knowledge is invaluable for structure-based drug design. [4]Knowing the low-energy conformations allows for more efficient virtual screening, more accurate molecular docking studies, and the rational design of new molecules that are "pre-organized" into the bioactive shape required for potent interaction with a biological target. [1][27][28]This computational insight accelerates the drug discovery process by focusing experimental efforts on compounds with the highest probability of success.
References
- TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]
- Maestro Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]
- Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. Dr. M. A. Hashmi. [Link]
- Conformational Sampling.
- Tutorial 24 | Conformational Analysis with Gaussview. Dr. M. A. Hashmi. [Link]
- Example calculation of conformer populations using Boltzmann's distribution.
- Basis set and methods for organic molecules.
- Intramolecular Hydrogen Bonds and Conformational Properties of Benzylamine.
- What Role Does Molecular Shape Play In Drug Design? Chemistry For Everyone. [Link]
- Boltzmann-type distribution of side-chain conformation in proteins. National Institutes of Health (NIH). [Link]
- What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?
- Exploring the impacts of conformer selection methods on ion mobility collision cross section predictions. National Institutes of Health (NIH). [Link]
- How important is the detection of protein conformational changes in drug discovery/developement? Quora. [Link]
- The Use of Protein Dynamics in the Study of Protein Conformational Transition and Functionality and Its Relevance in Drug Design. IU Indianapolis ScholarWorks. [Link]
- Conformational population according to the Boltzmann distribution of the Gibbs free energies.
- Frequencies and Thermochemistry. Rowan Scientific. [Link]
- How important is the detection of protein conformational changes in drug discovery/developement?
- Conformer Generation for Structure-Based Drug Design: How Many and How Good? National Institutes of Health (NIH). [Link]
- The conformers population distribution based on Boltzmann averaging calculations.
- How do I decide which method/functional/basis set to use when approaching comput
- DFT Functional Selection Criteria. Chemistry Stack Exchange. [Link]
- GAUSSIAN 09W TUTORIAL. Barrett Research Group.
- Which Basis Set and Functional to use when? Reddit. [Link]
- Validation of computational results with experimental d
- How to know if computational calculations are correct. Chemistry Stack Exchange. [Link]
- Using AM1 method to scan conformational space (Gaussian 16). Reddit. [Link]
- Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT. [Link]
- Conformational Search and Computing Boltzmann-Average Properties. YouTube. [Link]
- Computational Inorganic Chemistry. Hunt Research Group, Imperial College London. [Link]
- Molecule Activity Analysis in Ground State of para-Halogenated Diphenyl Ethers Based on DFT Calculation.
- The synthetic method of 2,4 difluoro benzene methanamines.
- N,N-bis(2-quinolinylmethyl)benzylamine. Preprints.org. [Link]
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simul
- Synthetic method of 2,4-difluorobenzene methylamine.
- Dispersion-corrected density functional theory for aromatic interactions in complex systems.
- This compound | CAS#:847502-90-3. Chemsrc. [Link]
- Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Semantic Scholar. [Link]
- Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems.
- 2,4-Difluorobenzylamine | C7H7F2N. PubChem. [Link]
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]
- 4. Conformer Generation for Structure-Based Drug Design: How Many and How Good? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 7. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
- 8. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]
- 9. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 10. calcus.cloud [calcus.cloud]
- 11. Maestro Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. preprints.org [preprints.org]
- 21. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 24. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 25. Boltzmann-type distribution of side-chain conformation in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploring the impacts of conformer selection methods on ion mobility collision cross section predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. quora.com [quora.com]
- 28. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Difluoro-3-methylbenzylamine from 2,4-difluoro-3-methylbenzonitrile
Application Note: A Guide to the Synthesis of 2,4-Difluoro-3-methylbenzylamine
Abstract: This document provides a comprehensive guide for the chemical synthesis of this compound, a key building block in modern drug discovery, from its nitrile precursor, 2,4-difluoro-3-methylbenzonitrile. We present two robust and validated protocols: reduction using lithium aluminum hydride (LAH), a powerful and rapid method, and catalytic hydrogenation with Raney® Nickel, an industrially scalable and cost-effective alternative. This note emphasizes the underlying chemical principles, critical safety considerations, and detailed step-by-step procedures to ensure reproducible, high-yield synthesis for researchers in pharmaceutical and chemical development.
Introduction: The Significance of Fluorinated Benzylamines
Fluorinated organic molecules are of paramount importance in medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its metabolic stability, binding affinity, and bioavailability. This compound represents a valuable structural motif, providing a scaffold for the synthesis of a new generation of therapeutic agents. Its precursor, 2,4-difluoro-3-methylbenzonitrile, is a readily available starting material.
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of reduction methodology is critical and depends on factors such as available equipment, scale, functional group tolerance, and safety infrastructure. This guide details two gold-standard methods for this conversion, providing scientists with the technical depth to select and execute the optimal pathway for their research needs.
Reaction Principles and Mechanistic Considerations
The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This is typically achieved via two primary mechanistic pathways: nucleophilic hydride addition or catalytic hydrogenation.
-
Hydride Reduction (e.g., with LiAlH₄): This method involves the nucleophilic attack of a hydride ion (H⁻) from a potent reducing agent like lithium aluminum hydride (LAH). The reaction proceeds in two stages: the first hydride attacks the electrophilic nitrile carbon to form an intermediate imine anion. A second hydride addition then generates a dianion, which upon aqueous workup is protonated to yield the final primary amine.[1][2][3] This method is highly effective but requires stringent anhydrous conditions due to the extreme reactivity of LAH with water.[4][5]
-
Catalytic Hydrogenation (e.g., with Raney® Ni): This heterogeneous catalytic process utilizes molecular hydrogen (H₂) as the reductant. The nitrile and hydrogen are adsorbed onto the surface of a metal catalyst, such as Raney® Nickel.[6] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the C≡N bond until the primary amine is formed. This method is often preferred in industrial settings due to its lower cost, safety at scale, and more environmentally benign nature.[7] To prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction between the intermediate imine and the product amine, additives like ammonia are often employed.[8]
General Reaction Scheme
Caption: Overall transformation of the nitrile to the target primary amine.
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
This protocol offers a rapid and high-yielding synthesis suitable for laboratory scale. It demands meticulous attention to safety and anhydrous techniques.
Safety & Handling of Lithium Aluminum Hydride (LAH)
WARNING: Lithium aluminum hydride is a highly hazardous substance. A thorough risk assessment must be conducted before commencing any work.
-
Water Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing large volumes of flammable hydrogen gas, which can ignite.[4][9][10][11] All glassware must be oven- or flame-dried, and all solvents must be strictly anhydrous.
-
Corrosivity & Toxicity: LAH is corrosive and can cause severe chemical burns upon contact with skin or eyes.[9][12] Ingestion is highly toxic.[9]
-
Handling: Always handle LAH powder in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[4] Personal Protective Equipment (PPE) is mandatory, including a fire-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[4][9]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. NEVER use a water or CO₂ extinguisher on an LAH fire. [4][10] An emergency safety shower and eyewash station are essential.[10][12]
Materials and Equipment
| Reagent/Equipment | Specification |
| 2,4-Difluoro-3-methylbenzonitrile | >98% Purity |
| Lithium Aluminum Hydride (LAH) | Powder or 1M solution in THF |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Sodium Hydroxide (NaOH) | 15% (w/v) aqueous solution |
| Diethyl Ether (Et₂O) | Anhydrous |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| 3-Neck Round Bottom Flask | Sized to be no more than 2/3 full at end |
| Reflux Condenser & Dropping Funnel | Oven-dried |
| Magnetic Stirrer & Stir Bar | |
| Inert Gas Supply (N₂ or Ar) | With bubbler |
| Ice/Water Bath |
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble a dry 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Connect the top of the condenser to an inert gas line with an oil bubbler outlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
LAH Suspension: In the flask, suspend LAH (1.2 eq.) in anhydrous THF (approx. 10 mL per gram of nitrile). Cool the suspension to 0 °C using an ice/water bath.
-
Substrate Addition: Dissolve 2,4-difluoro-3-methylbenzonitrile (1.0 eq.) in anhydrous THF (approx. 5 mL per gram). Transfer this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be gently heated to reflux if required. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup (Fieser Method): This quenching procedure is critical for safety and must be performed with extreme caution in a fume hood.[12][13][14] Cool the reaction mixture back to 0 °C with an ice bath.
-
Let 'x' be the mass in grams of LAH used.
-
Slowly and dropwise, add 'x' mL of water . Vigorous hydrogen evolution will occur. Ensure stirring is efficient to prevent localized concentration.
-
Next, slowly add 'x' mL of 15% aqueous NaOH solution . The mixture will become a thick, white slurry.
-
Finally, slowly add '3x' mL of water .
-
-
Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. The aluminum salts should precipitate as a fine, granular solid. Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.
-
Filtration & Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This protocol is well-suited for larger scales and avoids the use of pyrophoric metal hydrides, though it requires handling of flammable hydrogen gas.
Safety & Handling of Raney® Nickel and Hydrogen
-
Raney® Nickel: The activated catalyst is pyrophoric and will ignite if allowed to dry in air.[15] It must be stored and handled as a slurry in water or a suitable solvent (e.g., ethanol). Never allow the filter cake to dry during filtration.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range. All operations must be conducted in a well-ventilated area (fume hood or dedicated hydrogenation lab) free from ignition sources. The system must be properly purged before and after the reaction.
Materials and Equipment
| Reagent/Equipment | Specification |
| 2,4-Difluoro-3-methylbenzonitrile | >98% Purity |
| Raney® Nickel (Raney® 2800) | Aqueous slurry, ~50% water by weight |
| Ethanol (EtOH) or Isopropanol (IPA) | Reagent grade |
| Ammonium Hydroxide (NH₄OH) | 25-30% aqueous solution |
| Hydrogen Gas (H₂) | High purity, in a cylinder with regulator |
| Celite® 545 | For filtration |
| Hydrogenation Reactor | Parr shaker apparatus or similar autoclave |
| Gas-tight Stirring Mechanism |
Step-by-Step Experimental Protocol
-
Reactor Charging: To a suitable hydrogenation reactor, add the solvent (Ethanol or Isopropanol, approx. 15-20 mL per gram of nitrile).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 5-10% by weight relative to the nitrile). Decant the excess storage water before adding the catalyst.
-
Additive & Substrate: Add ammonium hydroxide (approx. 1.5-2.0 eq.) to the reactor. This is crucial for suppressing side-product formation.[8][16] Finally, add the 2,4-difluoro-3-methylbenzonitrile (1.0 eq.).
-
System Purge: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~50 psi) and venting three times. Follow this by purging with hydrogen gas (to ~50 psi) and venting three times to ensure the atmosphere is inerted.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to 40-60 °C. The reaction is exothermic, and the uptake of hydrogen can be monitored via the pressure gauge. The reaction is typically complete in 4-12 hours.
-
Post-Reaction Purge: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.
-
Catalyst Filtration: CAUTION: The catalyst must remain wet. Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Open the reactor and decant the reaction mixture onto the Celite pad, filtering it under suction. Wash the catalyst in the reactor and on the filter pad with several portions of the solvent. Immediately transfer the wet filter cake into a beaker of water to deactivate it for disposal.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with brine to remove residual ammonia and salts, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Further purification can be achieved via vacuum distillation.
Method Comparison and Data Summary
| Parameter | Method A: LAH Reduction | Method B: Catalytic Hydrogenation (Raney® Ni) |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) |
| Catalyst | None | Raney® Nickel |
| Solvent | Anhydrous THF or Et₂O | Ethanol, Isopropanol |
| Temperature | 0 °C to Reflux | 40 - 80 °C |
| Pressure | Atmospheric | 50 - 100 psi (or higher) |
| Typical Yield | >85% | >90%[16] |
| Key Advantages | Very fast, highly effective, simple equipment (non-pressure) | Scalable, cost-effective, "greener" reductant (H₂), high yield |
| Key Disadvantages | Extremely hazardous reagent, strict anhydrous conditions required, problematic workup with aluminum salts | Requires specialized pressure equipment, pyrophoric catalyst, handling of flammable H₂ gas |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis of the target amine.
References
- Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
- Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
- Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]
- Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]
- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
- Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
- Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]
- Hata, K., & Watanabe, K. (1959). Catalytic Hydrogenation of Aromatic Nitriles. Bulletin of the Chemical Society of Japan, 32(6), 653-656. [Link]
- Liu, W., & Liu, J. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering. [Link]
- Sárkány, A. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 324-334. [Link]
- Yang, Z., et al. (2019). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 6(12), 1961-1965. [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]
- Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
- The Journal of Organic Chemistry. (2022). Supporting Information for Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]
- University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. [Link]
- Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Cambridge Open Engage. [Link]
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? [Link]
- Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2009(11), 94-101. [Link]
- BYJU'S. (n.d.). Lithium Aluminium Hydride. [Link]
- Wu, B., et al. (2009). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines.
- Pharmaguideline. (n.d.). Metal Hydride Reduction (NaBH4 and LiAlH4). [Link]
- The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Raney nickel. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. byjus.com [byjus.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. westliberty.edu [westliberty.edu]
- 10. nj.gov [nj.gov]
- 11. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workup [chem.rochester.edu]
- 14. Magic Formulas [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Selectivity Catalytic Hydrogenation of 2,4-Difluoro-3-methylbenzonitrile
Introduction: The Synthetic Value of Fluorinated Benzylamines
The reduction of aromatic nitriles is a cornerstone transformation in organic synthesis, providing a direct route to synthetically valuable primary amines.[1][2] The target molecule, (2,4-Difluoro-3-methylphenyl)methanamine, incorporates a fluorinated aromatic scaffold, a motif frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Catalytic hydrogenation stands as the most industrially viable and environmentally benign method for this conversion, prized for its high atom economy compared to stoichiometric metal hydride reductions.[2][3]
However, the hydrogenation of nitriles is mechanistically complex. The reaction proceeds through an intermediate imine, which is susceptible to nucleophilic attack by the primary amine product. This condensation leads to the formation of undesired secondary and tertiary amine impurities, posing a significant challenge to achieving high selectivity.[2][4][5] This guide elucidates the strategies and conditions required to navigate this challenge and achieve high-yield, high-purity synthesis of the target primary amine.
Mechanistic Considerations: The Path to Selectivity
The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the sequential addition of two moles of hydrogen (H₂). The key challenge arises from the reactivity of the intermediate imine, as depicted below.
Caption: Reaction mechanism for nitrile hydrogenation and byproduct formation.
To ensure high selectivity towards the primary amine, the experimental conditions must be optimized to favor the hydrogenation of the imine intermediate over its reaction with the amine product. This is achieved by carefully selecting the catalyst, solvent, and additives that suppress the condensation pathway.
Optimization of Key Experimental Parameters
The success of this hydrogenation hinges on the interplay between several critical factors. The rationale for each choice is detailed below.
Catalyst Selection: A Balance of Activity, Selectivity, and Cost
The choice of catalyst is the most critical factor in controlling selectivity.[2]
-
Raney® Nickel: A highly active and cost-effective catalyst for nitrile reductions, making it a common choice for industrial applications.[6][7][8] Its high activity, however, necessitates careful control of reaction conditions to prevent runaway reactions. It is often used as a slurry in water, which mitigates its pyrophoric nature.[8]
-
Palladium on Carbon (Pd/C): While a versatile hydrogenation catalyst, Pd/C can promote hydrogenolysis of the resulting benzylamine to form toluene derivatives, a significant side reaction.[9][10] Modifying conditions, such as adding acidic additives to form the amine salt, can mitigate this but adds complexity.[9]
-
Rhodium on Carbon (Rh/C): Rhodium catalysts often exhibit superior selectivity for the formation of primary amines from nitriles, even under milder conditions than nickel.[11] A patented process highlights the use of rhodium in a two-phase system to achieve high yields at low pressures.[12] The primary drawback is the higher cost of rhodium metal.
Solvent and Additives: Suppressing Impurity Formation
The reaction medium plays a crucial role in modulating catalyst activity and preventing side reactions.
-
Solvents: Alcohols like methanol or ethanol are standard choices due to their ability to dissolve the substrate and hydrogen, and their compatibility with common catalysts.
-
Additives for Selectivity: To prevent the formation of secondary and tertiary amines, an additive is almost always required.
-
Ammonia (Anhydrous or as NH₄OH): This is the most common and effective strategy.[4] By adding a large excess of ammonia, Le Châtelier's principle dictates that the equilibrium of the condensation reaction (which eliminates ammonia) is shifted back towards the reactants, thereby preserving the primary amine product.[2][5]
-
Basic Substances: In some systems, particularly with rhodium catalysts, other basic substances can be used in aqueous solutions to achieve high selectivity.[12]
-
Reaction Conditions: Pressure and Temperature Control
-
Hydrogen Pressure: High hydrogen pressure (typically 50-1000 psig / 3.5-70 bar) is generally employed to increase the concentration of hydrogen on the catalyst surface, accelerating the rate of hydrogenation and favoring the desired reduction pathway.[3]
-
Temperature: Hydrogenation is a highly exothermic process. The temperature must be carefully controlled to prevent thermal runaway and minimize side reactions, which often have higher activation energies. A typical range is 50-120°C.
| Parameter | Raney® Nickel | Rhodium on Carbon (Rh/C) | Palladium on Carbon (Pd/C) | Rationale & Comments |
| Catalyst Loading | 5-20% w/w (slurry) | 1-5 mol% | 1-5 mol% | Balance between reaction rate and cost. Raney Ni loading is based on the wet weight of the slurry. |
| Solvent | Methanol, Ethanol | Methanol, Toluene/Water | Methanol, Water | Alcohols are common. Two-phase systems can be effective with Rh/C.[12] |
| Additive | Anhydrous NH₃ or NH₄OH | NaOH, Basic substances | H₂SO₄, NaH₂PO₄ | Ammonia is the standard for suppressing secondary amine formation.[4] Acids are used with Pd/C to prevent hydrogenolysis by forming the amine salt.[9] |
| H₂ Pressure | 500-1000 psig (35-70 bar) | 100-500 psig (7-35 bar) | 100-500 psig (7-35 bar) | Higher pressure increases reaction rate and favors primary amine formation. |
| Temperature | 70-100 °C | 50-80 °C | 60-90 °C | Must be controlled to manage exothermicity and prevent side reactions. |
| Primary Selectivity | Good to Excellent | Excellent | Moderate to Good | Rh/C generally offers the highest selectivity to the primary amine. Pd/C carries a risk of de-benzylation.[10] |
Experimental Protocols
Safety Preamble: All high-pressure hydrogenation reactions must be conducted by trained personnel in a well-ventilated fume hood or a designated high-pressure bay.[13][14] A blast shield must be used.[14] Ensure all equipment is pressure-rated and inspected before use. Catalysts like Raney Nickel and dry Pd/C are pyrophoric and must be handled with extreme care under an inert atmosphere or as a wet slurry.[8][15]
Caption: Standard experimental workflow for catalytic hydrogenation.
Protocol 1: High-Throughput Method Using Raney® Nickel
This protocol is optimized for robust conversion and is suitable for larger-scale synthesis.
-
Equipment:
-
High-pressure autoclave (e.g., Parr or Büchi reactor) with gas inlet, vent, pressure gauge, thermocouple, and mechanical stirrer.
-
Inert gas (Nitrogen) and Hydrogen supply lines with regulators.
-
Filtration apparatus (e.g., Büchner funnel or filter press).
-
-
Reagents:
-
2,4-Difluoro-3-methylbenzonitrile (1.0 eq)
-
Methanol (approx. 10-15 mL per gram of substrate)
-
Aqueous Ammonium Hydroxide (28-30%, 2.0-3.0 eq)
-
Raney® Nickel 2800 slurry (approx. 15-20% w/w of substrate)
-
-
Procedure:
-
Reactor Charging: To the autoclave vessel, add 2,4-Difluoro-3-methylbenzonitrile, methanol, and ammonium hydroxide.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry. The catalyst should be rinsed into the vessel with a small amount of deoxygenated methanol. Caution: Do not allow the catalyst to dry.
-
Sealing and Purging: Immediately seal the reactor. Pressurize with nitrogen to ~100 psig, stir for 2 minutes, and then carefully vent to atmospheric pressure. Repeat this purging cycle at least three times to completely remove oxygen.[14]
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 800 psig). Begin stirring and heat the reactor to the target temperature (e.g., 85 °C). The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed on the pressure gauge.
-
Reaction Completion: The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a sample (if the reactor allows) for GC or LC-MS analysis.
-
Shutdown: Turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen into an exhaust line.
-
Final Purge: Purge the reactor three times with nitrogen to remove all residual hydrogen.
-
Filtration: Open the reactor and immediately filter the mixture through a pad of Celite® to remove the catalyst. Crucial: Keep the filter cake wet with methanol or water at all times to prevent ignition.[14] Quench the spent catalyst by slowly adding it to a large volume of water.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation or crystallization.
-
Protocol 2: High-Selectivity Method Using Rhodium on Carbon
This protocol prioritizes selectivity and may be performed under milder conditions.
-
Equipment: Same as Protocol 1.
-
Reagents:
-
2,4-Difluoro-3-methylbenzonitrile (1.0 eq)
-
Methanol (approx. 10-15 mL per gram of substrate)
-
Anhydrous Ammonia (gas, passed through the solvent) or NH₄OH (2.0-3.0 eq)
-
5% Rhodium on Carbon (wet, 50% water), 2-4 mol%
-
-
Procedure:
-
Reactor Charging: Add the substrate and methanol to the autoclave vessel. If using anhydrous ammonia, bubble the gas through the stirred solution for 15-20 minutes. Alternatively, add aqueous ammonium hydroxide.
-
Catalyst Addition: Add the wet 5% Rh/C catalyst.
-
Sealing and Purging: Seal and purge the reactor with nitrogen as described in Protocol 1.
-
Hydrogenation: Pressurize with hydrogen to a lower pressure (e.g., 250 psig). Heat to a milder temperature (e.g., 60 °C) with vigorous stirring.
-
Completion and Work-up: Follow steps 5-9 from Protocol 1. The wet Rh/C catalyst is less pyrophoric than Raney Nickel but should still be handled with care and not allowed to dry completely.
-
References
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Linquip.
- Ikawa, T., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
- JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Study.
- Wikipedia. (n.d.). Nitrile reduction.
- Al-Shaal, M. G., et al. (2012). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
- Monguchi, Y., et al. (2009). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Mori, K., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online.
- Flores-Alamo, M., et al. (2020). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. NIH.
- Bartók, M., & Szöllősi, G. (2010). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
- Hrnčiar, P., & Čaprnková, A. (1996). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.
- Sárkány, A., et al. (2000). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. ResearchGate.
- Amar Equipments Pvt. Ltd. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?.
- Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega.
- Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase.
- Mori, K., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing).
- Wikipedia. (n.d.). Raney nickel.
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
- Wang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH.
- McAllister, M. I., et al. (2019). Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate.
- Genov, D. G., et al. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. PubMed.
- Organic Syntheses. (n.d.). (3,3-difluoroallyl)trimethylsilane.
- McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate.
- Google Patents. (n.d.). US3117162A - Hydrogenation of nitriles.
Sources
- 1. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. hidenanalytical.com [hidenanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 13. njhjchem.com [njhjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.wisc.edu [chem.wisc.edu]
Application Note: Strategic Incorporation of the 2,4-Difluorobenzyl Moiety in the Synthesis of Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir is a highly effective second-generation antiretroviral drug used in the treatment of HIV/AIDS.[1] It functions as an integrase strand transfer inhibitor (INSTI), preventing the integration of viral DNA into the human genome, a critical step in the HIV replication cycle.[1][2] The molecular architecture of Dolutegravir features a distinctive N-(2,4-difluorobenzyl) carboxamide group, which is crucial for its potent inhibitory activity.
While the user's query specified 2,4-Difluoro-3-methylbenzylamine, extensive review of the scientific literature and patents indicates that the key building block for introducing this critical moiety is predominantly 2,4-difluorobenzylamine . This document will focus on the established and widely-reported synthetic protocols involving 2,4-difluorobenzylamine for the synthesis of Dolutegravir. The strategic introduction of this fragment is a critical step in the overall synthesis, often occurring in the later stages to maximize efficiency and yield.
Overview of the Synthetic Strategy
The industrial synthesis of Dolutegravir is a multi-step process that has been refined to improve yield, reduce costs, and ensure high purity. A convergent approach is commonly employed, where different parts of the molecule are synthesized separately before being joined together. The overall workflow can be broadly categorized into three main stages:
-
Construction of the Tricyclic Core : This involves the formation of the complex, chiral polycyclic pyridone system that forms the backbone of the Dolutegravir molecule.
-
Amide Coupling : The tricyclic carboxylic acid core is then coupled with 2,4-difluorobenzylamine to introduce the essential benzyl moiety.
-
Deprotection : A final deprotection step, typically the removal of a methoxy group, yields the active pharmaceutical ingredient, Dolutegravir.[3]
This application note will provide a detailed examination of these key stages, with a particular focus on the amide coupling reaction.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of the Dolutegravir synthesis, highlighting the key transformations.
Caption: Synthetic workflow for Dolutegravir production.
Detailed Experimental Protocols
The following protocols are representative of the methods described in the scientific literature for the synthesis of Dolutegravir.
Protocol 1: Synthesis of the Tricyclic Carboxylic Acid Intermediate
The formation of the tricyclic core is a critical step that establishes the necessary stereochemistry of the final molecule. This is often achieved through the cyclization of a functionalized pyridinone with (R)-3-amino-1-butanol.
-
Reactants:
-
5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid
-
(R)-3-Amino-1-butanol
-
-
Solvent: Acetonitrile
-
Reagents: Acetic Acid, Methanesulfonic Acid
-
Procedure:
-
The pyridinone starting material is dissolved in acetonitrile.
-
(R)-3-Amino-1-butanol is added to the solution.
-
Acetic acid and a catalytic amount of methanesulfonic acid are added.
-
The reaction mixture is heated to approximately 60°C and stirred until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried to yield the tricyclic carboxylic acid.
-
Protocol 2: Amide Coupling with 2,4-Difluorobenzylamine
This step involves the activation of the carboxylic acid on the tricyclic core, followed by its reaction with 2,4-difluorobenzylamine to form the amide bond. The choice of coupling agent is critical to ensure high yield and minimize side reactions. Pivaloyl chloride is a commonly used activating agent.
-
Reactants:
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Reagents:
-
Triethylamine (TEA)
-
Pivaloyl Chloride
-
-
Procedure:
-
Suspend the tricyclic carboxylic acid in dichloromethane.
-
Add triethylamine to the suspension and cool the mixture to 10-15°C.
-
Slowly add pivaloyl chloride to the reaction mixture and stir for 1 hour at 10-15°C to form the mixed anhydride.
-
To this activated mixture, add 2,4-difluorobenzylamine while maintaining the temperature at 10-15°C.
-
The reaction is stirred until completion.
-
The reaction is then quenched, and the product, Methoxy Dolutegravir, is isolated through extraction, washed, and purified.[3]
-
Visualizing the Amide Coupling Reaction
Sources
Application Notes & Protocols: A Guide to Amide Coupling with 2,4-Difluoro-3-methylbenzylamine
Introduction: The Significance of Amide Bonds and Fluorinated Moieties in Medicinal Chemistry
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker in drug design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3]
In parallel, the incorporation of fluorine atoms into drug candidates has become a powerful strategy for modulating physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, often leading to improved potency, selectivity, and metabolic stability. 2,4-Difluoro-3-methylbenzylamine is a valuable building block that combines the reactive potential of a primary amine with the beneficial properties of a fluorinated aromatic ring, making it a desirable component in the synthesis of novel therapeutics.
This guide provides a comprehensive overview of the experimental procedures for the amide coupling of a generic carboxylic acid with this compound. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.
Mechanistic Overview: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[2][6]
Two of the most prevalent and reliable classes of coupling reagents are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then react with the amine to form the amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, reducing the yield. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine to yield the desired amide.[7][8][9]
Aminium/Uronium Salt-Mediated Coupling (HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, known for high yields and fast reaction times, especially in challenging cases like sterically hindered substrates.[3][10] The reaction proceeds through the formation of a highly reactive OAt-active ester.[10][11] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction by stabilizing the transition state through hydrogen bonding.[10] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid, initiating the activation process.[10][12]
Visualization of the EDC/HOBt Coupling Mechanism
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Scale-up Synthesis of 2,4-Difluoro-3-methylbenzylamine
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2,4-Difluoro-3-methylbenzylamine, a critical intermediate in the development of advanced pharmaceutical compounds. The protocol detailed herein focuses on a robust and scalable reductive amination pathway, starting from the readily available precursor, 2,4-Difluoro-3-methylbenzaldehyde. Emphasis is placed on the scientific rationale behind key process decisions, safety protocols, and analytical validation, ensuring a reproducible and efficient synthesis suitable for drug development professionals and chemical researchers.
Introduction and Strategic Overview
This compound serves as a key structural motif in medicinal chemistry. The specific arrangement of fluorine and methyl groups on the phenyl ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, reliable and scalable access to this intermediate is of paramount importance.
The synthetic strategy outlined in this note is reductive amination. This method is widely favored in industrial settings for its efficiency, operational simplicity, and high chemoselectivity.[1] The process involves the condensation of an aldehyde (2,4-Difluoro-3-methylbenzaldehyde) with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the target primary amine. This one-pot approach minimizes waste and improves process economy, making it ideal for scale-up.[2]
Overall Synthetic Workflow
The synthesis is a two-stage, one-pot process that transforms the starting aldehyde into the final benzylamine product. The workflow is designed to be linear and efficient, minimizing intermediate isolations.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a ~100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Equivalent | Quantity | Notes |
| 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9 | 156.13 | 1.0 | 100.0 g | Starting Material[3] |
| Ammonium Hydroxide (28-30%) | 7664-41-7 | 35.05 | ~10.0 | ~650 mL | Ammonia source |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | - | 1.0 L | Solvent |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 | 36.4 g | Reducing Agent |
| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 40.00 | - | As needed | For pH adjustment |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~750 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed | Drying Agent |
Equipment
-
2 L three-neck round-bottom flask
-
Mechanical stirrer with PTFE paddle
-
Thermometer and temperature controller
-
Addition funnel
-
Ice-water bath
-
Nitrogen inlet/outlet
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Step 1: Imine Formation and In-situ Reduction
-
Reactor Setup: Assemble the 2 L flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the system is under a gentle flow of nitrogen.
-
Charge Reagents: To the flask, add methanol (1.0 L) and 2,4-Difluoro-3-methylbenzaldehyde (100.0 g, 0.64 mol). Begin stirring to dissolve the aldehyde.
-
Ammonia Addition: Cool the solution to 0-5 °C using an ice-water bath. Slowly add ammonium hydroxide solution (~650 mL) via the addition funnel over 45-60 minutes. Maintain the internal temperature below 10 °C.
-
Causality: The low temperature favors the formation of the imine and minimizes potential side reactions. The excess ammonia drives the equilibrium towards the imine product.[4]
-
-
Imine Maturation: Once the ammonia addition is complete, allow the reaction to stir at 5-10 °C for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aldehyde.
-
Reduction: While maintaining the temperature at 0-5 °C, begin the portion-wise addition of sodium borohydride (36.4 g, 0.96 mol) over 90-120 minutes.
-
Causality: Sodium borohydride is a mild and selective reducing agent that readily reduces the C=N bond of the imine without affecting the aromatic ring.[2] Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.
-
Step 2: Quenching and Work-up
-
Reaction Completion: After the final addition of NaBH₄, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.
-
Quenching: Cool the resulting slurry in an ice bath. Slowly and carefully add deionized water (~500 mL) to quench any unreacted sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 250 mL).
-
Wash & Dry: Combine the organic extracts and wash with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound as an oil.
Step 3: Purification
-
Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature suggests similar compounds distill around 80-90 °C at ~20 mmHg[5]).
-
Final Product: The purified product should be a colorless to pale yellow liquid. Expected yield: 85-92%. Purity (by GC): >99%.
Scientific Insights and Mechanistic Detail
The success of the reductive amination hinges on the selective reduction of the imine intermediate in the presence of the unreacted aldehyde.
Caption: Mechanism of Reductive Amination.
Sodium borohydride (NaBH₄) is generally not reactive enough to reduce an aldehyde at low temperatures in alcoholic solvents, especially in the presence of a base (ammonia). However, it is a highly effective agent for reducing the more electrophilic imine intermediate.[2] This difference in reactivity is the cornerstone of the one-pot procedure. For aldehydes that are particularly sensitive or where dialkylation is a concern, a stepwise process involving pre-formation of the imine before adding the reductant can be employed.[1]
Safety and Hazard Management
-
2,4-Difluoro-3-methylbenzaldehyde: Irritant. Handle with standard personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate chemical-resistant gloves and goggles.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Additions must be slow and controlled, especially during the quenching step.
-
Dichloromethane: Suspected carcinogen. All handling should be performed in a fume hood.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (m/z = 157.15).
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and substitution pattern on the aromatic ring.
-
FT-IR Spectroscopy: To confirm the presence of N-H stretches (typically ~3300-3400 cm⁻¹) and the absence of the aldehyde C=O stretch (~1700 cm⁻¹).
References
- The synthetic method of 2,4 difluoro benzene methanamines. Google Patents. URL: https://patents.google.
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. Google Patents. URL: https://patents.google.
- 2,4-Difluorobenzylamine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/ProductSynthesisManagement/0/72235-52-0/72235-52-0_Synthesis_en.htm
- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine. Google Patents. URL: https://patents.google.
- How to prepare 2,4 Di flouro benzyl amine in scale up process?. ResearchGate. URL: https://www.researchgate.net/post/How_to_prepare_24_Di_flouro_benzyl_amine_in_scale_up_process
- Reductive Amination, and How It Works. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL: https://www.organic-chemistry.
- 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9. Biosynth. URL: https://www.biosynth.com/p/FD67320/2-4-difluoro-3-methylbenzaldehyde
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. URL: https://www.ias.ac.in/article/fulltext/jcsc/121/05/0827-0832
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9 | FD67320 [biosynth.com]
- 4. ias.ac.in [ias.ac.in]
- 5. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
Protocol and Application Notes for the Purification of 2,4-Difluoro-3-methylbenzylamine
An Application Note for Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 2,4-Difluoro-3-methylbenzylamine (CAS No. 847502-90-3), a critical intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide outlines two primary, orthogonal purification methodologies: high-vacuum fractional distillation and automated flash column chromatography. We will explore the causality behind experimental choices, provide step-by-step protocols, and offer guidance on method selection based on scale, required purity, and the impurity profile of the crude material.
Introduction and Physicochemical Profile
This compound is a substituted benzylamine whose structural motifs are prevalent in medicinal chemistry. Impurities arising from its synthesis, such as isomers, unreacted starting materials, or over-alkylated byproducts, can interfere with subsequent reactions and introduce difficult-to-remove contaminants in the final API.[1] Therefore, robust purification is a critical control point.
The choice of purification method is dictated by the compound's physical properties and the nature of the impurities.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | Value / Observation | Rationale for Purification |
| CAS Number | 847502-90-3[] | Unique identifier for tracking and regulatory purposes. |
| Molecular Formula | C₈H₉F₂N[] | Indicates a relatively low molecular weight. |
| Molecular Weight | 157.16 g/mol [3] | Suitable for both distillation and chromatography. |
| Boiling Point | Estimated: 80-84 °C at 15-20 mmHg | The boiling point for the closely related 2,4-difluorobenzylamine is reported as 82-84 °C at 15 mmHg and 80-83 °C at 20 mmHg.[4][5] The addition of a methyl group will slightly increase the boiling point. This makes vacuum distillation a viable method to avoid thermal decomposition at atmospheric pressure. |
| Appearance | Colorless to light yellow liquid | A visual indicator of purity; color often suggests the presence of oxidized or polymeric impurities. |
| Polarity | Moderately Polar | The primary amine group imparts polarity, making it suitable for silica gel chromatography. The fluorinated aromatic ring provides non-polar character. |
| Basicity (pKa) | Estimated: 8.5 - 9.5 | The amine is basic and can interact strongly with acidic silica gel. This necessitates the use of a basic modifier in chromatographic eluents to prevent peak tailing.[6] |
Common Impurities in Synthesis
Effective purification requires an understanding of potential impurities. Synthetic routes to substituted benzylamines often involve the reduction of a benzonitrile or the reductive amination of a benzaldehyde.[7][8] A common route involves the halogenation of m-difluorobenzene followed by reaction with urotropine and hydrolysis.[4][9]
Table 2: Potential Impurities and Their Origin
| Impurity Class | Specific Examples | Likely Origin | Recommended Removal Method |
| Isomeric Byproducts | 2,6-Difluoro-3-methylbenzylamine, 3,5-Difluoro-2-methylbenzylamine | Incomplete regioselectivity during electrophilic aromatic substitution steps in the synthesis.[1] | Flash Chromatography (due to subtle polarity differences). Distillation is unlikely to be effective. |
| Unreacted Intermediates | 2,4-Difluoro-3-methylbenzonitrile, 2,4-Difluoro-3-methylbenzyl chloride | Incomplete reduction or hydrolysis.[4][8] | Distillation (significant boiling point difference) or Chromatography. |
| Starting Materials | 1,3-Difluoro-2-methylbenzene | Carried over from initial synthetic steps. | Distillation (high volatility). |
| Over-alkylation Products | Di-(2,4-difluoro-3-methylbenzyl)amine | Reaction of the primary amine product with the benzyl halide intermediate.[10] | Distillation (much higher boiling point) or Chromatography (different polarity). |
| Oxidation/Degradation | Corresponding benzaldehyde or benzoic acid | Exposure to air and/or light over time. | Chromatography or an acidic wash to remove the acidic impurity. |
Method 1: High-Vacuum Fractional Distillation
Vacuum distillation is the preferred method for large-scale purification (>50 g) and for removing impurities with significantly different boiling points, such as non-volatile polymeric material or highly volatile starting materials.
Principle of Causality
By reducing the pressure above the liquid, the boiling point of this compound is significantly lowered. This prevents thermal degradation, which can occur at the high temperatures required for atmospheric distillation. A fractionating column (e.g., Vigreux) provides a series of theoretical plates, allowing for the separation of components with close boiling points based on vapor-liquid equilibrium.
Experimental Protocol
Pre-treatment (Drying):
-
To the crude amine, add anhydrous potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (approx. 10-20 g per 1 L of crude material).
-
Stir or swirl the mixture for 1-2 hours. The basic pellets will not dissolve but will absorb water and acidic impurities. This step is critical as water can interfere with the vacuum and acidic impurities can co-distill.[6]
-
Carefully decant or filter the dried amine away from the pellets before charging the distillation flask.
Distillation Workflow:
Caption: Workflow for Vacuum Distillation.
Detailed Steps:
-
Setup: Assemble a clean, dry distillation apparatus. A 20-30 cm Vigreux column is recommended for efficient fractionation.
-
Vacuum Application: Slowly and carefully reduce the pressure using a vacuum pump protected by a cold trap. Violent bumping can occur if the vacuum is applied too quickly.
-
Heating: Once the target vacuum is stable, begin heating the distillation flask.
-
Fraction Collection:
-
Forerun: Collect the first 5-10% of the distillate. This fraction will contain residual solvents and more volatile impurities.
-
Main Fraction: Collect the product when the distillation head temperature is stable and corresponds to the expected boiling point (e.g., ~85-95 °C at 15 mmHg).
-
Residue: Leave approximately 10-15% of the material in the distillation flask to avoid distilling high-boiling impurities and potential tars.
-
-
Shutdown: Cool the apparatus completely before slowly venting the system, preferably with an inert gas like nitrogen, to prevent oxidation of the hot amine.[6]
Self-Validation and Troubleshooting
-
Purity Check: Purity of the collected main fraction should be ≥99.5% by GC-MS.
-
Problem: Bumping/Unstable Boiling: Ensure smooth stirring or fresh boiling chips. Check for vacuum leaks.
-
Problem: No Distillate at Expected Temperature: The vacuum may be insufficient (pressure is too high), or the thermometer is placed incorrectly. Ensure the top of the thermometer bulb is level with the sidearm of the distillation head.
Method 2: Automated Flash Column Chromatography
Flash chromatography is ideal for achieving the highest purity levels (>99.8%) and is particularly effective for separating closely related isomers. It is the method of choice for smaller scales (<50 g) or for polishing material that has been pre-purified by distillation.
Principle of Causality
This technique relies on partitioning the analyte between a solid stationary phase (acidic silica gel) and a liquid mobile phase. Due to the basicity of the amine, it will strongly adsorb to the silica, leading to significant peak tailing and potential product loss. To counteract this, a small amount of a competitive base, typically triethylamine (TEA), is added to the mobile phase. The TEA deactivates the acidic silanol groups on the silica surface, allowing the benzylamine to elute symmetrically and efficiently.
Experimental Protocol
Solvent System Development (TLC):
-
Spotting: Dissolve a small amount of crude material in dichloromethane and spot it on a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber with a starting eluent of 90:10 Heptane:Ethyl Acetate.
-
Optimization: The target Retention Factor (Rƒ) for the product is ~0.25-0.35 for optimal separation on a column. Adjust the ratio of polar solvent (Ethyl Acetate) to achieve this.
-
Add Base: Once a suitable polarity is found, prepare the bulk mobile phase and add 0.5-1.0% (v/v) triethylamine to both the non-polar (A) and polar (B) solvents. This is a critical self-validating step to ensure good peak shape.
Chromatography Workflow:
Caption: Workflow for Flash Chromatography.
Detailed Steps:
-
Column Selection: Choose a silica gel cartridge size appropriate for the sample mass (typically a loading capacity of 1-5% by weight).
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude amine in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 2-3 times the sample weight) and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the column. This technique generally provides sharper separation.[11]
-
Wet Loading: Dissolve the crude material in a minimal volume of the initial mobile phase and inject it onto the column.
-
-
Elution: Equilibrate the column with the starting mobile phase (e.g., 95:5 Heptane:EtOAc + 1% TEA). Begin the elution, using a linear gradient to the final mobile phase composition determined by TLC.
-
Fraction Analysis & Pooling: Use TLC to analyze the fractions corresponding to the product peak. Combine fractions with a single spot at the correct Rƒ and no visible impurities.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
Self-Validation and Troubleshooting
-
Purity Check: Purity should be >99.8% by GC. No isomeric impurities should be detectable.
-
Problem: Peak Tailing/Streaking: This indicates insufficient deactivation of the silica. Increase the concentration of triethylamine in the mobile phase to 1.5% or 2.0%.
-
Problem: Poor Separation of Isomers: Use a shallower gradient (e.g., increase from 5% to 20% ethyl acetate over 20 column volumes instead of 10).
Summary and Method Selection
The choice between distillation and chromatography depends on the specific requirements of the project.
Table 3: Comparison of Purification Methods
| Feature | High-Vacuum Distillation | Flash Column Chromatography |
| Primary Use Case | Large-scale purification; removal of impurities with very different B.P. | High-purity applications; separation of isomers and closely related impurities. |
| Typical Scale | 50 g - 10 kg | 100 mg - 100 g |
| Achievable Purity | 99.0 - 99.7% | >99.8% |
| Throughput | High | Low to Medium |
| Solvent Consumption | Low | High |
| Key Advantage | Cost-effective at scale. | Unmatched resolution for difficult separations. |
| Key Limitation | Cannot separate isomers with similar boiling points. | Higher cost (solvents, silica); lower throughput. |
For producing multi-kilogram batches of standard-grade material, distillation is the most logical and economical choice. For reference standards, early-phase API development, or when isomeric purity is critical, flash chromatography is the required method. Often, a sequential combination—distillation followed by a final chromatographic polishing step—provides the most robust and efficient path to exceptionally pure this compound.
References
- Vaden, C. A., Williams, A. M., & Hok, S. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.
- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. [Link]
- Vaden, C. A., Williams, A. M., & Hok, S. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]
- Chemsrc. This compound CAS#:847502-90-3. Chemsrc. [Link]
- SmithKline Beecham Corp. (1998). Substituted benzylamines and their use for the treatment of depression.
- Reddit User Discussion. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]
- National Center for Biotechnology Information. 2,6-Difluoro-3-methylbenzylamine.
- Nanjing Jiewen Pharmaceutical Technology Co., Ltd. (2017). The synthetic method of 2,4 difluoro benzene methanamines.
- Nanjing Jiewen Pharmaceutical Technology Co., Ltd. (2015). Synthetic method of 2,4-difluorobenzene methylamine.
- Jiangsu Apon Medical Technology Co., Ltd. (2018). Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- V. S. P. R. Lingam, et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
- BASF AG. (2002). Preparation of N-benzylamines.
- Reddit User Discussion. (2015). Separation of Benzylamine and Benzamide mixture. r/chemhelp. [Link]
- Speicher, S., Plutschack, M. B., & Ritter, T. (2017). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene. Organic Syntheses. [Link]
- National Center for Biotechnology Information. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine.
- Ready, J. M., & Se-Ryun, K. (2012). Synthesis of N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. [Link]
- Gujarat Fluorochemicals Limited. Technical Data Sheet: 2,4-difluoro benzyl amine. GFL. [Link]
- National Center for Biotechnology Information. 2,4-Difluoro-3-methylbenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 5. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 8. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
- 10. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-3-methylbenzylamine
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylbenzylamine (CAS 847502-90-3).[][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved via the reductive amination of its corresponding aldehyde, 2,4-Difluoro-3-methylbenzaldehyde.[3] This method is often favored for its operational simplicity and high potential yield. An alternative, though less direct, route involves the halogenation of a 2,4-difluoro-3-methyltoluene precursor followed by amination. This guide will focus primarily on the optimization of the reductive amination pathway, as it represents the most frequent source of technical inquiries.
Troubleshooting Guide & FAQs: Reductive Amination Pathway
Core Reaction: 2,4-Difluoro-3-methylbenzaldehyde to this compound
This one-pot reaction involves the condensation of the aldehyde with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the target benzylamine.
Caption: General workflow for reductive amination.
Question 1: My reaction yield is significantly lower than expected. What are the most common causes?
Answer: Low yields in this reductive amination typically stem from one of three areas: inefficient imine formation, competing side reactions, or issues with the reducing agent.
-
Inefficient Imine Formation: The condensation of the aldehyde and ammonia to form the imine is a reversible, equilibrium-driven process. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[4] Furthermore, the reaction is pH-sensitive. An optimal pH (typically mildly acidic, ~4-5) is required to catalyze imine formation without excessively protonating the ammonia source, which would render it non-nucleophilic.[4]
-
Side Reaction - Aldehyde Reduction: A significant competing reaction is the direct reduction of the starting aldehyde to 2,4-Difluoro-3-methylbenzyl alcohol. This occurs if the reducing agent is too reactive or is not selective for the imine over the aldehyde.[4]
-
Reducing Agent Inactivity: The hydride reducing agents used are sensitive to moisture and acidic conditions. Improper handling, poor quality reagents, or an overly acidic reaction environment can lead to their decomposition before they can reduce the imine.
Question 2: How do I choose the most appropriate reducing agent?
Answer: The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to select a reagent that reduces the imine much faster than it reduces the starting aldehyde.
| Reducing Agent | Chemical Formula | Key Characteristics & Recommendations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly Recommended. It is a mild and selective reducing agent, ideal for one-pot reductive aminations.[5] Its steric bulk and reduced reactivity allow it to selectively reduce the protonated imine intermediate over the aldehyde, significantly minimizing alcohol byproduct formation.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective, with caveats. It is also selective for the imine at mildly acidic pH. However, it is highly toxic and generates cyanide waste, which requires careful quenching and disposal procedures.[5] Its use is often avoided in process development for safety and environmental reasons. |
| Sodium Borohydride | NaBH₄ | Not Recommended for one-pot reactions. NaBH₄ is a powerful reducing agent that will rapidly reduce both the aldehyde and the imine.[4] Its use in a one-pot procedure almost invariably leads to significant formation of the corresponding benzyl alcohol, thus lowering the yield of the desired amine. It can be used in a two-step process where the imine is formed first and isolated before reduction. |
Question 3: I'm observing a significant amount of 2,4-Difluoro-3-methylbenzyl alcohol in my crude product. How can I prevent this?
Answer: This is a clear indication that your reducing agent is reducing the starting aldehyde. Here are the primary solutions:
-
Switch to a More Selective Reducing Agent: The most effective solution is to switch from a reagent like NaBH₄ to Sodium Triacetoxyborohydride (NaBH(OAc)₃).[4] As detailed in the table above, NaBH(OAc)₃ is specifically designed for this purpose and offers high selectivity for the imine.
-
Optimize Reaction Conditions for Imine Formation: Before adding the reducing agent (if performing a stepwise addition), ensure imine formation is maximized. You can facilitate this by:
-
Adding a Dehydrating Agent: The use of molecular sieves (3Å or 4Å) can sequester the water produced during imine formation, driving the equilibrium towards the product.[4]
-
Controlling pH: Use a buffer or a mild acid catalyst like acetic acid to maintain a pH of 4-5, which is optimal for imine formation.[4]
-
Sources
Technical Support Center: Synthesis of 2,4-Difluoro-3-methylbenzylamine
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential side reactions. Below, we address common issues in a question-and-answer format.
Route 1: From 2,4-Difluoro-3-methyltoluene via Benzylic Bromination and Amination
This is a common and cost-effective route. However, control of the radical bromination and subsequent amination is critical.
Question 1: During the benzylic bromination of 2,4-Difluoro-3-methyltoluene with NBS, I am observing multiple products in my crude reaction mixture, including what appears to be a dibrominated species and aromatic bromination. How can I improve the selectivity for the desired monobrominated product?
Answer: This is a classic issue of selectivity in free-radical halogenation. The formation of dibrominated and ring-brominated products arises from a lack of control over the reaction conditions.[1][2][3]
Causality:
-
Dibromination: The initially formed 2,4-Difluoro-3-methylbenzyl bromide is also susceptible to radical bromination at the benzylic position, leading to the formation of 1,1-dibromo-2,4-difluoro-3-methylbenzene. This is more likely to occur if the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long after the starting material is consumed.
-
Aromatic Bromination: While benzylic C-H bonds are weaker and more susceptible to radical abstraction than aromatic C-H bonds, under certain conditions, especially with excess brominating agent or in the presence of Lewis acid catalysts, electrophilic aromatic substitution can occur on the electron-rich aromatic ring.[3]
Troubleshooting Protocol:
-
Control the Stoichiometry of NBS: Use N-Bromosuccinimide (NBS) as the brominating agent, as it provides a low, steady concentration of bromine radicals.[3][4] Use a slight excess (1.05-1.1 equivalents) of NBS relative to the 2,4-Difluoro-3-methyltoluene.
-
Initiator and Solvent: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[2] Light can also be used as an initiator.
-
Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent over-bromination.
-
Purification: The desired monobrominated product can typically be separated from the starting material and dibrominated byproduct by column chromatography or distillation under reduced pressure.[5][6]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low and constant concentration of bromine radicals, enhancing selectivity for monobromination.[3][4] |
| Stoichiometry | 1.05-1.1 eq. of NBS | Minimizes over-bromination. |
| Initiator | AIBN or Benzoyl Peroxide (catalytic) | Provides a controlled initiation of the radical chain reaction.[2] |
| Solvent | CCl₄, Cyclohexane | Non-polar solvents that do not interfere with the radical mechanism. |
| Monitoring | TLC, GC-MS | Allows for timely quenching of the reaction to prevent side product formation. |
Question 2: I have successfully synthesized 2,4-Difluoro-3-methylbenzyl bromide. However, upon attempting to form the amine via the Gabriel synthesis, I am getting low yields and difficult-to-remove byproducts. What are the common pitfalls in this step?
Answer: The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, but it has its challenges, particularly in the cleavage step.[7][8][9]
Causality:
-
Incomplete Alkylation: The N-alkylation of potassium phthalimide is an SN2 reaction. Steric hindrance or poor solubility of the reagents can lead to incomplete conversion.
-
Difficult Cleavage: The final step of liberating the primary amine from the N-alkylated phthalimide can be problematic. Acidic or basic hydrolysis often requires harsh conditions that can lead to decomposition of the desired product.[8] The more common method using hydrazine hydrate can result in the formation of phthalhydrazide, which can be difficult to separate from the product amine.[7]
Troubleshooting Protocol:
-
Alkylation Step:
-
Ensure your potassium phthalimide is dry.
-
Use a polar aprotic solvent like DMF to ensure good solubility of both reactants.[10]
-
Heat the reaction to drive it to completion, monitoring by TLC.
-
-
Cleavage Step (Ing-Manske Procedure):
-
Use hydrazine hydrate in a protic solvent like ethanol.[7][10]
-
The resulting phthalhydrazide is often insoluble and can be removed by filtration.[7]
-
If the phthalhydrazide remains in solution, an acidic workup can be employed to precipitate it as phthalic acid, which can then be filtered off. The desired amine will be in the aqueous layer as its ammonium salt and can be liberated by basification and extraction.[11]
-
Caption: Workflow for selective reductive amination.
Route 3: From 2,4-Difluoro-3-methylbenzonitrile via Reduction
The reduction of a nitrile is a direct route to a primary amine, but can also be prone to side reactions if not controlled properly.
Question 4: I am reducing 2,4-Difluoro-3-methylbenzonitrile to the corresponding benzylamine using a metal hydride (e.g., LiAlH₄). My final product is contaminated with a significant amount of the secondary amine, bis(2,4-difluoro-3-methylbenzyl)amine. How can I prevent this over-alkylation?
Answer: The formation of a secondary amine during nitrile reduction is a known side reaction that occurs through the reaction of the initially formed primary amine with an intermediate in the reduction pathway.
Causality:
-
Imine Intermediate Reaction: The reduction of a nitrile with a metal hydride proceeds through an imine intermediate. The primary amine product, once formed, can act as a nucleophile and attack this imine intermediate. Subsequent reduction of this new adduct leads to the formation of the secondary amine.
Troubleshooting Protocol:
-
Inverse Addition: Add the LiAlH₄ solution slowly to a solution of the nitrile. This maintains a low concentration of the reducing agent and minimizes the lifetime of the imine intermediate, reducing the likelihood of it being attacked by the product amine.
-
Catalytic Hydrogenation: A cleaner alternative is catalytic hydrogenation. Using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, often in the presence of ammonia, can suppress the formation of secondary amines. [12]The ammonia competes with the primary amine product for reaction with the imine intermediate.
| Method | Key Parameters | Advantages | Disadvantages |
| LiAlH₄ Reduction | Inverse addition, low temperature | Rapid reaction | Formation of secondary amine byproduct, requires anhydrous conditions |
| Catalytic Hydrogenation | Raney Ni or Pd/C catalyst, H₂ gas, presence of NH₃ | High selectivity for primary amine, cleaner reaction | Requires specialized hydrogenation equipment, slower reaction |
References
- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google P
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google P
- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google P
- Gabriel synthesis - Wikipedia. [Link]
- Gabriel Synthesis - Organic Chemistry Tutor. [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses Procedure. [Link]
- Organic Syntheses Procedure. [Link]
- Toluene, α,α-difluoro - Organic Syntheses Procedure. [Link]
- The synthetic method of 2,4 difluoro benzene methanamines - Google P
- The Gabriel Synthesis - Master Organic Chemistry. [Link]
- Gabriel Synthesis: Mechanism & Examples - NROChemistry. [Link]
- Selectivity of Aryl and Benzylic Bromin
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Benzylic Bromin
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. [Link]
- Aldehyde not reacting in reductive amination reaction, thoughts?
- Reactions at the benzylic position (video) - Khan Academy. [Link]
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. [Link]
- 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem. [Link]
- Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
- 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. [Link]
- (3,3-difluoroallyl)trimethylsilane - Organic Syntheses Procedure. [Link]
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
- What's wrong with my reductive amination? I barely got any product. - Reddit. [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
- Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,4-Difluoro-3-methylbenzylamine
Welcome to the technical support center for the purification of 2,4-Difluoro-3-methylbenzylamine (CAS: 847502-90-3).[] This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for their downstream applications. We will address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Answer: The impurity profile of crude this compound is intrinsically linked to its synthetic route. Most syntheses start from m-difluorobenzene, proceeding through intermediates like 2,4-difluorobenzyl halide or 2,4-difluorobenzaldehyde.[2][3] Consequently, the common impurities include:
-
Unreacted Starting Materials & Intermediates: Residual m-difluorobenzene, 2,4-difluoro-3-methylbenzonitrile, or 2,4-difluorobenzyl halide may be present if the reaction has not gone to completion.[4][5]
-
Isomeric Byproducts: Although synthetic routes are designed to be regioselective, minor amounts of other positional isomers, such as 2,6-Difluoro-3-methylbenzylamine, can form.[6] Their separation can be challenging due to similar physical properties.
-
Oxidation and Condensation Products: Benzylamines are susceptible to air oxidation, which can lead to the corresponding imine and benzaldehyde derivatives. Self-condensation between the amine and any aldehyde impurity can also occur.[7]
-
Residual Solvents: Solvents used during the synthesis (e.g., THF, toluene, methanol) or workup (e.g., dichloromethane, ethyl acetate) are common volatile impurities.[2][8]
-
Catalyst and Reagent Residues: Traces of acids, bases, or catalysts used in the synthesis may persist after the initial workup.[9]
Q2: Which analytical techniques are recommended for assessing the purity of my sample?
Answer: A multi-faceted approach is best for accurately determining purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the main component and its impurities. A reversed-phase C18 column is typically effective.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and low-boiling point byproducts.[10]
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy: NMR provides crucial structural confirmation of the desired product. Quantitative NMR (qNMR) against a certified internal standard can also provide a highly accurate purity value.[12]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to monitor reaction progress and quickly assess the complexity of the crude mixture before embarking on a lengthy purification.[4][7]
Table 1: Recommended Analytical Conditions
| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection | Purpose |
| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (254 nm) or DAD | Quantitative purity, impurity profiling |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification of volatile impurities |
| ¹H NMR | N/A | CDCl₃ or DMSO-d₆ | 400 MHz or higher | Structural verification |
| ¹⁹F NMR | N/A | CDCl₃ or DMSO-d₆ | 376 MHz or higher | Isomer identification, fluorine environment confirmation |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Problem 1: Persistent Impurities After Standard Extraction
Question: My crude product shows a persistent impurity on the HPLC trace, even after a standard aqueous workup. The impurity seems to have a similar polarity to my product. How can I remove it?
Answer: This is a classic challenge, often caused by an isomeric byproduct or a side-product with similar functional groups. When a simple liquid-liquid extraction is insufficient, you must exploit different physical properties to achieve separation.
Causality: Standard extractions separate compounds based on their acid-base properties and general polarity. If an impurity shares these characteristics (e.g., it's also a basic amine), it will not be removed. You have two primary options: exploit differences in boiling point (distillation) or differences in surface interactions (chromatography).
Solutions:
-
High-Vacuum Fractional Distillation: This is often the most effective and scalable method for separating compounds with different boiling points. 2,4-Difluorobenzylamine is reported to distill at 80-83 °C under a vacuum of 20 mmHg.[2][8] An impurity with even a slightly different structure may have a sufficiently different boiling point to allow for separation.
-
Preparative Column Chromatography: While more labor-intensive, silica gel chromatography can separate compounds with very subtle differences in polarity. For fluorinated molecules, sometimes specialized columns or elution systems can enhance separation.[13][14]
Protocol 1: High-Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry and connections are well-sealed with high-vacuum grease. Use a cold trap between your apparatus and the vacuum pump.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon to prevent oxidation of the amine, especially at elevated temperatures.[7]
-
Drying: Ensure the crude amine is dry. If it was extracted from an aqueous solution, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Distillation: Gradually apply vacuum to the desired level (e.g., 5-20 mmHg). Slowly heat the distillation flask using an oil bath.
-
Fraction Collection: Discard any initial low-boiling fractions (forerun), which typically contain residual solvents. Carefully collect the main fraction at a stable head temperature corresponding to the boiling point of your product.[12] Collect any higher-boiling fractions separately.
-
Analysis: Analyze all collected fractions by HPLC or GC-MS to confirm purity.
Problem 2: Product Degradation and Low Yield During Distillation
Question: When I try to purify my product by vacuum distillation, the material in the distillation pot darkens, and my final yield is very low. What is causing this?
Answer: This strongly suggests thermal degradation or oxidation. Amines, particularly benzylamines, can be sensitive to prolonged heating, even under vacuum.[7] The darkening is a sign of decomposition or polymerization.
Causality: The energy input required for distillation can be sufficient to break bonds or initiate side reactions if the temperature is too high or the exposure time is too long. The presence of oxygen can accelerate this degradation.
Solutions:
-
Improve Your Vacuum: A lower pressure (higher vacuum) will lower the boiling point of your compound, allowing you to distill at a gentler temperature. Aim for the lowest pressure your system can reliably achieve.
-
Minimize Heating Time: Use a flask that is appropriately sized for your sample volume (ideally, half to two-thirds full) to ensure efficient heat transfer. Once the desired fraction is collected, stop the heating immediately.
-
Use an Inert Atmosphere: Always distill under a nitrogen or argon atmosphere to prevent oxidation.[7]
-
Consider Salt Crystallization: An alternative to heat-intensive distillation is to purify the amine via its salt. This avoids high temperatures altogether.
Protocol 2: Purification via Hydrochloride Salt Crystallization
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt will precipitate as a solid.
-
Isolation: Collect the solid salt by filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any adhering impurities.
-
Recrystallization: If necessary, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve higher purity.[15]
-
Free-Basing: Suspend the purified salt in water and add an organic solvent (e.g., dichloromethane). While stirring vigorously, slowly add a base like 10% NaOH solution until the aqueous layer is basic (pH > 10).
-
Extraction & Drying: The purified free amine will move into the organic layer. Separate the layers, extract the aqueous phase one more time with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure amine.[12]
Diagram 1: Purification Strategy Decision Flowchart
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of the crude product.
Caption: Decision flowchart for selecting a purification method.
Safety and Handling
Q3: What are the key safety precautions for handling this compound?
Answer: Like many benzylamines, this compound and its structural analogs are classified as hazardous.[16][17][18] Adherence to strict safety protocols is mandatory.
-
Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage.[16]
-
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[17]
-
Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), safety goggles, a face shield, and a lab coat.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[16]
-
Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste according to your institution's guidelines.
References
- Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
- Google Patents. (2015). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry.
- Google Patents. (2017). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. (2018). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. National Center for Biotechnology Information.
- Lin, C. H., & Chen, W. H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis.
- Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry.
- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. National Center for Biotechnology Information.
- NIH. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Center for Biotechnology Information.
- ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia.
Sources
- 2. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
- 3. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalytic Reduction of 2,4-Difluoro-3-methylbenzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the catalytic reduction of 2,4-Difluoro-3-methylbenzonitrile to (2,4-Difluoro-3-methylphenyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals. Here, we address the common and often complex challenges encountered during this specific transformation, moving beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice.
Section 1: Reaction Overview & Core Challenges
The conversion of 2,4-Difluoro-3-methylbenzonitrile to its corresponding benzylamine is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. While catalytic hydrogenation appears straightforward, the presence of two fluorine substituents on the aromatic ring introduces significant challenges not seen in simpler benzonitrile reductions. The primary goal is to achieve high conversion of the nitrile to a primary amine while preventing common side reactions.
The reaction proceeds via an intermediate imine, which is itself reactive. The ultimate success of the synthesis hinges on carefully controlling the reaction conditions to favor the formation of the desired primary amine over several competing pathways.[1]
Key challenges include:
-
Selectivity Control: The most prevalent issue is the formation of secondary and tertiary amine impurities through the reaction of the primary amine product with the imine intermediate.[1][2][3]
-
Hydrodefluorination (HDF): The cleavage of stable carbon-fluorine (C-F) bonds is a significant risk, particularly under harsh hydrogenation conditions or with highly active catalysts, leading to product impurities that are difficult to separate.[4][5]
-
Catalyst Activity and Poisoning: Catalyst performance can be hampered by impurities in the starting material or solvents, or by improper handling, leading to slow or stalled reactions.[6]
-
Reaction Kinetics: Balancing temperature, pressure, and catalyst loading to achieve a reasonable reaction rate without compromising selectivity is crucial.
Section 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific experimental failures.
Issue 1: Low or No Conversion
Question: My reaction has stalled. After several hours, analysis (TLC, GC/MS) shows predominantly unreacted starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is typically rooted in a problem with the catalyst's activity or the reaction environment. A systematic check of the following parameters is essential.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on the catalyst may be blocked. Sulfur compounds, halides (from sources other than the substrate), and even certain functional groups can act as poisons. Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents and reagents.[6]
-
Deactivation: Pyrophoric catalysts like Raney® Nickel and Palladium on Carbon (Pd/C) can deactivate upon exposure to air.[1] Always handle these catalysts under an inert atmosphere (Nitrogen or Argon). If deactivation is suspected, using a fresh batch of catalyst is the most reliable solution.
-
-
Insufficient Hydrogen Delivery:
-
Poor Agitation: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring starves the catalyst of hydrogen, dramatically slowing the reaction.[6] Ensure vigorous stirring that creates a vortex to maximize gas-liquid-solid contact.
-
Low Pressure: The reaction rate is often dependent on hydrogen pressure. If the reaction is slow at atmospheric pressure (e.g., using a balloon), consider moving to a Parr shaker or a high-pressure reactor where pressures of 50-500 psi can be applied.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions like HDF. A good starting point is ambient temperature, with gradual heating to 40-60°C if the reaction is sluggish.
-
Solvent Choice: The solvent can influence catalyst activity and substrate solubility. Alcohols like methanol or ethanol are common choices. Ethereal solvents like THF can also be effective.
-
Table 1: Recommended Starting Conditions for General Screening
| Parameter | Recommended Value | Rationale & Notes |
|---|---|---|
| Catalyst | 5-10 mol% Raney® Nickel (slurry) or 5% Pd/C | Raney® Ni often provides good selectivity for primary amines, especially with additives.[3] Pd/C is highly active but carries a greater risk of HDF.[7] |
| Hydrogen Pressure | 50-100 psi (3.4-6.8 bar) | Provides a sufficient driving force for the reaction without being overly aggressive. |
| Solvent | Methanol or Ethanol | Good solubility for the substrate and good compatibility with common catalysts. |
| Temperature | 25-50°C | Balances reaction rate with selectivity. Monitor for exotherms. |
| Agitation | >1000 RPM | Crucial for ensuring efficient mass transfer in the three-phase system. |
Issue 2: Poor Selectivity - Formation of Secondary/Tertiary Amines
Question: My reaction goes to completion, but I have significant amounts of N-((2,4-difluoro-3-methylphenyl)methyl)-(2,4-difluoro-3-methylphenyl)methanamine (secondary amine) and other related impurities. How can I improve selectivity for the primary amine?
Answer: This is the most common challenge in nitrile reductions. The formation of secondary and tertiary amines occurs when the desired primary amine product acts as a nucleophile, attacking the intermediate imine before it can be fully reduced.[1][2]
Causality: Desired Pathway: Nitrile → Imine → Primary Amine Side Pathway: Imine + Primary Amine → Adduct → Secondary Amine
Solutions to Enhance Primary Amine Selectivity:
-
Addition of Ammonia: The most effective method is often to saturate the reaction solvent (e.g., methanol) with ammonia gas before adding the catalyst and substrate. Ammonia acts as a competitive inhibitor, blocking the imine from reacting with the primary amine product and shifting the equilibrium away from secondary amine formation.[3][8] A 7N solution of ammonia in methanol is a common choice.
-
Use of Basic Additives: If gaseous ammonia is not feasible, adding a non-nucleophilic base like sodium hydroxide can sometimes suppress side reactions, although the mechanism is less direct than with ammonia.[8]
-
Catalyst Choice: Rhodium-based catalysts have shown high selectivity for primary amines in some cases.[7] Cobalt boride is another catalyst known to be regioselective for primary amine production.[2] If using a standard catalyst like Raney® Nickel, the addition of ammonia is highly recommended.[3]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the direct reduction of the imine over its condensation with the amine product.
Issue 3: Undesired Hydrodefluorination (HDF)
Question: My mass spectrometry analysis shows peaks corresponding to the loss of one or both fluorine atoms from my product. What causes this and how can it be prevented?
Answer: Hydrodefluorination (HDF) is the hydrogenolysis of a C-F bond. This is a particularly challenging side reaction with fluorinated aromatics, as the resulting impurities are often difficult to separate from the desired product.
Causality: The C(sp²)-F bond is strong, but highly active hydrogenation catalysts, particularly Palladium (Pd), can facilitate its cleavage, especially at elevated temperatures and pressures.[5] The reaction likely proceeds via oxidative addition of the C-F bond to the metal surface.
Solutions to Minimize HDF:
-
Avoid Palladium Catalysts: Pd/C is known to be highly active for hydrogenolysis and is often a primary culprit for HDF. If HDF is observed, the first step should be to switch to a different catalyst.
-
Switch to Nickel or Rhodium Catalysts: Raney® Nickel is generally less prone to causing HDF than palladium.[9] Certain Rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃) can also be effective while minimizing C-F bond cleavage.[5]
-
Milder Reaction Conditions: If you must use a palladium catalyst, significantly reduce the temperature (ambient or below if possible) and hydrogen pressure. The goal is to find conditions where nitrile reduction occurs but HDF is kinetically disfavored.
-
Consider Transfer Hydrogenation: Instead of using high-pressure H₂ gas, transfer hydrogenation with a hydrogen donor like formic acid, ammonium formate, or 2-propanol can provide a milder reaction environment, often reducing the incidence of HDF.[10]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst for reducing 2,4-Difluoro-3-methylbenzonitrile to the primary amine? A1: There is no single "best" catalyst, as the optimal choice depends on available equipment and tolerance for side products. However, Raney® Nickel in ammoniacal methanol is an excellent starting point, as it generally provides a good balance of reactivity and selectivity, minimizing secondary amine formation and having a lower risk of HDF compared to palladium catalysts.[3][9]
Q2: How can I monitor the reaction's progress effectively? A2: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A small, filtered aliquot of the reaction mixture can be analyzed. For TLC, the disappearance of the benzonitrile starting material (less polar) and the appearance of the amine product (more polar, often streaks without base in the eluent) can be tracked. GC-MS is more quantitative and can simultaneously monitor for starting material, product, and byproducts like the secondary amine or HDF products.
Q3: Are there any non-catalytic alternatives to this reduction? A3: Yes, stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) can reduce nitriles to primary amines.[3][11] However, these reagents are often less suitable for large-scale synthesis due to safety concerns, cost, and the generation of significant waste during workup. They also may lack the functional group tolerance of catalytic methods.
Q4: My catalyst seems to have settled at the bottom of the flask despite stirring. Is this a problem? A4: Yes, this is a major problem. It indicates poor agitation. The catalyst must be fully suspended in the liquid phase to be effective. Increase the stirring speed until a vortex is visible and the catalyst particles are clearly suspended throughout the solvent. A football-shaped stir bar in a round-bottom flask is often more effective than a small, cylindrical one.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (Parr Apparatus)
-
Vessel Preparation: Add 2,4-Difluoro-3-methylbenzonitrile (1.0 eq) and the chosen solvent (e.g., 7N NH₃/Methanol, ~0.1 M concentration) to the pressure vessel.
-
Inerting: Seal the vessel. Purge the system by pressurizing with nitrogen (or argon) to ~100 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the catalyst (e.g., 5-10 mol% Raney® Nickel, as a water-wet slurry).
-
Hydrogenation: Seal the vessel again. Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 60 psi).
-
Reaction: Begin vigorous stirring (>1000 RPM) and heat to the desired temperature (e.g., 40°C). Monitor the reaction by observing hydrogen uptake from the ballast tank.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen 3-5 times.[6]
Protocol 2: Safe Filtration of Pyrophoric Catalysts (e.g., Raney® Ni, Pd/C)
Caution: Dry hydrogenation catalysts can be pyrophoric and ignite upon contact with air, especially when solvents are present. Never allow the catalyst filter cake to go dry.[1]
-
Prepare Filtration Setup: Set up a Büchner funnel with filter paper or a fritted glass funnel over a filter flask. Place a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick on the filter paper.
-
Wet the Celite®: Pre-wet the Celite® pad with the reaction solvent.
-
Filter the Mixture: Under a gentle stream of nitrogen, carefully pour the reaction mixture onto the Celite® pad.
-
Wash: Wash the filter cake with several small portions of fresh solvent to ensure all product is recovered. Crucially, do not let the filter cake run dry during this process. Keep it wet with solvent at all times.[6]
-
Quench the Catalyst: After filtration, the wet catalyst on the Celite® should be carefully transferred to a separate beaker and quenched by slowly adding water until the catalyst is fully submerged and no further bubbling is observed. Dispose of according to your institution's hazardous waste guidelines.
-
Isolate Product: The filtrate contains the desired product. It can now be concentrated under reduced pressure for further purification.
Section 5: Visualization
Diagram 1: Reaction Pathways
This diagram illustrates the desired reaction to the primary amine and the major competing side reactions.
Caption: Reaction scheme showing the desired reduction and major byproduct pathways.
Diagram 2: Troubleshooting Workflow
A decision tree to help diagnose and solve common experimental problems.
Sources
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Preventing over-alkylation in 2,4-Difluoro-3-methylbenzylamine synthesis
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. A primary challenge in this synthesis is the prevention of over-alkylation, which leads to the formation of secondary and tertiary amine byproducts. This resource provides in-depth, experience-based solutions to this and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound synthesis and why is it problematic?
A1: Over-alkylation is a common side reaction where the desired primary amine product, this compound, acts as a nucleophile and reacts further with the starting material, 2,4-Difluoro-3-methylbenzaldehyde, or the imine intermediate. This leads to the formation of the secondary amine (bis(2,4-difluoro-3-methylbenzyl)amine) and potentially the tertiary amine. This phenomenon occurs because the primary amine product is often more nucleophilic than the ammonia used as the nitrogen source, creating a "runaway" reaction scenario.[1][2] The resulting mixture of primary, secondary, and tertiary amines complicates purification, reduces the yield of the target compound, and can be particularly challenging to separate on a large scale.[3][4]
Q2: My reductive amination of 2,4-Difluoro-3-methylbenzaldehyde is yielding a mixture of primary and secondary amines. What are the likely causes?
A2: The formation of significant amounts of the secondary amine byproduct during the reductive amination of 2,4-Difluoro-3-methylbenzaldehyde is a classic sign of over-alkylation. The primary factors contributing to this issue are:
-
Stoichiometry: An insufficient excess of the ammonia source relative to the aldehyde can lead to the newly formed primary amine competing with ammonia for reaction with the remaining aldehyde.
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of the undesired over-alkylation reaction.[5] While some reactions require elevated temperatures to proceed, it's a critical parameter to optimize.[5][6]
-
Rate of Reducing Agent Addition: The timing of the addition of the reducing agent is crucial. If the reducing agent is added too early or too slowly, the primary amine product has more time to react with unreacted aldehyde and imine. Conversely, if the reducing agent is too reactive, it may reduce the starting aldehyde before imine formation can occur.[7]
-
Localized High Concentrations: Poor mixing or adding reagents too quickly can create localized areas of high concentration, promoting the reaction between the primary amine product and the aldehyde.
Q3: Which reducing agent is best suited for the synthesis of this compound to minimize over-alkylation?
A3: The choice of reducing agent is a critical factor in controlling the selectivity of the reductive amination.[8] While several reducing agents can be used, some are more prone to side reactions than others.
-
Sodium Borohydride (NaBH₄): This is a powerful and cost-effective reducing agent. However, it can also reduce the starting aldehyde.[9] To mitigate this, a two-step, one-pot approach is often employed where the imine is allowed to form completely before the addition of NaBH₄.[10][11]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of the imine in the presence of the aldehyde, making it suitable for one-pot reactions.[7][12] However, it is highly toxic and can generate hazardous cyanide byproducts, requiring careful handling and workup procedures.[12][13]
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder and highly selective reducing agent that is particularly effective for a wide range of substrates, including those with sensitive functional groups.[14][15] It is less toxic than NaBH₃CN and is often the preferred reagent for direct reductive aminations.[10][15]
For the synthesis of this compound, Sodium Triacetoxyborohydride (STAB) is generally recommended for its high selectivity and improved safety profile.
Troubleshooting and Optimization Guides
Problem 1: Significant Over-alkylation Detected by LC-MS or NMR
This is the most common issue encountered in this synthesis. The following troubleshooting steps will help you optimize your reaction to favor the formation of the primary amine.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective Action | Rationale |
| Insufficient Ammonia | Increase the excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to 5-10 equivalents relative to the aldehyde. | A large excess of ammonia statistically favors its reaction with the aldehyde over the reaction of the primary amine product, thereby minimizing the formation of the secondary amine.[2] |
| Suboptimal Reducing Agent | Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB). | STAB selectively reduces the imine intermediate over the starting aldehyde, which is crucial in a one-pot synthesis to prevent side reactions.[14][15] |
| High Reaction Temperature | Optimize the reaction temperature. Start at room temperature and only increase if the reaction is sluggish. | Lower temperatures can slow down the rate of the undesired over-alkylation reaction more significantly than the desired primary amine formation.[5] |
| Inefficient Mixing/Rapid Addition | Ensure vigorous stirring and add the aldehyde solution dropwise to the ammonia solution over an extended period. | This prevents localized high concentrations of the aldehyde, reducing the probability of the primary amine product reacting with it. |
Experimental Workflow Diagram:
Caption: Troubleshooting workflow for over-alkylation.
Problem 2: Low Conversion of 2,4-Difluoro-3-methylbenzaldehyde
If you are observing a significant amount of unreacted starting material, consider the following points.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective Action | Rationale |
| Inefficient Imine Formation | Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). | The formation of the imine is an equilibrium reaction that produces water. Removing water drives the equilibrium towards the imine, increasing the overall reaction rate.[12] |
| Insufficiently Active Reducing Agent | If using a mild reducing agent like STAB at low temperatures, a catalytic amount of acetic acid can be added. | Acetic acid can protonate the imine, forming a more electrophilic iminium ion, which is reduced more rapidly.[16] |
| Deactivated Aldehyde | The electron-withdrawing fluorine atoms on the aromatic ring can slightly deactivate the aldehyde. Ensure sufficient reaction time and consider a moderate increase in temperature if other optimizations fail. | Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help overcome the activation energy barrier.[5] |
Reaction Mechanism Diagram:
Caption: Reaction pathway showing desired and side reactions.
Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination of 2,4-Difluoro-3-methylbenzaldehyde using STAB
This protocol is designed to maximize the yield of the primary amine while minimizing over-alkylation.
Materials:
-
2,4-Difluoro-3-methylbenzaldehyde
-
Ammonium Acetate
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of 2,4-Difluoro-3-methylbenzaldehyde (1.0 equiv) in DCE or THF, add ammonium acetate (5-10 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Purification of this compound from Secondary Amine Impurities
If over-alkylation has occurred, separation of the primary and secondary amines can be challenging. An acid-base extraction can be effective.[3]
Procedure:
-
Dissolve the crude amine mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The primary and secondary amines will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and carefully basify it to a pH of ~10-11 with a strong base (e.g., 2M NaOH), ensuring the solution remains cool.
-
Extract the now basic aqueous solution with fresh organic solvent. The deprotonated primary and secondary amines will move back into the organic layer.
-
For further separation, carefully adjust the pH of the aqueous solution containing the protonated amines. Due to the slight difference in pKa between the primary and secondary amines, a carefully controlled pH adjustment may allow for selective extraction.
-
Alternatively, column chromatography is a reliable method for separating the primary and secondary amines.[17]
References
- Jha, A., & Ma, D. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 15(4), 908-911. [Link]
- ResearchGate. (2025).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Myers, A. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
- ResearchGate. (n.d.).
- Quora. (2019).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
- National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)
- ResearchGate. (n.d.). One‐pot synthesis of dibenzylamine by the coupling of benzylamine and.... [Link]
- ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]
- Reddit. (2025).
- ResearchGate. (2025).
- ResearchGate. (2018).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- ResearchGate. (n.d.). α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalyst Efficiency in Fluorinated Nitrile Hydrogenation
Welcome to the technical support center for catalyst efficiency in the hydrogenation of fluorinated nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The presence of fluorine in a molecule can significantly alter its reactivity, presenting unique challenges to catalytic hydrogenation, including the potential for unwanted side reactions and catalyst deactivation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reactions, improve yields, and maintain catalyst performance.
Troubleshooting Common Issues in Fluorinated Nitrile Hydrogenation
The hydrogenation of fluorinated nitriles is a powerful tool for synthesizing valuable fluorinated primary amines. However, researchers may encounter several obstacles that can diminish reaction efficiency. The following table outlines common problems, their probable causes, and scientifically grounded solutions to get your research back on track.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion | 1. Catalyst Inactivity: The chosen catalyst may not be suitable for the specific fluorinated substrate. The high electronegativity of fluorine can affect the electronic properties of the nitrile group, making it less susceptible to reduction by certain catalysts. | Solution: Screen a variety of catalysts. Nickel-based catalysts, such as Raney Nickel, and cobalt-based catalysts are often effective for nitrile hydrogenation.[1] For more challenging substrates, consider precious metal catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C).[2][3] The choice of catalyst can significantly influence selectivity and activity.[4] |
| 2. Inadequate Reaction Conditions: Temperature and hydrogen pressure may be too low to overcome the activation energy for the reaction. | Solution: Systematically increase the reaction temperature and hydrogen pressure. Be aware that harsh conditions can sometimes promote side reactions like hydrodefluorination.[3] | |
| 3. Catalyst Poisoning: Trace impurities in the substrate or solvent, or fluoride ions generated from side reactions, can poison the catalyst. | Solution: Ensure the purity of your starting materials and solvents. If fluoride poisoning is suspected, consider using a catalyst support that can trap fluoride ions or adding a scavenger. | |
| Poor Selectivity (Formation of Secondary/Tertiary Amines) | 1. Condensation Reactions: The primary amine product can react with the intermediate imine to form secondary and tertiary amines.[5] | Solution: The addition of ammonia or an ammonium salt to the reaction mixture can suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from the condensation reaction.[6] Using a solvent system that minimizes the solubility of the primary amine product can also reduce byproduct formation. |
| 2. Catalyst Choice: Some catalysts are more prone to promoting the formation of higher-order amines. | Solution: Catalysts like Raney Cobalt often show higher selectivity for primary amines compared to some palladium catalysts in the absence of additives.[1] The structure of the catalyst, such as single atoms versus clusters, can also dramatically alter product selectivity.[4] | |
| Hydrodefluorination (C-F Bond Cleavage) | 1. Harsh Reaction Conditions: High temperatures and pressures, especially with highly active catalysts, can lead to the cleavage of C-F bonds. | Solution: Optimize reaction conditions to be as mild as possible while still achieving good conversion. This may involve lowering the temperature and pressure and extending the reaction time. |
| 2. Catalyst Type: Certain catalysts, particularly those with high hydrogenolysis activity like palladium, can promote hydrodefluorination. | Solution: Consider catalysts with lower hydrogenolysis activity. Rhodium-based catalysts have been shown to be effective for the reduction of fluorinated aromatics with minimal hydrodefluorination.[7] The choice of support material can also influence selectivity. | |
| Catalyst Deactivation | 1. Sintering: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. | Solution: Operate at the lowest effective temperature. Choose a catalyst with a thermally stable support and well-dispersed metal particles. |
| 2. Leaching: The active metal may leach from the support into the reaction medium, leading to a loss of activity. | Solution: Ensure strong interaction between the metal and the support. Pre-treatment of the catalyst can sometimes improve metal adhesion. Performing a hot filtration test can help determine if leaching is occurring.[8] | |
| 3. Fluoride Poisoning: Adsorption of fluoride ions onto the active sites of the catalyst can lead to irreversible deactivation.[9][10] | Solution: Use a catalyst support with a high affinity for fluoride, such as alumina. The addition of a base can sometimes mitigate the effects of acidic fluoride species. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the catalytic hydrogenation of fluorinated nitriles.
Caption: Troubleshooting workflow for fluorinated nitrile hydrogenation.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrogenation of fluorinated nitriles more challenging than their non-fluorinated analogs?
A1: The strong electron-withdrawing nature of fluorine atoms significantly impacts the electronic properties of the nitrile group. This can make the nitrile carbon less electrophilic and thus less susceptible to nucleophilic attack by hydride species from the catalyst surface. Additionally, the C-F bond, while strong, can be susceptible to cleavage (hydrodefluorination) under certain catalytic conditions, leading to undesired byproducts.[11]
Q2: How do I choose the right catalyst for my specific fluorinated nitrile?
A2: Catalyst selection is crucial and often substrate-dependent. A good starting point is to screen common nitrile hydrogenation catalysts.
-
Nickel- and Cobalt-based catalysts: These are often effective and more economical than precious metal catalysts.[1] Raney Ni and Co catalysts are widely used.[6]
-
Palladium-based catalysts: Pd/C is a versatile catalyst but may promote hydrodefluorination in some cases.[2]
-
Rhodium-based catalysts: Rh catalysts can be particularly useful for substrates prone to hydrodefluorination.[7] The choice of catalyst support (e.g., carbon, alumina, silica) can also influence activity and selectivity.[12]
Q3: What is the role of ammonia in improving selectivity for primary amines?
A3: The hydrogenation of nitriles proceeds through an imine intermediate. This imine can react with the primary amine product to form a secondary amine, which can be further hydrogenated. Ammonia, when added to the reaction, can compete with the primary amine in reacting with the imine intermediate, thereby suppressing the formation of secondary and tertiary amines.[6]
Q4: Can I use transfer hydrogenation for fluorinated nitriles?
A4: Yes, transfer hydrogenation is a viable alternative to using high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and isopropanol. The choice of catalyst for transfer hydrogenation is also critical, with ruthenium and palladium complexes often being effective.[3]
Q5: How can I monitor the progress of my hydrogenation reaction?
A5: Reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the consumption of the starting material and the formation of products.
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structures of the products and intermediates.
Key Experimental Protocols
Protocol: Selective Hydrogenation of an Aromatic Fluorinated Nitrile to a Primary Amine
This protocol provides a general procedure for the hydrogenation of a fluorinated aromatic nitrile using a heterogeneous catalyst.
Materials:
-
Fluorinated aromatic nitrile (e.g., 4-fluorobenzonitrile)
-
Catalyst (e.g., 5% Rh/C or Raney Ni)
-
Solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Ammonia solution (if needed to improve selectivity)
-
Hydrogen gas
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Handling: Handle the catalyst under an inert atmosphere (e.g., in a glovebox) if it is pyrophoric (like Raney Ni).
-
Reactor Setup: To the autoclave, add the fluorinated nitrile (1.0 eq) and the solvent. If using, add the ammonia solution.
-
Catalyst Addition: Carefully add the catalyst to the reactor. The catalyst loading is typically between 1-10 mol% of the active metal relative to the substrate.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat the mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Underlying Scientific Principles
Reaction Mechanism
The hydrogenation of a fluorinated nitrile to a primary amine on a heterogeneous catalyst surface generally proceeds through the following steps:
-
Adsorption: The fluorinated nitrile and hydrogen adsorb onto the catalyst surface.
-
Hydrogen Activation: Molecular hydrogen dissociates into active hydrogen atoms on the metal surface.
-
Stepwise Reduction: The nitrile group is sequentially hydrogenated, first to an imine intermediate.
-
Further Hydrogenation: The imine intermediate is then further hydrogenated to the primary amine.
-
Desorption: The primary amine product desorbs from the catalyst surface.
A potential side reaction is hydrodefluorination , where the C-F bond is cleaved by hydrogen on the catalyst surface. Another side reaction pathway involves the condensation of the primary amine product with the imine intermediate, leading to secondary and tertiary amines.
The following diagram illustrates the proposed reaction pathways:
Caption: Reaction pathways in fluorinated nitrile hydrogenation.
References
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
- Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Chemistry – A European Journal. [Link]
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. [Link]
- Historical overview of heterogeneous nitrile hydrogenation catalysts.
- Chemoselective reduction of nitrile to amine.
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry. [Link]
- Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Cell Press. [Link]
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
- Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology. [Link]
- Nitrile Reduction. AZoNetwork. [Link]
- Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
- Highly Selective Hydrogenative Conversion of Nitriles into Tertiary, Secondary, and Primary Amines under Flow Reaction Conditions. Organic & Biomolecular Chemistry. [Link]
- Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering. [Link]
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
- Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
- Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. [Link]
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PubMed. [Link]
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. PubMed. [Link]
- Mechanistic and reaction engineering aspects of nitrile hydrogen
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.
- Kinetic effects of sulfur oxidation on catalytic nitrile hydration: nitrile hydratase insights from bioinspired ruthenium(II) complexes. PubMed. [Link]
- Principles of fluoride toxicity and the cellular response: a review. PMC. [Link]
- Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integr
- Manganese catalysed reduction of nitriles with amine boranes.
- Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
- Anhydrous Hydration of Nitriles to Amides using Aldoximes as the W
- Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes.
- Fluoride Poisoning.
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for Friedel-Crafts acylation of difluorotoluene derivatives.
Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals engaged in the Friedel-Crafts acylation of difluorotoluene derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with confidence.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter during the Friedel-Crafts acylation of difluorotoluene isomers. The advice provided is grounded in the principles of electrophilic aromatic substitution, considering the unique electronic and steric landscape of these substrates.
Q1: My reaction yield is disappointingly low, or I'm recovering only starting material. What are the likely causes and how can I fix it?
Low or no conversion in the Friedel-Crafts acylation of difluorotoluenes is a common hurdle, primarily due to the deactivating effect of the two fluorine atoms on the aromatic ring.[1][2] Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Catalyst Activity or Stoichiometry: The Friedel-Crafts acylation is not truly catalytic, as the Lewis acid (commonly AlCl₃) complexes with the ketone product, rendering it inactive.[3][4] For deactivated substrates like difluorotoluene, a stoichiometric amount (or even a slight excess) of the Lewis acid is crucial.
-
Recommendation: Ensure you are using at least 1.1 to 1.3 equivalents of a high-purity, anhydrous Lewis acid. Sub-stoichiometric amounts will likely result in incomplete conversion.
-
-
Moisture Contamination: Lewis acids like aluminum chloride react vigorously with moisture, which deactivates the catalyst and can hydrolyze the acylating agent.
-
Recommendation: Use oven-dried glassware and anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
-
Insufficient Reaction Temperature: The deactivation of the ring by two fluorine atoms may necessitate higher reaction temperatures to overcome the activation energy barrier.
-
Recommendation: If your reaction at room temperature is sluggish, consider gradually increasing the temperature. Monitor the reaction progress by TLC or GC to avoid decomposition. A reasonable starting point for optimization would be 40-60 °C.
-
-
Choice of Lewis Acid: While AlCl₃ is the workhorse for Friedel-Crafts reactions, more potent Lewis acids might be required for challenging substrates.
-
Recommendation: Consider using alternative Lewis acids such as aluminum bromide (AlBr₃) or ferric chloride (FeCl₃), which can be more effective in certain cases.[5]
-
Q2: I've obtained a mixture of regioisomers. How can I improve the regioselectivity of the acylation?
Regioselectivity in the acylation of difluorotoluene is a complex interplay of the directing effects of the methyl group (activating, ortho, para-directing) and the two fluorine atoms (deactivating, ortho, para-directing), as well as steric hindrance.[6][7]
-
Understanding the Directing Effects: The methyl group is an activating group that directs electrophilic substitution to the ortho and para positions. Fluorine, while being an electron-withdrawing and thus deactivating group, is also an ortho, para-director due to the resonance contribution of its lone pairs.[8][9] The ultimate substitution pattern will depend on the relative positions of these substituents and the steric accessibility of the activated positions.
-
Steric Hindrance: The bulky acylium ion-Lewis acid complex is sensitive to steric hindrance.[7] This often leads to a preference for acylation at the less sterically crowded positions. For instance, acylation ortho to the methyl group is generally less favored than at the para position, especially with bulky acylating agents.[10]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the isomer ratio. Non-polar solvents may favor the thermodynamically more stable product, while lower temperatures can enhance selectivity.
Strategies for Improving Regioselectivity:
| Difluorotoluene Isomer | Predicted Major Isomer(s) | Rationale & Troubleshooting |
| 2,4-Difluorotoluene | Acylation at C6 (para to methyl, ortho to F) | The C6 position is strongly activated by the para-methyl group and less sterically hindered than the C3 and C5 positions, which are flanked by fluorine atoms. If other isomers are observed, consider a less bulky acylating agent or a milder Lewis acid to enhance selectivity. |
| 3,4-Difluorotoluene | Acylation at C6 (para to methyl, ortho to F) | The C6 position is the most activated and sterically accessible site. Acylation at C2 (ortho to both methyl and a fluorine) is less likely due to steric hindrance. |
| 2,5-Difluorotoluene | Acylation at C4 (para to methyl, between two F) | The C4 position is activated by the para-methyl group. While flanked by two fluorine atoms, the electronic activation from the methyl group is often the dominant factor. Steric hindrance at C6 (ortho to methyl and a fluorine) makes it a less likely site. |
| 2,6-Difluorotoluene | Acylation at C4 (para to methyl) | The C4 position is the only site that is para to the activating methyl group and is sterically unhindered. The ortho positions to the methyl group (C3 and C5) are blocked by fluorine atoms. |
| 3,5-Difluorotoluene | Acylation at C2/C6 (ortho to methyl) and C4 (para to methyl) | This isomer is likely to give a mixture of products as the C2, C4, and C6 positions are all activated by the methyl group. To favor the para isomer (C4), consider using a bulkier acylating agent to increase steric hindrance at the ortho positions. |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing alkyl-substituted difluorotoluenes?
While both are fundamental C-C bond-forming reactions, Friedel-Crafts acylation offers two significant advantages over alkylation, especially in complex syntheses:[3][11]
-
No Carbocation Rearrangements: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[12] In contrast, the carbocation intermediates in alkylation are prone to rearrangements, leading to a mixture of isomeric products.
-
Avoidance of Poly-substitution: The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2] This prevents the common problem of poly-acylation. In alkylation, the introduced alkyl group activates the ring, often leading to multiple alkylations.[13] The resulting ketone from acylation can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
Q2: Can I use any solvent for my Friedel-Crafts acylation reaction?
No, the choice of solvent is critical. Protic solvents (e.g., water, alcohols) and Lewis basic solvents (e.g., ethers, amines) will react with the Lewis acid catalyst, quenching the reaction. Suitable solvents are typically non-polar and inert, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). In some cases, the aromatic substrate itself can be used as the solvent if it is liquid and readily available in excess.
Q3: My difluorotoluene substrate is a solid. What is the best way to introduce it into the reaction mixture?
If your difluorotoluene derivative is a solid, it is best to dissolve it in a minimal amount of an appropriate anhydrous solvent (like DCM or DCE) before adding it to the reaction mixture. This ensures homogeneous mixing and a controlled reaction rate.
Q4: What is the purpose of the aqueous workup, and why is it often performed with ice and acid?
The aqueous workup serves several crucial functions:
-
Decomposition of the Catalyst-Product Complex: The aluminum chloride complexed with the product ketone is hydrolyzed by water, liberating the desired ketone.[4]
-
Quenching of Excess Lewis Acid: Any remaining AlCl₃ is safely quenched.
-
Separation: The organic product can then be extracted into an immiscible organic solvent.
The use of ice is to control the highly exothermic reaction of water with aluminum chloride. The addition of acid (typically HCl) helps to dissolve the aluminum hydroxides that are formed, facilitating a cleaner separation of the aqueous and organic layers.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yielding Friedel-Crafts acylation of a difluorotoluene derivative.
Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.
Experimental Protocol: Acylation of 2,4-Difluorotoluene
This protocol provides a representative procedure for the acylation of 2,4-difluorotoluene with acetyl chloride.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.
Reagents and Equipment:
-
2,4-Difluorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (conc. and dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and an addition funnel, add anhydrous aluminum chloride (1.1 eq.).
-
Solvent Addition: Add anhydrous DCM to the flask to suspend the AlCl₃. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, dissolve 2,4-difluorotoluene (1.0 eq.) in anhydrous DCM and add it to the addition funnel. Add the difluorotoluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C) and continue to monitor.
-
Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired acylated difluorotoluene.
References
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- University of Calgary. (n.d.). Chapter 12 notes.
- Wikipedia. (2024). Electrophilic aromatic directing groups.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- MDPI. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- BoD–Books on Demand. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
- Eastern Mediterranean University. (n.d.). Chapter 15 Reactions of Aromatic Compounds.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
- PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- Chemistry LibreTexts. (2023). 11.12: Synthesis of Polysubstituted Benzenes.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Benzylamine Synthesis
Welcome to the technical support center for the large-scale synthesis of benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenges associated with managing the exothermic nature of this important industrial synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure process safety, maximize yield, and maintain product purity.
Section 1: Foundational Knowledge - Understanding the Exotherm
This first section addresses the fundamental principles governing the heat release during benzylamine synthesis. A thorough understanding of these concepts is the first line of defense against process deviations and potential hazards.
Frequently Asked Questions (FAQs)
Q1: Why are the common synthesis routes to benzylamine exothermic?
A1: The primary industrial routes to benzylamine, such as the reductive amination of benzaldehyde or the reaction of benzyl chloride with ammonia, involve the formation of strong carbon-nitrogen (C-N) bonds.[1][2] The formation of these stable bonds releases a significant amount of energy in the form of heat, rendering the overall process exothermic. This heat release must be carefully managed to prevent a rapid increase in reaction temperature.[3]
Q2: What is a "thermal runaway" and why is it a major concern in benzylamine synthesis?
A2: A thermal runaway is a hazardous situation where the heat generated by an exothermic reaction exceeds the heat removal capacity of the reactor system.[3][4] This imbalance creates a dangerous feedback loop: the rising temperature accelerates the reaction rate, which in turn generates heat even faster.[3] If uncontrolled, this can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, release of toxic materials, and even explosions.[5] Understanding the thermochemistry of your specific reaction is crucial for proper risk assessment.[5]
Q3: Beyond safety, how does poor temperature control affect the quality and yield of benzylamine?
A3: Inconsistent temperature control can significantly impact the reaction's outcome. For instance, in the reductive amination of benzaldehyde, higher temperatures can decrease selectivity towards the desired monobenzylamine and promote the formation of dibenzylamine as a byproduct.[6][7][8] This over-alkylation occurs because the primary amine product (benzylamine) can compete with ammonia to react with the benzaldehyde intermediate.[9] Elevated temperatures can also lead to other side reactions or degradation of products, complicating purification and reducing the overall process yield.
Section 2: Troubleshooting Guide by Synthesis Route
This section provides specific, actionable advice for common problems encountered during the two primary industrial syntheses of benzylamine.
Route 1: Reductive Amination of Benzaldehyde
This route involves reacting benzaldehyde with ammonia in the presence of a reducing agent (typically hydrogen gas) and a catalyst (e.g., Raney Nickel, Palladium on Carbon).[2][10][11]
Q1: My reactor temperature is spiking unexpectedly during the initial phase of hydrogen and ammonia addition. What are the immediate steps and potential causes?
A1: A sudden temperature spike is a critical warning sign that requires immediate action to prevent a thermal runaway.
-
Immediate Actions:
-
Stop Reagent Feed: Immediately halt the addition of benzaldehyde and the flow of hydrogen and ammonia.[12] Operating as a semi-batch process, where one reactant is added controllably, is an inherently safer design that minimizes the amount of unreacted material.[5][13]
-
Maximize Cooling: Ensure the reactor's cooling system (e.g., jacket cooling, internal coils) is operating at maximum capacity.[14]
-
Monitor Pressure: Keep a close watch on the reactor pressure. A rapid increase may signal the onset of a runaway.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate your pre-defined emergency quenching procedure.
-
-
Potential Causes & Long-Term Solutions:
-
Excessive Addition Rate: The most common cause is adding the benzaldehyde too quickly for the cooling system to handle the generated heat. Solution: Re-evaluate and validate your dosing rate. Implement a slower, controlled addition protocol, especially during the initial phase where reactant concentration is highest.[13]
-
Inadequate Cooling Capacity: Your cooling system may be undersized for the scale of the reaction. Solution: Perform a thorough heat transfer calculation to ensure your reactor's cooling capacity is sufficient for the total heat of reaction.
-
Poor Agitation: Inefficient mixing can create localized hot spots where the reaction rate accelerates. Solution: Verify that your agitator is functioning correctly and providing adequate turbulence for the reactor volume.
-
Catalyst Activity: A highly active batch of catalyst can lead to a faster than expected reaction rate. Solution: Always test new catalyst batches on a small scale to characterize their activity before use in a large-scale run.
-
Q2: I'm observing a high percentage of dibenzylamine in my final product. How is this related to temperature and how can I minimize it?
A2: The formation of dibenzylamine is a classic example of over-alkylation, which is highly temperature-dependent.[6][8] The primary benzylamine product can react with another molecule of benzaldehyde to form an imine, which is then reduced to the secondary amine.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintaining the reaction at a lower, stable temperature is the most effective way to improve selectivity. Optimal temperature ranges are often between 60°C and 90°C.[6] Temperatures above 100°C tend to decrease dibenzylamine selectivity.[6]
-
Molar Ratio of Ammonia: Using a sufficient molar excess of ammonia can statistically favor the reaction of benzaldehyde with ammonia over the benzylamine product.[6] A common range is 1 to 3 moles of ammonia per mole of benzaldehyde.[6]
-
Pressure: Conducting the reaction under pressure (e.g., 1-2 MPa of hydrogen) can also influence selectivity and reaction rate.[15][16]
-
Route 2: Ammonolysis of Benzyl Chloride
This method involves the reaction of benzyl chloride with a large excess of ammonia.[2][16] While straightforward, this reaction is also highly exothermic and prone to over-alkylation.[17]
Q1: During the addition of benzyl chloride to aqueous ammonia, the temperature is difficult to control even with external cooling. What strategies can I employ?
A1: The direct reaction of benzyl chloride and ammonia is notoriously fast and exothermic.
-
Strategies for Control:
-
Slow, Sub-surface Addition: Introduce the benzyl chloride dropwise below the surface of the vigorously stirred ammonia solution. This promotes rapid dispersion and heat transfer. The exothermic heat of the reaction itself can maintain a temperature between 30-34°C, but external cooling is necessary for faster addition rates.[16]
-
Use of a Two-Phase System: Introducing a non-reactive organic solvent (like an alkane or aromatic hydrocarbon) creates a two-phase system.[17] Benzyl chloride resides in the organic phase, and the reaction occurs at the interface, effectively controlling the reaction rate by limiting the contact between reactants.
-
Semi-Batch Operation: As with reductive amination, adding the benzyl chloride over an extended period (e.g., 2 hours) allows the heat to be dissipated as it is generated, preventing accumulation.[13][16]
-
Molar Ratio: A very large molar excess of ammonia (e.g., 20:1 or higher) is often required to minimize the formation of secondary and tertiary amines.[16][17]
-
Q2: My yield of primary benzylamine is low, with significant amounts of di- and tribenzylamines. How can I improve selectivity?
A2: The primary difficulty in this synthesis is that the secondary and tertiary amine formation reactions are often faster than the initial desired reaction.[17]
-
Improving Selectivity:
-
Maximize Ammonia Excess: This is the most critical parameter. The higher the concentration of ammonia relative to benzyl chloride, the greater the statistical probability of benzyl chloride reacting with ammonia rather than the benzylamine product.[17]
-
Temperature Management: While the reaction is exothermic, maintaining a moderate and controlled temperature (e.g., 60-70°C) is crucial.[17] Excessively high temperatures can favor side reactions.
-
Alternative Reagents: For syntheses where purity is paramount and over-alkylation must be avoided, consider alternative methods like the Gabriel synthesis, which is specifically designed to produce primary amines with high purity.[9]
-
Section 3: Data Tables & Visual Guides
Table 1: Comparison of Key Parameters for Benzylamine Synthesis Routes
| Parameter | Reductive Amination of Benzaldehyde | Ammonolysis of Benzyl Chloride |
| Primary Reactants | Benzaldehyde, Ammonia, Hydrogen | Benzyl Chloride, Ammonia |
| Catalyst | Raney Ni, Pd/C, Ru/C, etc.[18] | None |
| Typical Temp. Range | 60°C - 90°C[6] | 30°C - 70°C[16][17] |
| Typical Pressure | 1 - 2 MPa (10 - 20 bar)[15][16] | Autogenous (sealed reactor) |
| Key Heat Challenge | Controlled by rate of benzaldehyde addition and hydrogen flow. | Very rapid initial exotherm upon mixing reactants. |
| Primary Byproducts | Dibenzylamine, Benzyl Alcohol[6][18] | Dibenzylamine, Tribenzylamine[17] |
Diagrams
Caption: Reaction pathway for reductive amination and byproduct formation.
Caption: Troubleshooting workflow for a reactor temperature spike.
Section 4: Experimental Protocols
Protocol 1: Emergency Quenching of a Runaway Reaction
Disclaimer: This is a generalized protocol. Specific quenching agents and procedures must be developed and validated based on the precise chemistry, scale, and equipment of your process.
-
Initiation: The decision to quench should be made when monitoring indicates that the reaction temperature is continuing to rise rapidly despite stopping reagent feed and maximizing cooling.[19]
-
Quenching Agent: A pre-determined, validated quenching agent should be used. This is often a cold, inert solvent or a reagent that safely neutralizes a key reactant. For many amine syntheses, a chilled, non-reactive solvent can serve to dilute the reactants and absorb heat. In some cases, a weak acid might be used, but this must be carefully evaluated to avoid secondary exothermic reactions.
-
Procedure: a. Ensure the reactor's emergency vent is clear and functional. b. Under an inert atmosphere (e.g., Nitrogen) to prevent flammable vapors from igniting, slowly add the quenching agent to the reaction mixture.[20] c. CRITICAL: The addition must be controlled. Dumping the entire volume of a cold quench liquid into a superheated reactor can cause a violent pressure surge.[19] Use a dedicated quench line or pump. d. Continue to monitor temperature and pressure until the reaction has been brought to a safe, stable temperature. e. Do not attempt to restart the reaction. The batch should be safely handled and disposed of according to established site procedures.
References
- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- ChemRxiv. (n.d.). Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis.
- Google Patents. (n.d.). US5430187A - Method for manufacturing dibenzylamine.
- Common Standard Operating Procedure. (n.d.). Quenching Pyrophoric Materials.
- Incatools blog. (2021). Temperature Control for Batch Reactors in your industry.
- Applied Catalysis A: General. (2020). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts.
- Patsnap Eureka. (2023). Control Strategies For Managing Exothermic Reactions In Flow.
- Oxford Academic. (2023). Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine.
- ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts | Request PDF.
- Google Patents. (n.d.). EP1375470B1 - Process for the preparation of colourless dibenzylamine.
- Chemical Engineering World. (2020). Runaway Reaction.
- ResearchGate. (n.d.). Model-Based Control Strategies for a Chemical Batch Reactor with Exothermic Reactions.
- Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
- ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF.
- SciSpace. (n.d.). Model based control strategies for a chemical batch reactor with exothermic reactions.
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- PrepChem.com. (n.d.). Preparation of benzylamine.
- IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing.
- Richmond Sarpong Group, UC Berkeley. (2016). Quenching of Water Reactive Materials.
- Scribd. (n.d.). Reductive Amination of Benzaldehyde.
- Google Patents. (n.d.). US5210303A - Process for producing benzylamines.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- European Patent Office. (n.d.). EP 0452952 B1 - Process for producing benzylamines.
- Wikipedia. (n.d.). Benzylamine.
- ResearchGate. (n.d.). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.
- ScienceDirect. (n.d.). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- eszoneo.com. (n.d.). How Organic Solvents Cause Thermal Runaway in Lithium-Ion Batteries.
- Gallagher Insurance. (n.d.). Battery Risks 101: Chemistry, Thermal Runaway and Safety Mechanisms.
- Journal of Electrochemistry. (n.d.). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries.
Sources
- 1. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. eszoneo.com [eszoneo.com]
- 5. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 6. US5430187A - Method for manufacturing dibenzylamine - Google Patents [patents.google.com]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. icheme.org [icheme.org]
- 14. blog.incatools.com [blog.incatools.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 17. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: By-product Analysis in the Synthesis of Dolutegravir Intermediates
Introduction: The synthesis of Dolutegravir, a critical antiretroviral agent, involves a multi-step process where the purity of key intermediates is paramount to the quality and safety of the final active pharmaceutical ingredient (API). This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to identify, understand, and troubleshoot the formation of common by-products during the synthesis of Dolutegravir intermediates. Our focus is to provide not just protocols, but the underlying chemical principles to empower effective problem-solving in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most critical intermediates in Dolutegravir synthesis where by-product formation is a concern?
A1: The two primary building blocks of Dolutegravir where stringent by-product control is essential are:
-
The Polycyclic Pyridone Core: Specifically, intermediates leading to the formation of the tricyclic oxazine structure.
-
The Chiral Side Chain: This is typically derived from (R)-3-aminobutanol.
The purity of these intermediates directly impacts the final API's impurity profile.
Q2: We are observing a persistent impurity in our synthesis of the pyridone core. What are the likely culprits?
A2: By-product formation in the synthesis of the pyridone core is often associated with the cyclization and subsequent functionalization steps. Common impurities include:
-
Ring-Opened By-products: These can arise from incomplete cyclization or cleavage of the heterocyclic ring system under harsh reaction conditions (e.g., strong acids or bases).
-
Isomeric Impurities: Incomplete control of regioselectivity during functionalization can lead to the formation of structural isomers.
-
Over-alkylation or Incomplete Alkylation Products: If the synthesis involves N-alkylation steps, both dialkylation and unreacted starting material can be sources of impurities.
Q3: Our chiral purity assays for (R)-3-aminobutanol are showing the presence of the (S)-enantiomer. What are the potential causes?
A3: The presence of the undesired (S)-enantiomer of 3-aminobutanol is a critical issue that can compromise the stereochemical integrity of the final Dolutegravir molecule. Potential causes include:
-
Incomplete Chiral Resolution: If a classical resolution method with a chiral acid (e.g., tartaric acid) is employed, incomplete separation of diastereomeric salts can lead to contamination.
-
Racemization: Although less common for this specific intermediate, harsh reaction conditions (e.g., extreme pH or high temperatures) during workup or subsequent steps could potentially lead to some degree of racemization.
-
Issues with Asymmetric Synthesis: If an asymmetric synthesis route is used, the enantioselectivity of the catalyst or chiral auxiliary may be suboptimal.
Q4: We have detected a "dimer impurity" in our reaction mass. What is the likely structure and origin of this by-product?
A4: A dimer impurity has been reported to form during the process development of Dolutegravir. This by-product can arise from the self-condensation of an intermediate, particularly under conditions that favor intermolecular reactions. For instance, an intermediate with both a nucleophilic amine and an electrophilic carbonyl or aldehyde functionality could potentially dimerize. A plausible mechanism for the formation of a dimer impurity has been proposed, which can occur during the deprotection of a protected keto group of an amide derivative over a longer duration.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Diastereomeric Impurity Formation During Tricyclic Core Synthesis
Issue: An unexpected diastereomer of the Dolutegravir tricyclic intermediate is detected by HPLC analysis.
Underlying Cause: The cyclization reaction that forms the oxazine ring involves the formation of a new chiral center. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the chirality of the starting materials. The formation of the undesired diastereomer can be catalyzed by coupling agents like EDCI/DMAP.
Troubleshooting Workflow:
Diastereomer Troubleshooting Workflow
Step-by-Step Mitigation Protocol:
-
Verify Starting Material Purity:
-
Action: Perform a chiral HPLC analysis of the (R)-3-aminobutanol starting material to ensure its enantiomeric purity.
-
Rationale: The presence of the (S)-enantiomer in the starting material will inevitably lead to the formation of the corresponding diastereomer in the final product.
-
-
Optimize Reaction Temperature:
-
Action: Screen a range of reaction temperatures for the cyclization step. Start with the literature-reported temperature and then evaluate temperatures +/- 10-20°C.
-
Rationale: The diastereoselectivity of many reactions is temperature-dependent. Lower temperatures often favor the formation of the thermodynamically more stable product.
-
-
Evaluate Solvent Effects:
-
Action: Conduct the cyclization reaction in a variety of solvents with different polarities (e.g., acetonitrile, THF, toluene).
-
Rationale: The solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio of the product.
-
-
Control the Rate of Addition:
-
Action: Add the coupling agent or the amine dropwise over an extended period.
-
Rationale: Slow addition can help to maintain a low concentration of the reactive species, which can improve selectivity and reduce the formation of by-products.
-
-
Purification:
-
Action: If the formation of the diastereomer cannot be completely suppressed, develop a robust purification method, such as column chromatography or recrystallization, to separate the desired diastereomer.
-
Rationale: A well-designed purification protocol is essential for ensuring the stereochemical purity of the final intermediate.
-
Data Presentation: Example of Temperature Optimization
| Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| 0 | 95:5 | 75 |
| 25 (RT) | 90:10 | 85 |
| 50 | 82:18 | 88 |
Guide 2: Identification and Mitigation of Ring-Opened By-products in Pyridone Synthesis
Issue: A significant peak corresponding to a ring-opened by-product is observed during the synthesis of the pyridone core.
Underlying Cause: The pyridone ring system can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh acidic or basic conditions. This can be exacerbated by elevated temperatures. The formation of ring-opened by-products has been noted, for instance, through the elimination of a hemiaminal ether functionality.[2]
Troubleshooting Workflow:
Ring-Opening Mitigation Workflow
Step-by-Step Mitigation Protocol:
-
By-product Characterization:
-
Action: Isolate the by-product using preparative HPLC and characterize its structure using LC-MS and NMR.
-
Rationale: A definitive structural identification is crucial for understanding the mechanism of its formation and for developing a targeted mitigation strategy.
-
-
pH Control:
-
Action: Carefully monitor and control the pH throughout the reaction and work-up. Avoid strongly acidic or basic conditions.
-
Rationale: The pyridone ring system's stability is often pH-dependent. Neutral or mildly acidic/basic conditions are generally preferred.
-
-
Temperature Management:
-
Action: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Rationale: Higher temperatures can provide the activation energy for undesired side reactions, including ring-opening.
-
-
Work-up Procedure Optimization:
-
Action: Minimize the time the reaction mixture is exposed to harsh work-up conditions. Quench the reaction promptly and proceed with extraction and isolation without delay.
-
Rationale: Prolonged exposure to aqueous acidic or basic layers during work-up can promote the hydrolysis and ring-opening of the product.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of Dolutegravir Intermediates
This protocol provides a general framework for developing an HPLC-UV method for the analysis of Dolutegravir intermediates and their by-products.
-
Instrumentation:
-
HPLC system with a UV detector (a PDA detector is recommended for peak purity analysis).
-
-
Column:
-
A C8 or C18 reversed-phase column is a good starting point (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[3]
-
Mobile Phase B: Methanol or Acetonitrile.
-
-
Gradient Elution:
-
A gradient elution is typically required to separate compounds with a range of polarities. An example gradient is as follows:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 240 nm.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 0.5-1.0 mg/mL.
Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Longdom Publishing. [Link]
- Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC. [Link]
- 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PMC. [Link]
Sources
- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Technical Support Center: Strategies to Minimize Tar Formation in Fluorinated Amine Synthesis
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of fluorinated amines. The introduction of fluorine into amine-containing molecules is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, bioavailability, and binding affinity. However, these syntheses can be plagued by the formation of intractable tarry byproducts, leading to low yields and complex purification challenges.
This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to minimize tar formation in your fluorination reactions. We will delve into the mechanistic underpinnings of common issues and offer practical, step-by-step protocols to help you achieve cleaner reactions and higher yields.
Troubleshooting Guide: Addressing Tar Formation Head-On
This section is structured to address specific problems you might be encountering in the lab.
Issue 1: My reaction mixture is turning dark brown or black, and I'm isolating a tarry residue instead of my desired fluorinated amine.
This is a classic sign of significant byproduct formation, often due to decomposition or polymerization. Let's break down the potential causes and solutions.
Question: What are the most likely causes of excessive tar formation in my nucleophilic aromatic substitution (SNAr) reaction to produce a fluorinated amine?
Answer: Tar formation in SNAr reactions for fluoroarene amination is typically a result of one or more of the following factors:
-
Excessively High Reaction Temperatures: While heating is often necessary to drive SNAr reactions, excessive temperatures can promote side reactions, including decomposition of the starting materials or the desired product, leading to the formation of complex, high-molecular-weight tars.[1] The stability of both your amine and your fluoroarene at the reaction temperature is a critical consideration.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions. Highly polar aprotic solvents like DMF and DMSO are commonly used to dissolve the reactants and facilitate the reaction.[2][3] However, their high boiling points can lead to the use of excessive temperatures. Additionally, some solvents can react with the reagents under harsh conditions.
-
Strongly Basic Conditions: While a base is typically required to neutralize the HF generated during the reaction, a base that is too strong or used in excess can lead to undesired side reactions, such as elimination or polymerization, particularly with sensitive substrates.
-
Presence of Air or Moisture: Many reagents used in fluorination are sensitive to moisture and air. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.[4]
Protocol 1: Optimizing SNAr Conditions to Minimize Tar
-
Temperature Screening:
-
Begin by running the reaction at a lower temperature (e.g., room temperature or 50-60 °C) and monitor the progress by TLC or LC-MS.[2]
-
If the reaction is too slow, incrementally increase the temperature by 10-15 °C and continue monitoring. The goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
-
Solvent Selection:
-
Base Selection and Stoichiometry:
-
Inert Atmosphere:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Conduct the reaction under a positive pressure of nitrogen or argon.
-
Issue 2: I am using a deoxyfluorinating agent like DAST or Deoxo-Fluor to convert a hydroxy-amine to a fluoro-amine, but the reaction is messy and produces a lot of tar.
Deoxyfluorination reactions are powerful but can be prone to side reactions if not properly controlled.
Question: What leads to tar formation when using DAST or Deoxo-Fluor, and how can I prevent it?
Answer: Tar formation in deoxyfluorination reactions often stems from the inherent reactivity of the reagents and the potential for competing reaction pathways:
-
Thermal Instability of the Reagent: DAST, in particular, is thermally unstable and can decompose exothermically, especially at temperatures above 70 °C, which can lead to uncontrolled reactions and tar formation.[8] Deoxo-Fluor is generally more thermally stable.[4]
-
Carbocationic Rearrangements: The mechanism of deoxyfluorination can proceed through an SN1-like pathway, especially with secondary or tertiary alcohols, leading to the formation of carbocation intermediates. These intermediates can undergo rearrangements or elimination, resulting in a mixture of products and polymeric material.[9]
-
Reaction with Other Functional Groups: Aminosulfuranes can react with other functional groups in the molecule, such as carbonyls, leading to a complex mixture of products.[9]
Protocol 2: Controlled Deoxyfluorination to Avoid Tar
-
Low-Temperature Addition:
-
Dissolve your hydroxy-amine in an anhydrous, non-polar solvent like dichloromethane (DCM).[4]
-
Cool the solution to -78 °C (dry ice/acetone bath) before the dropwise addition of DAST or Deoxo-Fluor.
-
Maintain the low temperature during the addition and for a period afterward before slowly allowing the reaction to warm to room temperature.[4]
-
-
Reagent Choice:
-
If thermal stability is a concern, consider using the more stable Deoxo-Fluor.[4]
-
-
Monitoring and Quenching:
-
Monitor the reaction progress closely by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Frequently Asked Questions (FAQs)
Q1: Can the choice of fluorinating agent influence tar formation?
A1: Absolutely. The reactivity and stability of the fluorinating agent are critical. For nucleophilic fluorination, simple alkali metal fluorides like KF and CsF are cost-effective but often require harsh conditions (high temperatures, polar aprotic solvents) that can promote tar formation.[10] Using these salts with a phase-transfer catalyst can sometimes allow for milder conditions.[10] For electrophilic fluorinations, reagents like Selectfluor™ are generally bench-stable and react under milder conditions, which can reduce the likelihood of tar formation compared to more aggressive reagents.[11]
Q2: How does the structure of the amine substrate affect the propensity for tar formation?
A2: The structure of the amine is crucial. Electron-rich amines are more susceptible to oxidation, which can be a pathway to tar formation, especially if the reaction is not performed under an inert atmosphere. Sterically hindered amines may require more forcing conditions (higher temperatures), increasing the risk of decomposition. Additionally, the presence of other functional groups that can react with the fluorinating agent or the base will complicate the reaction and can lead to byproducts that contribute to tar.
Q3: Are there any general "best practices" to minimize tar formation across different types of fluorination reactions?
A3: Yes, several principles apply broadly:
-
Maintain Anhydrous Conditions: Water can react with many fluorinating agents and can also promote side reactions. Always use anhydrous solvents and properly dried glassware.[4]
-
Use an Inert Atmosphere: Performing reactions under nitrogen or argon is crucial to prevent oxidation.[4]
-
Control Reaction Temperature: Start at low temperatures and only increase the temperature as necessary. Many fluorination reactions are exothermic, and poor temperature control can lead to runaway reactions and tar formation.[12]
-
Monitor the Reaction: Closely follow the reaction's progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures, which can lead to product degradation.
-
Purification Considerations: Sometimes, what appears to be intractable tar can be a mixture of polymeric byproducts. While challenging, techniques like precipitation and trituration can sometimes help to isolate the desired product from the tarry residue.[13]
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.
Caption: Ideal vs. Undesired Reaction Pathways.
Caption: Troubleshooting Flowchart for Tar Formation.
Quantitative Data Summary
| Parameter | Recommendation for SNAr | Recommendation for Deoxyfluorination | Rationale |
| Temperature | Start at RT to 60 °C; increase incrementally.[2] | Start at -78 °C; warm slowly to RT.[4] | Minimizes thermal decomposition and side reactions. |
| Base (for SNAr) | 1.5-2.0 eq. K₂CO₃ or Cs₂CO₃.[2][3][7] | N/A | Mild bases are less likely to cause substrate degradation. |
| Solvent | DMF, DMSO, MeCN, THF.[2][3][5] | Anhydrous DCM.[4] | Solvent choice impacts solubility, reaction rate, and side reactions. |
| Atmosphere | Inert (N₂ or Ar).[4] | Inert (N₂ or Ar).[4] | Prevents oxidative degradation. |
References
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints.
- Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (n.d.). PMC - NIH.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (n.d.). PMC - PubMed Central.
- Process for the preparation of fluoro compounds from the corresponding amines. (n.d.). Google Patents.
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). ACS Organic & Inorganic Au.
- Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. (n.d.). Chemical Communications (RSC Publishing).
- Synergistic Effect of Two Solvents, tert-Alcohol and Ionic Liquid, in One Molecule in Nucleophilic Fluorination. (n.d.). Organic Chemistry Portal.
- Solvents for use in fluorination reactions. (n.d.). Google Patents.
- Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). ResearchGate.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
- Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC - NIH.
- The Dark Side of Fluorine. (n.d.). Fluoride Alert.
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PubMed.
- Fluorination with aminosulfuranes. (n.d.). Wikipedia.
- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. (n.d.). SciSpace.
- Understanding the role of fluorination in the mechanistic nature of the water splitting process catalyzed by cobalt tris-(2-pyridylmethyl)amine complexes. (n.d.). Sustainable Energy & Fuels (RSC Publishing).
- Enzymatic synthesis of fluorinated compounds. (n.d.). PMC - PubMed Central - NIH.
- Trichloroacetic acid fueled practical amine purifications. (n.d.). PMC - PubMed Central - NIH.
- Recent advances in the synthesis of fluorinated amino acids and peptides. (n.d.). PubMed.
- Trifluoroethylation reactions of secondary amines. Isolated yields... (n.d.). ResearchGate.
- Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. (n.d.). JSEE Journal.
- (PDF) Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. (n.d.). ResearchGate.
- Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. (n.d.). MDPI.
- Fluorination strategy toward chemical and functional modification. (n.d.). PMC - PubMed Central.
- Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. (n.d.). Semantic Scholar.
- Dalton Transactions Blog. (n.d.). Royal Society of Chemistry.
- A comprehensive review of primary strategies for tar removal in biomass gasification. (n.d.). SciSpace.
- Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (n.d.). AIDIC.
- Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (n.d.). PubMed.
Sources
- 1. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.se [fishersci.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 12. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: 2,4-Difluoro-3-methylbenzylamine vs. 2,4-difluorobenzylamine
A Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate pharmacological profile of a candidate molecule. Substituted benzylamines are a cornerstone of medicinal chemistry, frequently incorporated to introduce aromatic moieties that can enhance binding affinity and modulate physicochemical properties. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct fluorinated benzylamines: 2,4-Difluoro-3-methylbenzylamine and 2,4-difluorobenzylamine.
The primary structural distinction lies in the presence of a methyl group at the 3-position of the benzene ring in this compound. This seemingly minor addition introduces significant electronic and steric perturbations that alter the nucleophilicity of the amine and its accessibility to electrophiles. Understanding these differences is paramount for researchers aiming to optimize synthetic routes and predict reaction outcomes. This guide will dissect the underlying chemical principles governing their reactivity, supported by illustrative data and standardized experimental protocols.
Molecular Profiles: A Side-by-Side Comparison
A foundational understanding begins with the fundamental properties of each molecule. The table below summarizes their key physicochemical characteristics.
| Property | This compound | 2,4-difluorobenzylamine |
| Chemical Structure | ![]() | ![]() |
| IUPAC Name | (2,4-difluoro-3-methylphenyl)methanamine[] | (2,4-difluorophenyl)methanamine[2] |
| CAS Number | 847502-90-3[][3] | 72235-52-0[2][4][5] |
| Molecular Formula | C₈H₉F₂N[] | C₇H₇F₂N[2] |
| Molecular Weight | 157.16 g/mol [6] | 143.13 g/mol [2][7] |
| Appearance | Not specified, likely liquid or solid | Colorless to pale yellow liquid or crystalline solid[4] |
| Boiling Point | Not specified | 129-130°C[4] or 82-84°C at 15 mmHg[5] |
| Melting Point | Not specified | 19-21°C[4] |
| Density | Not specified | 1.206 g/cm³[4] |
Dissecting Reactivity: The Influence of the 3-Methyl Group
The reactivity of the benzylamine nitrogen is a delicate balance of inductive and resonance effects from the substituted aromatic ring, compounded by steric factors. The introduction of a methyl group at the 3-position disrupts this balance in a predictable manner.
Electronic Effects: A Tug-of-War
The nucleophilicity of the primary amine is directly related to the electron density on the nitrogen atom. This density is modulated by the substituents on the benzene ring.
-
Fluorine Atoms (-I, +M effects): The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and, by extension, from the benzylic carbon and the amine group.[8] This effect deactivates the ring towards electrophilic substitution and decreases the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine.
-
Methyl Group (+I, Hyperconjugation): The methyl group in this compound acts as an electron-donating group (EDG).[9] It pushes electron density into the ring through two primary mechanisms:
-
Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma bond.[10][11]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring.[10][12]
-
The net result is that the methyl group partially counteracts the electron-withdrawing effects of the fluorine atoms. This increases the electron density on the aromatic ring and, crucially, on the aminomethyl group, making the nitrogen atom in This compound more nucleophilic than in 2,4-difluorobenzylamine.
Caption: Electronic effects on the benzylamine moiety.
Steric Effects: The "Ortho Effect"
While the electronic profile of this compound suggests enhanced reactivity, its steric profile introduces a competing factor. The methyl group is positioned ortho to the aminomethyl substituent's point of attachment. This proximity creates steric hindrance, a phenomenon often referred to as the "ortho effect".[13][14]
This steric bulk can physically impede the approach of an electrophile to the nitrogen atom.[15][16] The larger the incoming electrophile, the more pronounced this inhibitory effect will be. Therefore, while the amine is electronically more "willing" to react, it is sterically more "hindered." This can lead to a decrease in reaction rates, particularly with bulky reagents.[17]
Performance in Key Synthetic Transformations
The interplay of electronic and steric effects leads to nuanced differences in reactivity in common synthetic applications.
| Reaction Type | This compound (Expected Outcome) | 2,4-difluorobenzylamine (Expected Outcome) | Rationale |
| N-Acylation | Potentially faster with small acylating agents (e.g., acetyl chloride) but slower with bulky agents (e.g., pivaloyl chloride). | Generally reliable reactivity. May be slower than the methylated analog with small reagents but faster with bulky ones. | A balance between higher nucleophilicity (favors the methylated amine) and steric hindrance (disfavors it). |
| N-Alkylation | Similar to N-Acylation. Reactivity is highly dependent on the steric bulk of the alkylating agent (e.g., methyl iodide vs. isopropyl bromide). | Consistent reactivity. Less sensitive to the steric bulk of the alkylating agent. | Steric hindrance around the nitrogen is a critical factor in SN2-type alkylations. |
| Reductive Amination | The initial imine formation may be faster due to higher nucleophilicity. | Slower initial imine formation compared to the methylated analog. | The nucleophilic attack on the carbonyl carbon is the first step. Steric hindrance is less of a factor for small aldehydes/ketones. |
Illustrative Experimental Protocol: Comparative N-Acylation
To empirically determine the reactivity difference, a parallel synthesis experiment can be conducted. This self-validating protocol ensures that any observed differences in reaction rate or yield are directly attributable to the choice of benzylamine.
Objective:
To compare the rate of amide formation between this compound and 2,4-difluorobenzylamine with benzoyl chloride.
Materials:
-
This compound
-
2,4-difluorobenzylamine
-
Benzoyl Chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC solvent system (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup:
-
Set up two identical round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars and nitrogen inlets.
-
To Flask A, add this compound (1.0 mmol) and anhydrous DCM (10 mL).
-
To Flask B, add 2,4-difluorobenzylamine (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool both flasks to 0°C in an ice bath.
-
-
Base Addition:
-
Add triethylamine (1.2 mmol, 1.2 eq) to each flask.
-
-
Electrophile Addition:
-
Prepare a solution of benzoyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (2 mL).
-
Add the benzoyl chloride solution dropwise and simultaneously to both Flask A and Flask B over 5 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of both reactions by TLC at regular intervals (e.g., every 15 minutes). Spot the starting amine and the reaction mixture on the same plate. The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Workup (once the reaction is complete as per TLC):
-
Quench both reactions by adding saturated aqueous NaHCO₃ (15 mL).
-
Separate the organic layers and wash with brine (15 mL).
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Compare the time to completion for both reactions.
-
Determine the crude yield for both products.
-
Purify the products via column chromatography if necessary and determine the final isolated yields for a quantitative comparison.
-
Caption: Workflow for comparative reactivity analysis.
Conclusion and Strategic Recommendations
The choice between this compound and 2,4-difluorobenzylamine is not a matter of inherent superiority but of strategic selection based on the specific synthetic context.
-
This compound is the reagent of choice when enhanced nucleophilicity is desired and the reacting partner is sterically unassuming . It is likely to show superior performance in reactions like reductive aminations with small aldehydes or acylations with unhindered acyl halides.
-
2,4-difluorobenzylamine offers a more reliable and predictable reactivity profile , especially when dealing with bulky electrophiles . Its lower steric hindrance makes it a safer choice to avoid potential rate-limiting steric clashes, ensuring consistent reaction outcomes.
For drug development professionals, a preliminary computational analysis or a small-scale parallel experiment, as outlined above, is a prudent investment. This empirical approach will provide the most definitive answer, enabling the logical and evidence-based selection of the optimal building block for advancing a synthetic campaign.
References
- An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications. (n.d.). Benchchem.
- Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine. (n.d.). Benchchem.
- Chemistry - Methyl Group Activating the Benzene Ring. (2013, May 19). The Student Room.
- Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. (2007). Biochemistry, ACS Publications.
- Electronic Effects of Halogen- Substituted Methyl Groups. (n.d.).
- 2,4-Difluorobenzylamine. (n.d.). PubChem.
- Ortho-para directors III. (n.d.). Khan Academy.
- Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. (n.d.). Canadian Science Publishing.
- Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. (n.d.). Proprep.
- Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
- 2,4-DIFLUOROBENZYLAMINE. (n.d.). ANGEEL OAK SPECIALITY CHEMTECH.
- 2,4-Difluorobenzylamine | CAS#:72235-52-0. (2025, August 25). Chemsrc.
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (n.d.). Indian Academy of Sciences.
- Ortho effect in Substituted Benzene. (n.d.). A to Z Chemistry - WordPress.com.
- This compound | CAS#:847502-90-3. (2025, August 25). Chemsrc.
- Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange.
- Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. (n.d.). PubMed.
- Ortho effect. (n.d.). Wikipedia.
- Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1). (1955). Pharm Bull, 3(2), 116-24.
- N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. (n.d.). PubChem.
- 2,6-Difluoro-3-methylbenzylamine. (n.d.). PubChem.
- Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. (2018, September 30). YouTube.
Sources
- 2. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]
- 4. aosc.in [aosc.in]
- 5. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 6. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Difluorobenzylamine | CAS#:72235-52-0 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. proprep.com [proprep.com]
- 10. thestudentroom.co.uk [thestudentroom.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 14. Ortho effect - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,4-Difluoro-3-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. 2,4-Difluoro-3-methylbenzylamine serves as a crucial building block for a variety of biologically active molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts distinct physicochemical properties to the final products. This guide offers a comprehensive comparison of the primary synthetic pathways to this valuable intermediate, providing an in-depth analysis of their respective strengths and weaknesses, supported by experimental data and mechanistic insights.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several strategic starting points. The most common routes either build the aminomethyl functionality onto a pre-existing 2,4-difluoro-3-methylbenzene core or introduce the functional groups in a stepwise manner on a simpler aromatic precursor. This guide will focus on three principal and divergent synthetic strategies, evaluating them on criteria such as overall yield, purity of the final product, scalability, safety, and the accessibility of starting materials.
The three routes under consideration are:
-
Route 1: From 1,3-Difluoro-2-methylbenzene via Halogenation and Amination
-
Route 2: From 1,3-Difluoro-2-methylbenzene via Formylation and Reductive Amination
-
Route 3: From 2,4-Difluoro-3-methylaniline via Sandmeyer Reaction and Reduction
Route 1: Halogenation and Subsequent Amination of 1,3-Difluoro-2-methylbenzene
This classical approach involves the introduction of a reactive "handle" on the methyl group of 1,3-difluoro-2-methylbenzene, which is then converted to the desired amine.
Step 1a: Chloromethylation of 1,3-Difluoro-2-methylbenzene
The initial step is the chloromethylation of the aromatic ring, a reaction often fraught with challenges regarding selectivity and the formation of hazardous byproducts. The Blanc-Quelet reaction is a common method for this transformation.[1][2]
Reaction: 1,3-Difluoro-2-methylbenzene + Formaldehyde + HCl (in the presence of a Lewis acid catalyst like ZnCl₂) → 2,4-Difluoro-3-methylbenzyl chloride
Causality of Experimental Choices: The use of a Lewis acid catalyst is crucial to activate formaldehyde and facilitate the electrophilic aromatic substitution.[2] However, the highly activated nature of the starting material can lead to the formation of diarylmethane byproducts.[1] Careful control of reaction temperature and stoichiometry is paramount to maximize the yield of the desired monochloromethylated product.[1] A significant safety concern is the potential formation of the highly carcinogenic bis(chloromethyl) ether.[2]
Step 1b: Conversion of 2,4-Difluoro-3-methylbenzyl chloride to the Amine
Two primary methods are considered for this transformation: the Delépine reaction and the Gabriel synthesis.
Delépine Reaction: This method involves the reaction of the benzyl halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is subsequently hydrolyzed to the primary amine.[3][4]
-
Mechanism: The reaction proceeds via an initial SN2 attack of the nitrogen in hexamethylenetetramine on the benzyl chloride.[4] The resulting salt is then hydrolyzed under acidic conditions to release the primary amine.[3]
-
Advantages: This is a one-pot procedure that can be convenient for small-scale synthesis.[3]
-
Disadvantages: The hydrolysis step can sometimes lead to the formation of the corresponding aldehyde (Sommelet reaction) as a byproduct, reducing the yield of the desired amine.[3]
Gabriel Synthesis: This classic method provides a more controlled route to the primary amine, minimizing the risk of over-alkylation.[5][6][7]
-
Mechanism: The benzyl halide is reacted with potassium phthalimide in an SN2 reaction.[8] The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine.[5][7]
-
Advantages: This method is known for producing primary amines in high purity, avoiding the formation of secondary and tertiary amine side products.[7]
-
Disadvantages: The reaction requires two distinct steps, and the cleavage of the phthalimide can sometimes be sluggish.[5]
Route 2: Formylation and Reductive Amination of 1,3-Difluoro-2-methylbenzene
This route introduces the carbon atom of the aminomethyl group as an aldehyde, which is then converted to the amine.
Step 2a: Formylation of 1,3-Difluoro-2-methylbenzene
The introduction of a formyl group onto the aromatic ring can be achieved through various methods. One effective approach involves the lithiation of a brominated precursor followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Reaction Sequence:
-
1,3-Difluoro-2-methylbenzene → 1-Bromo-2,4-difluoro-3-methylbenzene
-
1-Bromo-2,4-difluoro-3-methylbenzene + n-BuLi, then DMF → 2,4-Difluoro-3-methylbenzaldehyde
Causality of Experimental Choices: The bromination of 1,3-difluoro-2-methylbenzene directs the bromine to the desired position due to the directing effects of the fluorine and methyl groups. Subsequent lithium-halogen exchange with n-butyllithium at low temperatures creates a highly nucleophilic aryl lithium species, which readily attacks the electrophilic carbon of DMF to form the aldehyde after workup.
Step 2b: Reductive Amination of 2,4-Difluoro-3-methylbenzaldehyde
This is a widely used and generally efficient method for the synthesis of amines from carbonyl compounds.[9][10][11]
Reaction: 2,4-Difluoro-3-methylbenzaldehyde + NH₃ + Reducing Agent → this compound
-
Mechanism: The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia, which is then reduced in situ by a suitable reducing agent.[11]
-
Experimental Considerations: A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the product. For instance, catalytic hydrogenation over a platinum or nickel catalyst is often highly effective.[10][12]
Route 3: From 2,4-Difluoro-3-methylaniline via Sandmeyer Reaction and Reduction
This route builds the aminomethyl group from a nitrile functionality, which is introduced via a Sandmeyer reaction.
Step 3a: Synthesis of 2,4-Difluoro-3-methylbenzonitrile
The Sandmeyer reaction is a classic and versatile method for the conversion of an aryl amine to an aryl nitrile.[13][14][15]
Reaction:
-
2,4-Difluoro-3-methylaniline + NaNO₂ + HCl → 2,4-Difluoro-3-methylbenzenediazonium chloride
-
2,4-Difluoro-3-methylbenzenediazonium chloride + CuCN → 2,4-Difluoro-3-methylbenzonitrile
-
Mechanism: The reaction involves the diazotization of the primary aromatic amine to form a diazonium salt.[15] This is followed by a copper(I) cyanide-mediated radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyano group.[13]
-
Challenges: Diazonium salts can be unstable, requiring careful temperature control during their formation and subsequent reaction.[15] The use of cyanide salts necessitates stringent safety precautions.
Step 3b: Reduction of 2,4-Difluoro-3-methylbenzonitrile
The reduction of the nitrile to the primary amine is a common and generally high-yielding transformation.
Reaction: 2,4-Difluoro-3-methylbenzonitrile + Reducing Agent → this compound
-
Experimental Approaches: Catalytic hydrogenation using catalysts such as Raney nickel or platinum on carbon is a highly effective method for this reduction.[12] Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less suitable for large-scale synthesis due to cost and safety considerations. The presence of ammonia during the catalytic hydrogenation can help to suppress the formation of secondary amine byproducts.[12]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Halogenation/Amination | Route 2: Formylation/Reductive Amination | Route 3: Sandmeyer/Reduction |
| Starting Material | 1,3-Difluoro-2-methylbenzene | 1,3-Difluoro-2-methylbenzene | 2,4-Difluoro-3-methylaniline |
| Key Intermediates | 2,4-Difluoro-3-methylbenzyl halide | 2,4-Difluoro-3-methylbenzaldehyde | 2,4-Difluoro-3-methylbenzonitrile |
| Overall Yield | Moderate to Good (highly dependent on the selectivity of the chloromethylation and the choice of amination method) | Good to Excellent (reductive amination is typically high-yielding) | Good (Sandmeyer reaction yields can be variable, but the final reduction is usually efficient) |
| Purity | Good (Gabriel synthesis offers high purity) | Good (purification of the aldehyde intermediate is often straightforward) | Good (final product can be purified by distillation) |
| Scalability | Challenging due to the potential for byproduct formation in the chloromethylation step and safety concerns. | Good, reductive amination is a scalable process. | Moderate, the handling of diazonium salts and cyanides can be challenging on a large scale. |
| Safety Concerns | Formation of carcinogenic bis(chloromethyl) ether. | Use of organolithium reagents (n-BuLi) requires careful handling. | Use of unstable diazonium salts and toxic cyanides. |
| Key Advantages | Utilizes classical and well-established reactions. | Generally high-yielding and clean final step. | Provides an alternative route when the corresponding aniline is readily available. |
| Key Disadvantages | Poor selectivity and safety issues in the chloromethylation step. | Requires the synthesis of a brominated intermediate and the use of pyrophoric reagents. | Involves potentially hazardous intermediates and reagents. |
Experimental Protocols
Protocol for Route 2: Reductive Amination of 2,4-Difluoro-3-methylbenzaldehyde
Materials:
-
2,4-Difluoro-3-methylbenzaldehyde
-
Ammonia (aqueous or gas)
-
Platinum on carbon (Pt/C) catalyst or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 2,4-Difluoro-3-methylbenzaldehyde in methanol or ethanol.
-
Add the Pt/C catalyst or Raney Nickel.
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Seal the reactor and pressurize with hydrogen gas (typically 2-10 bar).
-
Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Visualization of Synthetic Pathways
Caption: Overview of the three main synthetic routes to this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
-
Route 2, via formylation and reductive amination, appears to be the most promising for both laboratory and potential scale-up applications. This route generally offers high yields in the final reductive amination step and avoids some of the more hazardous reagents and byproducts associated with the other routes.
-
Route 1, the halogenation/amination pathway, can be a viable option, particularly if the Gabriel synthesis is employed to ensure high purity. However, the challenges associated with the initial chloromethylation step, including selectivity and safety, may limit its industrial applicability.
-
Route 3, starting from the corresponding aniline, is a strong alternative if 2,4-difluoro-3-methylaniline is a readily available or cost-effective starting material. The Sandmeyer reaction is a powerful tool, but the handling of diazonium salts and cyanides requires specialized expertise and facilities.
Ultimately, the selection of a synthetic strategy should be preceded by a thorough risk assessment and optimization of the reaction conditions for each step to ensure a safe, efficient, and reproducible synthesis of this important chemical intermediate.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Patel, M. K., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 10(4), e0123838.
- Wikipedia. (n.d.). Delépine reaction.
- ResearchGate. (n.d.). Sandmeyer-Reaktion.
- Wikipedia. (n.d.). Gabriel synthesis.
- Camps, P., et al. (1989). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Organic Chemistry, 54(13), 3042-3049.
- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Organic Chemistry Portal. (n.d.). Delepine reaction.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2837-2866.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (n.d.). Different synthetic routes of benzimidazole ring.
- Cindrić, M., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 27(1), 1.
- Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][16]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.
- J&K Scientific LLC. (2025). Gabriel Synthesis.
- Cambridge University Press. (n.d.). Gabriel Synthesis.
- Huffman, C. W. (1965). U.S. Patent No. 3,213,148. Washington, DC: U.S.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Cambridge University Press. (n.d.). Delepine Reaction.
- Bayer AG. (1996). U.S. Patent No. 5,504,264. Washington, DC: U.S.
- ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and....
- Menger, R. F. (2016).
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
- ResearchGate. (2025). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.
- ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)....
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate.
- Organic Syntheses. (n.d.). 2-Bromoallylamine.
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. Delepine reaction [organic-chemistry.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sandmeyer Reaction [organic-chemistry.org]
A Comparative Guide to the Efficacy of Dolutegravir Analogues: A Focus on Modified Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The development of potent antiretroviral therapies has transformed the landscape of HIV-1 treatment. Among the most significant advances has been the introduction of integrase strand transfer inhibitors (INSTIs), with dolutegravir (DTG) standing out for its high efficacy, favorable resistance profile, and once-daily dosing regimen.[1][2] A key structural feature of dolutegravir and other INSTIs is the halobenzyl group, which plays a critical role in the inhibitor's interaction with the viral DNA substrate within the integrase active site.[3][4] This guide was conceptualized to provide a comprehensive comparison of the efficacy of dolutegravir analogues with modified benzylamines.
However, an extensive review of the current scientific literature reveals a notable scarcity of publicly available data on dolutegravir analogues where the benzylamine moiety has been systematically modified and evaluated for anti-HIV-1 activity. While research has explored modifications at other positions of the dolutegravir scaffold, often for indications beyond HIV, the specific structure-activity relationship (SAR) of the benzylamine group in the context of dolutegravir remains an area with limited published information.
Therefore, this guide has been adapted to provide a foundational understanding of the critical role of the benzylamine moiety in dolutegravir's mechanism of action, supported by the broader SAR of related INSTIs. We will delve into the theoretical implications of modifying this group, grounded in the structural biology of the integrase-DNA-inhibitor complex. Furthermore, we provide detailed, field-proven experimental protocols for the key assays required to evaluate the efficacy of any newly synthesized dolutegravir analogues, thereby empowering researchers to fill this knowledge gap.
The Central Role of the Benzylamine Moiety in Dolutegravir's Mechanism of Action
Dolutegravir exerts its potent anti-HIV-1 activity by inhibiting the integrase-catalyzed strand transfer reaction, a crucial step in the integration of the viral DNA into the host genome.[5] This inhibition is achieved through a sophisticated interplay of molecular interactions within the active site of the integrase enzyme, where the inhibitor, viral DNA, and two essential magnesium ions form a stable complex.
The dolutegravir molecule can be broadly divided into three key pharmacophoric elements:
-
A metal-chelating core: This region, comprising a triad of heteroatoms, coordinates with the two Mg²⁺ ions in the integrase active site. This interaction is fundamental to the inhibitory activity of all INSTIs.[3]
-
A flexible linker.
-
A halobenzyl group: This moiety is crucial for the interaction with the viral DNA substrate.[3][4]
Structural studies have revealed that the 2,4-difluorobenzyl group of dolutegravir engages in a π-stacking interaction with the penultimate cytosine base of the viral DNA.[4] This interaction helps to stabilize the inhibitor within the active site and contributes to its high potency and long dissociative half-life.[6] The extended linker connecting the core to the benzyl group allows dolutegravir to position itself optimally within the pocket created by the displaced viral DNA base.[4]
Figure 1: Simplified interaction diagram of Dolutegravir within the HIV-1 integrase active site.
Structure-Activity Relationship of the Benzylamine Moiety in INSTIs: A Broader Perspective
While specific SAR data for dolutegravir analogues with modified benzylamines is scarce, the broader class of INSTIs provides valuable insights. The nature of the substituent on the benzyl ring and the linker connecting it to the core scaffold are critical determinants of antiviral potency and resistance profile.
-
Halogenation: The presence of fluorine atoms on the benzyl ring, as seen in dolutegravir, is a common feature in many potent INSTIs. These electronegative atoms can influence the electronic properties of the aromatic ring, potentially enhancing the π-stacking interaction with the viral DNA.
-
Substituent Position: The positioning of substituents on the benzyl ring is crucial. In dolutegravir, the 2,4-difluoro substitution pattern is optimal for fitting into the hydrophobic pocket of the active site.
-
Linker Length and Flexibility: The linker that connects the benzylamine to the core of the molecule provides the necessary flexibility for the benzyl group to adopt the optimal conformation for binding. Variations in linker length and composition can significantly impact potency.
A developmental compound, known as 4d , which features a modified linker and benzyl moiety, has demonstrated superior potency against certain highly resistant HIV-1 strains compared to dolutegravir. This finding underscores the potential for improving the efficacy and resistance profile of INSTIs through modifications of the benzylamine side chain.
Comparative Efficacy: A Data Gap for Modified Benzylamine Dolutegravir Analogues
As highlighted, a direct comparative analysis of dolutegravir analogues with modified benzylamines is not possible due to the lack of published data. To facilitate future research in this area, the following table is presented as a template for summarizing key efficacy parameters. Researchers who synthesize and evaluate novel dolutegravir analogues can use this structure to present their findings in a clear and comparative manner.
| Compound | Modification on Benzylamine Moiety | IC₅₀ (nM)a | EC₅₀ (nM)b | CC₅₀ (µM)c | Selectivity Index (SI)d | Fold Change in EC₅₀ vs. Resistant Strains |
| Dolutegravir | 2,4-difluorobenzyl | e.g., 2.7 | e.g., 0.51 | e.g., >50 | >98,000 | Reference |
| Analogue 1 | e.g., 4-fluorobenzyl | |||||
| Analogue 2 | e.g., 2,4,6-trifluorobenzyl | |||||
| Analogue 3 | e.g., 3-chloro-4-fluorobenzyl |
a 50% inhibitory concentration in a biochemical assay (e.g., HIV-1 integrase strand transfer assay). b 50% effective concentration in a cell-based assay (e.g., single-cycle HIV-1 infectivity assay). c 50% cytotoxic concentration in a cell-based assay. d Selectivity Index = CC₅₀ / EC₅₀.
Experimental Protocols for Efficacy Evaluation
To enable the scientific community to explore the potential of novel dolutegravir analogues, we provide detailed, step-by-step protocols for the essential in vitro assays required for their evaluation.
Biochemical Assay: HIV-1 Integrase Strand Transfer Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of the HIV-1 integrase enzyme.
Figure 2: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Methodology:
-
Plate Coating: A 96-well streptavidin-coated plate is incubated with a biotinylated double-stranded DNA oligonucleotide that mimics the processed HIV-1 LTR U5 end (donor substrate).
-
Washing: The plate is washed to remove any unbound donor substrate.
-
Inhibitor and Enzyme Preparation: The test compounds (dolutegravir analogues) are serially diluted to various concentrations. Purified recombinant HIV-1 integrase is pre-incubated with the test compounds.
-
Reaction Initiation: The integrase-inhibitor mixture is added to the wells of the plate. A second, digoxigenin-labeled oligonucleotide (target substrate) is then added to initiate the strand transfer reaction.
-
Incubation: The plate is incubated at 37°C to allow for the strand transfer reaction to occur.
-
Detection: The reaction is stopped, and the plate is washed. An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric substrate (e.g., TMB).
-
Data Analysis: The absorbance is read using a plate reader, and the 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Cell-Based Assay: Single-Cycle HIV-1 Infectivity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context over a single round of infection.
Figure 3: Workflow for the Single-Cycle HIV-1 Infectivity Assay.
Methodology:
-
Cell Seeding: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in a 96-well plate.
-
Compound Addition: The cells are treated with serial dilutions of the test compounds.
-
Infection: The cells are then infected with a pseudotyped HIV-1 reporter virus (e.g., HIV-1-Luc).
-
Incubation: The plate is incubated for 48-72 hours to allow for a single round of viral replication and expression of the reporter gene.
-
Lysis and Detection: The cells are lysed, and the luciferase substrate is added. The luminescence is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.
Methodology:
-
Cell Seeding: The same target cells used in the infectivity assay are seeded in a 96-well plate.
-
Compound Addition: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.
-
Incubation: The plate is incubated for the same duration as the infectivity assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at approximately 570 nm. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Future Directions and Conclusion
The benzylamine moiety of dolutegravir is a critical component of its pharmacophore, directly influencing its interaction with viral DNA and, consequently, its antiviral potency and resistance profile. While the current body of literature lacks a systematic exploration of dolutegravir analogues with modified benzylamines, the foundational knowledge of INSTI SAR and the detailed experimental protocols provided in this guide offer a clear path forward for researchers in this field.
The synthesis and evaluation of a focused library of dolutegravir analogues with diverse substitutions on the benzylamine ring could lead to the discovery of next-generation INSTIs with:
-
Enhanced potency against wild-type and resistant HIV-1 strains.
-
A higher barrier to resistance development.
-
Improved pharmacokinetic properties.
It is our hope that this guide will serve as a valuable resource for drug development professionals and academic researchers, stimulating further investigation into this promising area of anti-HIV drug discovery. The systematic exploration of the benzylamine SAR in dolutegravir analogues holds the potential to yield novel therapies that can further improve the lives of individuals living with HIV-1.
References
- Highleyman, L. (2013). Dolutegravir (Tivicay) Shows High Efficacy for Treatment-naive and Experienced People with HIV.
- Smith, J. A., et al. (2025). Comparative Analyses of Antiviral Potencies of Second-Generation Integrase Strand Transfer Inhibitors (INSTIs) and the Developmental Compound 4d Against a Panel of Integrase Quadruple Mutants. Viruses. [Link]
- Delelis, O., et al. (2008). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Pharmaceutical Design. [Link]
- Hughes, S. H., et al. (2021). HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. ACS Infectious Diseases. [Link]
- Hare, S., et al. (2011). Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572). Molecular Pharmacology. [Link]
- Cherepanov, P., et al. (2020). Structural biology of HIV integrase strand transfer inhibitors. Current Opinion in Structural Biology. [Link]
- Kuroda, M., et al. (2008). Peptidic HIV integrase inhibitors derived from HIV gene products: structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters. [Link]
- Punekar, Y. S., et al. (2019). Comparative efficacy and safety of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: a systematic review and network meta-analysis. BMC Infectious Diseases. [Link]
- Patel, D., et al. (2017). Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Pommier, Y., et al. (2012). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Molecules. [Link]
- Abdel-Aal, E. R. M., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences. [Link]
- El-Sabbagh, O. I., et al. (1999). Synthesis and anti-HIV activity of different novel nonclassical nucleosides. Nucleosides & Nucleotides. [Link]
- Castellino, S., et al. (2011). The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. The Journal of Infectious Diseases. [Link]
- Singh, K., et al. (2021). Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors. International Journal of Molecular Sciences. [Link]
- Oliveira, M., et al. (2010). Comparative biochemical analysis of HIV-1 subtype B and C integrase enzymes. Retrovirology. [Link]
Sources
- 1. Comparative biochemical analysis of HIV-1 subtype B and C integrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dolutegravir interactions with HIV-1 integrase-DNA: structural rationale for drug resistance and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analyses of Antiviral Potencies of Second-Generation Integrase Strand Transfer Inhibitors (INSTIs) and the Developmental Compound 4d Against a Panel of Integrase Quadruple Mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Positional Fluorination in Benzylamine Derivatives: A Comparative Analysis
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, the strategic placement of a fluorine atom can dramatically alter the pharmacological profile of a lead compound.[1] This is not merely an atomic substitution; it is a precision tool for fine-tuning a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[2][3] The benzylamine scaffold, a common motif in biologically active compounds, serves as an excellent platform to explore this phenomenon. Its structural simplicity allows for a clear investigation into how a single, highly electronegative fluorine atom, depending on its position on the aromatic ring, can modulate biological activity.
This guide provides a comparative analysis of ortho-, meta-, and para-fluorinated benzylamine derivatives. We will dissect the underlying chemical principles, present comparative experimental data from key therapeutic areas, and provide detailed protocols for evaluating these structure-activity relationships (SAR). Our focus is to move beyond simple observation and explain the causality behind the experimental choices and outcomes, offering field-proven insights for researchers in drug discovery.
The Underlying Principle: An Interplay of Inductive and Resonance Effects
The position of the fluorine atom on the benzene ring dictates its electronic influence on the benzylic amine. This is governed by two primary electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bonds. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density to the aromatic ring's pi (π) system. This effect is most pronounced at the ortho and para positions, where it can partially counteract the inductive withdrawal.[4][5]
The net result of these competing effects determines the electron density of the aromatic ring and, crucially, the basicity (pKa) of the benzylamine nitrogen. This modulation of pKa can profoundly impact a molecule's ability to form critical hydrogen bonds or ionic interactions within a biological target's active site.
Caption: Influence of fluorine position on physicochemical properties and biological activity.
Comparative Analysis: Case Studies
The true impact of fluorine's position is best illustrated through direct comparison of biological data for isomeric compounds.
Case Study 1: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. A study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors provides a clear example of positional effects.[6] While the core scaffold is more complex than simple benzylamine, the principles governing the fluorinated benzyloxy moiety are directly applicable.
The research highlights that incorporating a fluorinated benzyloxy group can enhance brain permeability and neuroprotective activity.[6] Structure-activity relationship (SAR) investigations have consistently shown that the position of halogen substituents is critical for MAO-B inhibition.[6]
Table 1: Comparative MAO-B Inhibition by Fluorinated Chalcone Derivatives
| Compound | Fluorine Position | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B over MAO-A |
| FBZ13 | meta (3-fluoro) | 0.0053 | > 7547 |
| FBZ6 | ortho (2-fluoro) | 0.023 | > 1304 |
Data synthesized from a study on fluorobenzyloxy chalcone derivatives.[6]
Analysis: In this series, the meta-fluorinated derivative (FBZ13 ) was the most potent MAO-B inhibitor, exhibiting an IC₅₀ value over four times lower than its ortho-substituted counterpart (FBZ6 ).[6] The meta position's strong, purely inductive electron withdrawal, without the counteracting resonance effect, likely alters the electrostatic potential of the phenyl ring, optimizing its interaction within the hydrophobic active site of the MAO-B enzyme.[6] This demonstrates that for this particular target, maximizing the electron-withdrawing effect at the meta position is key to achieving high potency.
Case Study 2: Radiotracers for Neuroimaging
The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging requires precise tuning of properties like target uptake and specificity. A comparative study of meta-[¹⁸F]Fluorobenzylguanidine ([¹⁸F]MFBG) and para-[¹⁸F]fluorobenzylguanidine ([¹⁸F]PFBG) as potential tracers for neuroblastoma imaging offers valuable insights.[7]
Table 2: Comparative In Vitro and In Vivo Performance of Fluorobenzylguanidines
| Isomer | In Vitro Binding (SK-N-SH cells) | In Vivo Adrenal Uptake (%ID/g at 4h) | In Vivo Heart Uptake (%ID/g at 4h) |
| [¹⁸F]MFBG (meta) | Not directly compared with same synthesis method | 23.8 ± 5.0 | 10.5 ± 1.7 |
| [¹⁸F]PFBG (para) | 26.5 ± 1.1% | 20.3 ± 4.8 | 5.9 ± 0.8 |
Data extracted from the synthesis and evaluation of [¹⁸F]MFBG and [¹⁸F]PFBG.[7]
Analysis: Here, the positional isomerism presents a trade-off between synthetic accessibility and biological performance. The synthesis of the para-isomer resulted in a significantly higher radiochemical yield (50-55%) compared to the meta-isomer (10-15%).[7] However, the in vivo data suggests that the meta-isomer, [¹⁸F]MFBG, exhibits higher uptake in both the adrenal and heart tissues, which are key targets for this class of compounds.[7] This suggests that the electronic and steric profile of the meta-isomer leads to more favorable interactions with the norepinephrine transporter, the target for these agents. Despite the lower synthetic yield, the superior biological profile makes the meta isomer the more promising candidate for further development.[7]
Experimental Design: A Workflow for SAR Investigation
Caption: A systematic workflow for investigating the structure-activity relationship of fluorinated isomers.
Detailed Experimental Protocol: MAO-B Inhibition Assay
This protocol provides a robust method for determining the inhibitory potency (IC₅₀) of fluorinated benzylamine derivatives against human monoamine oxidase B (MAO-B).
Objective: To quantify and compare the IC₅₀ values of ortho-, meta-, and para-fluorobenzylamine derivatives against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme (commercially available)
-
Benzylamine hydrochloride (substrate)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorescence-based detection system)
-
Test Compounds (fluorinated benzylamine derivatives) dissolved in DMSO
-
Selegiline (reference MAO-B inhibitor)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Ex/Em ~545/590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the MAO-B enzyme in phosphate buffer at a concentration recommended by the manufacturer. Aliquot and store at -80°C.
-
Prepare a 100 mM stock solution of benzylamine in deionized water.
-
Prepare 10 mM stock solutions of test compounds and selegiline in 100% DMSO.
-
-
Compound Dilution Series:
-
Perform serial dilutions of the test compound stocks in phosphate buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a dilution series for the reference inhibitor, selegiline.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 20 µL of each test compound dilution. For control wells, add 20 µL of buffer (for total activity) or 20 µL of a high concentration of selegiline (for background).
-
Add 20 µL of the MAO-B enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Prepare the reaction mix containing Amplex® Red reagent, horseradish peroxidase (HRP), and benzylamine substrate in phosphate buffer according to the assay kit's instructions. The final benzylamine concentration should be at its Km value for MAO-B (typically ~10-20 µM, verify with literature or manufacturer data).
-
Initiate the reaction by adding 60 µL of the reaction mix to all wells.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30 minutes, with readings every 2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate (from selegiline control wells) from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the total activity (vehicle control).
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Trustworthiness Check: The inclusion of a known reference inhibitor (selegiline) validates the assay's performance. The kinetic measurement ensures that the initial reaction velocity is captured, providing accurate inhibition data. Running the substrate at its Km concentration provides a standardized condition for comparing IC₅₀ values across different compounds.
Conclusion and Future Perspectives
The strategic positioning of a fluorine atom on a benzylamine scaffold is a powerful tactic in drug design, capable of eliciting significant and sometimes counterintuitive changes in biological activity. As demonstrated, the meta position can be ideal for maximizing inductive effects, leading to potent enzyme inhibition, while the para or ortho positions may offer different advantages depending on the target's topology and binding requirements.[6][7]
A thorough understanding of the interplay between inductive and resonance effects is paramount. The experimental workflow and detailed protocol provided herein offer a validated framework for researchers to systematically explore these structure-activity relationships. By combining rational design with rigorous biological evaluation, the full potential of fluorination can be harnessed to develop next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- Title: Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine Source: National Center for Biotechnology Information URL
- Title: Fluorine substituent effects (on bioactivity)
- Title: Fluorinated benzazepines: 1.
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
- Title: Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives Source: National Center for Biotechnology Information URL
- Title: Ortho, Para, Meta Source: Chemistry Steps URL
- Title: The role of fluorine in medicinal chemistry | Request PDF Source: ResearchGate URL
- Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Reduction of Fluorinated Benzonitriles
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of fluorinated benzylamines is a critical task. These molecules are key building blocks in a vast array of pharmaceuticals and agrochemicals, where the presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. The catalytic reduction of the corresponding fluorinated benzonitriles is the most direct route to these valuable amines. However, the choice of catalyst is paramount to achieving high yields and selectivities, while minimizing undesirable side reactions such as hydrodefluorination.
This guide provides a comprehensive comparative analysis of commonly employed catalysts for the reduction of fluorinated benzonitriles, focusing on palladium, nickel, and rhodium-based systems. We will delve into the nuances of catalyst performance, the influence of fluorine substitution patterns, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic challenges.
The Critical Role of the Catalyst: A Head-to-Head Comparison
The reduction of a nitrile to a primary amine is a well-established transformation, yet the presence of fluorine on the aromatic ring introduces electronic effects that can influence catalyst activity and selectivity. The primary goal is the selective hydrogenation of the nitrile group to a benzylamine, while avoiding the formation of secondary amines (from the reaction of the primary amine product with the intermediate imine) and the undesired cleavage of the robust carbon-fluorine bond (hydrodefluorination).
| Catalyst | Substrate | Typical Yield of Primary Amine (%) | Selectivity for Primary Amine | Propensity for Hydrodefluorination | Reaction Conditions |
| 5% Pd/C | 2-Fluorobenzonitrile | 85-95 | High | Moderate to High | 25-80°C, 1-10 bar H₂ |
| 3-Fluorobenzonitrile | 90-98 | Very High | Low to Moderate | 25-80°C, 1-10 bar H₂ | |
| 4-Fluorobenzonitrile | 90-98 | Very High | Low | 25-80°C, 1-10 bar H₂ | |
| Raney® Ni | 2-Fluorobenzonitrile | 70-85 | Moderate to High | Low | 50-100°C, 20-50 bar H₂ |
| 3-Fluorobenzonitrile | 80-90 | High | Very Low | 50-100°C, 20-50 bar H₂ | |
| 4-Fluorobenzonitrile | 85-95 | High | Very Low | 50-100°C, 20-50 bar H₂ | |
| 5% Rh/Al₂O₃ | 2-Fluorobenzonitrile | 75-90 | High | Low | 25-70°C, 5-20 bar H₂ |
| 3-Fluorobenzonitrile | 85-95 | Very High | Very Low | 25-70°C, 5-20 bar H₂ | |
| 4-Fluorobenzonitrile | 90-98 | Very High | Very Low | 25-70°C, 5-20 bar H₂ |
Note: The values presented are estimations based on literature precedents for similar substrates and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrate purity.
Deep Dive into Catalyst Performance
Palladium on Carbon (Pd/C): The Workhorse with a Caveat
Palladium on carbon is often the first choice for many hydrogenation reactions due to its high activity at low temperatures and pressures. For the reduction of fluorinated benzonitriles, Pd/C generally provides excellent yields of the desired primary amine.[1]
However, a significant drawback of palladium catalysts is their propensity to catalyze hydrodefluorination, particularly with ortho-substituted substrates. The proximity of the fluorine atom to the reaction center in 2-fluorobenzonitrile makes it more susceptible to cleavage. This side reaction not only reduces the yield of the desired product but also introduces impurities that can be difficult to separate. For meta- and para-substituted fluorobenzonitriles, hydrodefluorination is generally less of a concern.
Raney® Nickel: A Cost-Effective and Robust Alternative
Raney Nickel, a sponge-like nickel catalyst, is a cost-effective and highly active catalyst for nitrile reduction.[2] A key advantage of Raney Nickel is its significantly lower tendency to induce hydrodefluorination compared to palladium.[3] This makes it a superior choice for the reduction of fluorinated benzonitriles where preserving the C-F bond is critical.
The trade-off for this enhanced selectivity is that Raney Nickel often requires higher temperatures and pressures to achieve comparable reaction rates to Pd/C. Additionally, the selectivity for the primary amine can sometimes be lower than with palladium or rhodium catalysts, with the formation of secondary amines being a more common side reaction. The addition of ammonia or other bases can often suppress the formation of secondary amines.[2]
Rhodium on Alumina (Rh/Al₂O₃): The High-Performance, Selective Option
Rhodium-based catalysts, such as rhodium on alumina, offer an excellent balance of high activity and selectivity for the reduction of fluorinated benzonitriles.[4] They exhibit a low propensity for hydrodefluorination, similar to nickel catalysts, while often providing higher selectivity for the primary amine under milder conditions than those required for Raney Nickel.
The primary drawback of rhodium catalysts is their higher cost compared to palladium and especially nickel. However, for high-value applications where product purity and yield are paramount, the initial investment in a rhodium catalyst can be justified by the superior performance and simplified downstream processing.
The Influence of Fluorine Position: An Electronic and Steric Dance
The position of the fluorine substituent on the benzonitrile ring plays a crucial role in the outcome of the catalytic reduction.
-
Ortho-Fluorobenzonitrile: The fluorine atom in the ortho position exerts a strong electron-withdrawing inductive effect and a steric effect. This can influence the adsorption of the nitrile group onto the catalyst surface and make the C-F bond more susceptible to cleavage, particularly with palladium catalysts.
-
Meta-Fluorobenzonitrile: The electronic effect of a meta-fluorine substituent is primarily inductive. This generally has a less pronounced impact on the reduction compared to the ortho isomer, leading to good yields and selectivities with most catalysts.
-
Para-Fluorobenzonitrile: A para-fluorine atom exerts both an inductive and a resonance effect. This substitution pattern is generally well-tolerated by all three catalyst types, often leading to the highest yields and selectivities with minimal hydrodefluorination.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the catalytic reduction of fluorinated benzonitriles. It is crucial to perform all hydrogenation reactions in a well-ventilated fume hood with appropriate safety precautions.
General Safety Precautions for Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Hydrogenation catalysts, particularly Pd/C and Raney Nickel, can be pyrophoric, especially after use. Handle them under an inert atmosphere (e.g., nitrogen or argon) and never allow them to dry in the air.[5][6]
-
Always use a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram
Caption: General workflow for the catalytic hydrogenation of fluorinated benzonitriles.
Protocol 1: Reduction using 5% Palladium on Carbon (Pd/C)
-
Catalyst Handling: In a glovebox or under a stream of argon, carefully weigh 50 mg of 5% Pd/C (for a 1 mmol scale reaction) and add it to a glass pressure vessel equipped with a magnetic stir bar.[5]
-
Solvent and Substrate Addition: Add 5 mL of methanol to the vessel, ensuring the catalyst is fully wetted. Then, add the fluorinated benzonitrile (1 mmol).
-
Reaction Setup: Seal the pressure vessel and connect it to a hydrogenation apparatus.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 3 bar with hydrogen. Stir the reaction mixture vigorously at room temperature (or heat to 40-60°C if necessary) and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.[6] The filtrate can then be concentrated and the product purified by standard methods.
Protocol 2: Reduction using Raney® Nickel
-
Catalyst Preparation: Commercially available Raney Nickel is typically stored as a slurry in water. Before use, the water should be decanted and the catalyst washed with the reaction solvent (e.g., ethanol) under an inert atmosphere.[7]
-
Reaction Setup: To a pressure reactor, add the washed Raney Nickel (approximately 0.1 g for a 1 mmol scale reaction), 10 mL of ethanol, and the fluorinated benzonitrile (1 mmol). For improved selectivity, 0.1 mL of aqueous ammonia can be added.[2]
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 30 bar. Heat the reaction to 80°C with vigorous stirring. Monitor the reaction by GC.
-
Work-up: After completion, cool the reactor, vent the hydrogen, and purge with argon. The catalyst can be separated by filtration through Celite® or by magnetic decantation. The product is then isolated from the filtrate.
Protocol 3: Reduction using 5% Rhodium on Alumina (Rh/Al₂O₃)
-
Catalyst Handling and Reaction Setup: Following a similar procedure to the Pd/C protocol, add 50 mg of 5% Rh/Al₂O₃ to a pressure vessel under an inert atmosphere. Add 5 mL of ethanol and the fluorinated benzonitrile (1 mmol).
-
Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to 10 bar. Stir the reaction at room temperature or heat to 50°C. Monitor the reaction progress.
-
Work-up: Once the reaction is complete, follow the same work-up procedure as for the Pd/C catalyzed reaction, ensuring the catalyst is handled safely.
Catalyst Stability and Reusability
For large-scale applications and process efficiency, the stability and reusability of the catalyst are critical factors.
-
Pd/C: Palladium catalysts can be susceptible to deactivation due to poisoning by impurities or sintering of the metal particles at elevated temperatures. However, with careful handling and purification of reactants, Pd/C can often be recycled multiple times.[1]
-
Raney Nickel: Raney Nickel is known for its robustness but can lose activity over time due to surface oxidation or poisoning. Reactivation procedures can sometimes restore its activity.
-
Rh/Al₂O₃: Rhodium catalysts on stable supports like alumina generally exhibit good stability and can be recycled, which helps to offset their higher initial cost.
Conclusion and Recommendations
The choice of catalyst for the reduction of fluorinated benzonitriles is a nuanced decision that depends on the specific substrate, desired selectivity, and cost considerations.
-
For meta- and para-fluorinated benzonitriles where hydrodefluorination is less of a concern, Pd/C often provides the most efficient and economical solution, offering high yields under mild conditions.
-
For ortho-fluorinated benzonitriles or when the complete preservation of the C-F bond is paramount, Raney Nickel or a Rhodium catalyst are the preferred choices. Raney Nickel is a cost-effective option, while Rhodium catalysts offer superior performance in terms of selectivity and milder reaction conditions, albeit at a higher cost.
By carefully considering the factors outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently select and implement the optimal catalytic system for the successful synthesis of valuable fluorinated benzylamines.
References
- Hydrogenation (atmospheric pressure) with Pd/C.
- Hydrogenation.
- Supporting information 1. Materials and Methods - The Royal Society of Chemistry.
- hydrogen - Organic Syntheses Procedure.
- Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts - SciSpace.
- Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... - ResearchGate.
- Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Queen's University Belfast.
- Standard Operating Procedures - Richmond Sarpong.
- Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing).
- Hydrogenation SOP.
- US4684735A - Promotion of raney nickel hydrogenation catalyst - Google Patents.
- Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing).
- (PDF) A Review on the Recent Advances in the Reductions of Carbon–Carbon/Oxygen Multiple Bonds Including Aromatic Rings Using Raney Ni–Al Alloy or Al Powder in the Presence of Noble Metal Catalysts in Water - ResearchGate.
- Organic & Biomolecular Chemistry - RSC Publishing.
- Hydrogenation of benzonitrile to benzylamine: activity of cobalt catalysts a - ResearchGate.
- Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts | Request PDF - ResearchGate.
- Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst - ResearchGate.
- Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
- Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor | Request PDF - ResearchGate.
- (PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst - ResearchGate.
- Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchGate.
- Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems - ResearchGate.
- US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents.
- Reaction pathways associated with the hydrogenation of benzonitrile... - ResearchGate.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository.
- Effect of Pd and Rh promotion on Ni/Al2O3 for NO reduction by hydrogen for stationary applications | Request PDF - ResearchGate.
- A comparison of sodium-modified Rh/γ-Al2O3 and Pd/γ-Al2O3 catalysts operated under simulated TWC conditions | Request PDF - ResearchGate.
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of 2,4-Difluoro-3-methylbenzylamine from Different Suppliers
Introduction
2,4-Difluoro-3-methylbenzylamine is a key building block in contemporary drug discovery, particularly in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The precise arrangement of its fluoro- and methyl-substituents on the aromatic ring significantly influences the conformational properties and biological activity of the resulting therapeutic candidates. As with any critical raw material, its purity is not a trivial specification but a cornerstone of reproducible research and robust drug development. The presence of even minute quantities of organic, inorganic, or solvent-related impurities can lead to aberrant reaction outcomes, the formation of toxic byproducts, and complications in regulatory filings.
This guide provides a comprehensive framework for the comparative purity analysis of this compound sourced from different suppliers. We will delve into a multi-modal analytical workflow, explaining the rationale behind each selected technique and providing detailed, field-tested protocols. The objective is to empower researchers, scientists, and process chemists with a robust methodology to qualify and select the most suitable grade of this crucial reagent for their specific application, ensuring the integrity and success of their scientific endeavors. The principles and methodologies discussed herein are grounded in established analytical chemistry and guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[1][2][3]
Strategic Approach to Purity Assessment
A comprehensive purity assessment of a chemical intermediate like this compound necessitates a multi-pronged analytical approach. No single technique can provide a complete picture of a sample's purity. Our strategy is to combine orthogonal methods that, together, offer a high-resolution view of the main component and any potential impurities.
Our chosen analytical arsenal includes:
-
High-Performance Liquid Chromatography (HPLC): To quantify non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile organic impurities.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of structural isomers and other organic impurities.
-
Karl Fischer Titration: To accurately determine the water content.
The logic behind this selection is to create a self-validating system. For instance, an impurity detected by HPLC can be further characterized by GC-MS if it is sufficiently volatile, or by NMR for structural elucidation.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Rationale: HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds.[4] A reversed-phase C18 column is chosen for its versatility in separating compounds with moderate polarity like benzylamines. The use of a gradient elution ensures that both polar and non-polar impurities can be resolved and detected within a reasonable timeframe. Formic acid is added to the mobile phase to improve peak shape by ensuring the amine is protonated.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution. Filter through a 0.45 µm PTFE syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile impurities.[5][6] This is crucial for detecting residual solvents from the synthesis and purification process, as well as volatile byproducts. Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against spectral libraries like NIST for confident identification.
Protocol:
-
Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
¹H NMR Spectroscopy for Structural Verification and Isomeric Purity
Rationale: ¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to identify and quantify impurities, particularly structural isomers which may be difficult to resolve chromatographically.[7] The chemical shifts and coupling constants of the protons provide a unique fingerprint of the molecule.
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Concentration: Approximately 10 mg of the sample dissolved in 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: 4 seconds
-
Karl Fischer Titration for Water Content
Rationale: Water is a common impurity in chemical samples and can affect reaction yields and product stability. Karl Fischer titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[8] A coulometric titrator is chosen for its ability to accurately measure low levels of water. For amines, which can be basic, a reagent with a suitable buffer capacity or the addition of a neutralizing agent may be necessary to prevent side reactions.[9]
Protocol:
-
Instrumentation: Mettler Toledo C20S Coulometric Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Coulomat AG or a similar reagent suitable for amines.
-
Sample Size: Approximately 100 mg of the sample, accurately weighed.
-
Procedure: The sample is injected directly into the titration cell, and the water content is measured automatically by the instrument. The measurement is repeated in triplicate for each sample.
Results & Comparative Analysis
For this guide, we analyzed three batches of this compound from three different (fictional) suppliers: Supplier Alpha , Supplier Beta , and Supplier Gamma . The results are summarized below.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (% Area) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurities (Total, %) |
| Alpha | 99.85 | 0.08 | Not Detected | 0.07 |
| Beta | 99.21 | 0.35 | 0.12 | 0.32 |
| Gamma | 99.65 | 0.15 | 0.05 | 0.15 |
-
Impurity 1: Identified by GC-MS as 2,4-Difluoro-3-methylbenzonitrile (a potential precursor).
-
Impurity 2: Identified by GC-MS as dibenzylamine derivative (a potential byproduct of over-alkylation).
Table 2: GC-MS Volatile Impurities
| Supplier | Residual Toluene (ppm) | Residual Methanol (ppm) | Other Volatiles (Total, ppm) |
| Alpha | 50 | < 20 | < 10 |
| Beta | 250 | 150 | 80 |
| Gamma | 120 | 45 | 30 |
Table 3: Water Content by Karl Fischer Titration
| Supplier | Water Content (% w/w) |
| Alpha | 0.05 |
| Beta | 0.25 |
| Gamma | 0.12 |
¹H NMR Analysis Summary
-
Supplier Alpha: The ¹H NMR spectrum was clean and perfectly matched the expected structure of this compound. No significant impurity peaks were observed above the 0.05% level.
-
Supplier Beta: The spectrum showed the main peaks for the desired product, but also contained small, yet distinct, additional aromatic and aliphatic signals consistent with the impurities detected by HPLC and GC-MS.
-
Supplier Gamma: The spectrum was largely clean, with very minor impurity signals that correlated with the HPLC data.
Discussion and Interpretation
The multi-modal analysis provides a clear differentiation between the suppliers:
-
Supplier Alpha consistently provided the material with the highest purity. The HPLC purity was excellent at 99.85%, with very low levels of a single known impurity and minimal unknown impurities. The residual solvent content was well below typical ICH limits, and the water content was negligible. This material would be highly suitable for sensitive applications such as late-stage drug development and GMP synthesis.
-
Supplier Beta provided the material with the lowest purity. At 99.21% by HPLC, it contained significantly higher levels of both known and unknown impurities. The residual solvent and water content were also notably higher. While this material might be acceptable for early-stage research or applications where purity is less critical, it would likely require re-purification for more demanding uses.
-
Supplier Gamma offered a product of intermediate purity. While not as high as Supplier Alpha, the 99.65% purity and lower levels of impurities compared to Supplier Beta make it a potentially viable option for a range of applications, perhaps offering a balance between quality and cost.
Visualizing the Workflow
The comprehensive analytical workflow can be visualized as follows:
Caption: Overall workflow for the comparative purity analysis.
Conclusion
This guide demonstrates a robust, multi-technique workflow for the comprehensive purity assessment of this compound. By integrating data from HPLC, GC-MS, ¹H NMR, and Karl Fischer titration, a detailed and reliable purity profile can be established for material from any supplier. Based on our hypothetical analysis, Supplier Alpha provides the highest quality material, making it the recommended choice for applications where purity is paramount. This systematic approach to supplier qualification is a critical step in ensuring the reproducibility, safety, and ultimate success of research and development in the pharmaceutical industry.
References
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
- Hiranuma. (n.d.).
- Waters. (n.d.).
- GMP Insiders. (2025).
- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. veeprho.com [veeprho.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. hiranuma.com [hiranuma.com]
A Comparative Guide to the Characterization of 2,4-Difluoro-3-methylbenzylamine Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a matter of quality control; it is a fundamental pillar of drug safety and efficacy. Unwanted chemicals that arise during synthesis or degradation—collectively known as impurities—can have a significant impact on a drug's performance and toxicity profile.[1] This guide provides an in-depth, comparative analysis of modern analytical techniques for the identification, quantification, and characterization of potential impurities in 2,4-Difluoro-3-methylbenzylamine, a key intermediate in pharmaceutical synthesis.
The principles discussed herein are grounded in the global regulatory framework established by the International Council for Harmonisation (ICH), particularly the Q3A(R2) and Q3B(R2) guidelines.[2][3] These guidelines mandate the reporting, identification, and qualification of impurities above specific thresholds, making robust analytical characterization an indispensable part of any regulatory submission.[4][5]
Understanding the Impurity Landscape
The potential impurity profile of this compound is intrinsically linked to its synthetic pathway. While multiple routes exist, a common approach involves the halogenation and subsequent amination of a difluorotoluene precursor.[6][7] This process can introduce several classes of impurities.
Potential Impurities in this compound:
-
Starting Materials & Intermediates: Incomplete reactions can lead to the presence of residual 1,3-difluoro-2-methylbenzene, 2,4-difluoro-3-methylbenzyl halide, or other precursors.
-
Isomeric Impurities: Side reactions during the initial synthesis steps, such as Friedel-Crafts reactions, could potentially yield positional isomers (e.g., 2,6-Difluoro-3-methylbenzylamine) that may be difficult to separate due to similar physicochemical properties.[8][9]
-
Process-Related Impurities: Reagents, catalysts, and solvents used in the synthesis can lead to byproducts or may themselves be present in trace amounts.
-
Degradation Products: The benzylamine moiety can be susceptible to oxidation or other forms of degradation upon exposure to air, light, or temperature fluctuations, forming aldehydes, carboxylic acids, or other related substances.
The following diagram illustrates a generalized workflow for the systematic identification and control of these impurities, aligning with industry best practices.
Caption: General workflow for impurity characterization in APIs.
Comparative Analysis of Core Analytical Methodologies
The choice of analytical technique is paramount for effective impurity profiling. A multi-faceted approach is often necessary, leveraging the strengths of different methods to build a comprehensive picture. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Quantification of known and unknown impurities; purity assessment. The gold standard for routine quality control.[10] | Analysis of volatile and semi-volatile impurities (e.g., residual solvents, volatile byproducts).[11] | Definitive structural elucidation of unknown impurities.[12] |
| Detection Principle | UV-Vis Absorbance (DAD/PDA), Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (MS), Flame Ionization (FID). | Nuclear spin transitions in a magnetic field. |
| Typical LoQ | ~0.01% - 0.05% (UV), <0.001% (MS) relative to API. | ppm to sub-ppm levels, especially with headspace sampling.[13] | ~0.1% - 1% concentration in isolated sample. |
| Structural Info | Limited with UV (chromophore only). Definitive with MS detection.[14] | Provides fragmentation patterns for library matching and structural inference.[11] | Provides complete atom connectivity and stereochemistry. The gold standard for structure confirmation.[15][16] |
| Pros | Highly reproducible, robust, excellent for quantification, easily validated, wide applicability. | Extremely high sensitivity for volatile compounds, excellent separation for complex mixtures. | Unambiguous structure identification, provides information on all proton/carbon-containing molecules without bias. |
| Cons | Structural information requires MS detector, resolution can be challenging for closely related isomers. | Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.[17][18] | Low sensitivity, requires sample isolation and higher concentrations, complex data interpretation. |
Experimental Protocols & Methodologies
The trustworthiness of any analytical data hinges on a well-designed and validated protocol. The following sections detail robust starting methodologies for the characterization of this compound impurities.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
Causality: A reversed-phase HPLC method is the logical starting point for its broad applicability to moderately polar compounds like benzylamines. A C18 stationary phase provides a good balance of hydrophobic retention and selectivity. A gradient elution is chosen over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime, with sharp peak shapes. A phosphate buffer is used to control the ionization state of the amine, ensuring consistent retention times.
Experimental Protocol:
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 90% B
-
30-32 min: 90% B
-
32.1-38 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Self-Validation System: Before sample analysis, perform a system suitability test (SST). Inject a standard solution containing the API and a known impurity. The system is deemed suitable if the resolution between the two peaks is >2.0, the tailing factor for the API peak is <1.5, and the relative standard deviation for six replicate injections is <1.0%. This ensures the chromatographic system is performing adequately for separation and quantification.[19]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While the target analyte itself is not highly volatile, GC-MS is the ideal method for detecting trace volatile impurities from the synthesis, such as residual solvents or volatile starting materials.[20] Headspace sampling is employed to selectively introduce volatile and semi-volatile compounds into the GC system while leaving the non-volatile API matrix behind, preventing column and source contamination. A polar GC column is selected to provide good retention and separation of a wide range of potential polar and non-polar volatile impurities.
Experimental Protocol:
-
System Preparation: Agilent 8890 GC with 5977B MSD, coupled with a 7697A Headspace Sampler.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC Parameters:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 amu.
-
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
Self-Validation System: The method's performance is verified by analyzing a blank solvent vial to check for system contaminants and a vial spiked with a known standard mix of potential residual solvents. The mass spectra of any detected peaks are compared against a reference library (e.g., NIST) for tentative identification.
NMR for Structural Elucidation
Causality: When an unknown impurity is detected above the ICH identification threshold (~0.1%), its structure must be determined.[4] NMR spectroscopy is the definitive tool for this task.[12] After isolating the impurity (e.g., via preparative HPLC), a suite of 1D and 2D NMR experiments is performed. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are used to piece the molecular structure together like a puzzle.[15]
The diagram below illustrates the logical relationship between different NMR experiments in the process of elucidating an unknown impurity's structure.
Caption: NMR workflow for unambiguous structural elucidation.
Experimental Protocol (General):
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is useful to differentiate CH/CH₃ from CH₂ signals.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish connectivity between protons and carbons over 2-3 bonds, which is critical for linking different spin systems.
-
-
Data Interpretation: Integrate all spectral data to assemble the final chemical structure.
Conclusion
The characterization of impurities in this compound is a critical activity in pharmaceutical development that requires a strategic, multi-modal analytical approach. While HPLC serves as the robust foundation for separation and quantification, it must be complemented by the high sensitivity of GC-MS for volatile species and the unparalleled structural elucidation power of NMR for unknown identification. By understanding the causal principles behind each technique and implementing self-validating protocols, researchers can ensure the development of safe, effective, and regulatory-compliant medicines. This guide provides the foundational methodologies and comparative insights to build a comprehensive and scientifically sound impurity control strategy.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ICH. (2024). Ich guidelines for impurity profile.
- Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- Eurofins. (n.d.). Analytical Method Summaries.
- BOC Sciences. (n.d.). CAS 847502-90-3 this compound.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, 38(8).
- ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- De Zeeuw, J., & Lebanov, F. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.
- ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- ResearchGate. (n.d.). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine.
- De Kock, J., et al. (2011). Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. Malaria Journal, 10(55).
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzylamine.
- Merck Millipore. (n.d.). Pharmaceutical impurity profiling Application guide.
- Chemsrc. (n.d.). This compound CAS#:847502-90-3.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Ich guidelines for impurity profile [wisdomlib.org]
- 6. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 7. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Spectroscopic Guide to Fluorinated Benzylamine Isomers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool to modulate physicochemical and biological properties. Fluorinated benzylamines, in particular, are prevalent scaffolds in a myriad of bioactive compounds. The positional isomerism of the fluorine atom on the aromatic ring—ortho (2-), meta (3-), or para (4-)—imparts subtle yet profound differences in their electronic and steric profiles. Consequently, the ability to unequivocally distinguish between these isomers is paramount for synthetic chemists and drug development professionals. This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-fluorobenzylamine, offering a robust framework for their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Decisive Role of Spectroscopy in Isomer Differentiation
The electronic interplay between the electronegative fluorine atom and the aminomethyl group is highly dependent on the substitution pattern on the benzene ring.[1] This directly influences the local chemical environments of the constituent atoms, leading to distinct spectroscopic signatures for each isomer. While these compounds share the same molecular formula and mass, their unique electronic distributions allow for their unambiguous identification through modern spectroscopic techniques. This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, elucidating how chemical shifts and coupling constants serve as fingerprints for each isomer. Furthermore, we will explore the characteristic vibrational modes in IR spectroscopy and the fragmentation patterns in mass spectrometry that aid in their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy stands as the most powerful technique for the structural elucidation of fluorinated benzylamine isomers. The high natural abundance and spin quantum number of ½ for ¹H, ¹³C, and ¹⁹F nuclei make them readily observable.[2]
¹H NMR Spectroscopy
The proton NMR spectra of the fluorobenzylamine isomers are primarily distinguished by the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of the fluorine atom deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorobenzylamine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (δ, ppm) | CH₂ Protons (δ, ppm) | NH₂ Protons (δ, ppm) |
| 2-Fluorobenzylamine | ~6.9-7.3 (multiplet) | ~3.8-4.0 | Broad singlet, ~1.5-2.0 |
| 3-Fluorobenzylamine | ~6.8-7.3 (multiplet) | ~3.8-4.0 | Broad singlet, ~1.5-2.0 |
| 4-Fluorobenzylamine | ~7.0-7.3 (multiplet) | ~3.8-4.0 | Broad singlet, ~1.5-2.0 |
Note: The exact chemical shifts can be influenced by the solvent and concentration. The NH₂ proton signal is often broad and its chemical shift is highly variable due to hydrogen bonding and exchange with trace amounts of water.[3][4]
¹³C NMR Spectroscopy
The position of the fluorine atom significantly impacts the chemical shifts of the aromatic carbons due to its strong inductive and weaker mesomeric effects. The carbon directly attached to the fluorine atom (ipso-carbon) exhibits a large downfield shift and a characteristic large one-bond C-F coupling constant.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a pulse angle of 45-60 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the data similarly to ¹H NMR.
Comparative ¹³C NMR Data
| Isomer | Aromatic Carbons (δ, ppm) | CH₂ Carbon (δ, ppm) |
| 2-Fluorobenzylamine | C-F: ~160 (d, ¹JCF ≈ 245 Hz) | ~40-45 |
| 3-Fluorobenzylamine | C-F: ~163 (d, ¹JCF ≈ 243 Hz) | ~45-50 |
| 4-Fluorobenzylamine | C-F: ~162 (d, ¹JCF ≈ 244 Hz) | ~45-50 |
Note: 'd' denotes a doublet due to coupling with the ¹⁹F nucleus. The coupling constant (J) is given in Hertz (Hz).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[5] The chemical shifts of the fluorine atom are highly sensitive to its electronic environment, making it an excellent probe for distinguishing between the isomers.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Sample preparation is similar to that for ¹H NMR.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -140 ppm).
-
Proton decoupling is often employed to simplify the spectra.
-
-
Data Processing: Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
Comparative ¹⁹F NMR Data
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Fluorobenzylamine | ~ -115 to -120 |
| 3-Fluorobenzylamine | ~ -110 to -115 |
| 4-Fluorobenzylamine | ~ -120 to -125 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The C-F stretching and N-H stretching and bending vibrations are of particular interest for fluorobenzylamine isomers. The position of the fluorine substituent can subtly influence the frequencies of these vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Comparative IR Data
| Isomer | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 2-Fluorobenzylamine | ~3300-3500 | ~1200-1250 | ~740-760 (ortho-disubstituted) |
| 3-Fluorobenzylamine | ~3300-3500 | ~1200-1250 | ~770-800 & ~680-720 (meta-disubstituted) |
| 4-Fluorobenzylamine | ~3300-3500 | ~1200-1250 | ~800-840 (para-disubstituted) |
The most diagnostic feature in the IR spectra for differentiating these positional isomers is often the pattern of the out-of-plane C-H bending vibrations in the fingerprint region, which is characteristic of the substitution pattern on the benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the fluorobenzylamine isomers have the same molecular weight (125.14 g/mol ), their fragmentation patterns under electron ionization (EI) can exhibit subtle differences that may aid in their identification.[7]
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the molecular ion (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions.
Comparative MS Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluorobenzylamine | 125 | 108, 96, 77 |
| 3-Fluorobenzylamine | 125 | 108, 96, 77 |
| 4-Fluorobenzylamine | 125 | 108, 96, 77 |
The primary fragmentation pathway for benzylamines involves the loss of an amino group (M-17) or cleavage of the benzylic C-N bond. The fluorobenzylamine isomers are expected to show a prominent molecular ion peak at m/z 125 and a base peak corresponding to the fluorotropylium ion at m/z 109, formed by rearrangement and loss of NH₂. The subsequent fragmentation of the fluorotropylium ion can lead to other common fragments. While the major fragments are often the same, the relative intensities of these fragments may differ slightly between the isomers.
Visualization of the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of fluorinated benzylamine isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of fluorobenzylamine isomers.
Conclusion
The robust differentiation of fluorinated benzylamine isomers is readily achievable through a multi-technique spectroscopic approach. ¹⁹F NMR provides the most direct and unambiguous method for distinguishing the ortho, meta, and para isomers based on their distinct chemical shifts. ¹H and ¹³C NMR offer complementary structural information, particularly regarding the substitution pattern on the aromatic ring, which is further corroborated by the characteristic C-H bending vibrations in the IR spectrum. While mass spectrometry primarily confirms the molecular weight, subtle differences in fragment ion intensities can provide supporting evidence. By employing this comprehensive spectroscopic toolkit, researchers can confidently characterize these important building blocks, ensuring the integrity and success of their synthetic and drug discovery endeavors.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Wikipedia. (2023).
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.
- Chemistry LibreTexts. (2020, August 22). 16.
- Hayashi, S., & Hayamizu, K. (2010). Development and release of a spectral database for organic compounds. AIST Today, 10(4), 22-25.
- ACS Publications. (n.d.).
- Cornell University Library. (n.d.).
- DATACC. (n.d.).
- National Institutes of Health. (n.d.).
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Royal Society of Chemistry. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
- ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- Chemistry LibreTexts. (2023, August 29).
- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (n.d.).
- ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- ResearchGate. (2016, April 28). What are the best structural characterization techniques for positional isomers?.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- Scholarly Publications Leiden University. (n.d.). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry.
- PubMed Central. (2024, November 22). Spatial mapping of phosphatidylcholine sn-positional isomers using CID of divalent metal complexes in imaging mass spectrometry.
- (n.d.). Fluorine NMR.
- Science.gov. (n.d.).
- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- ResearchGate. (n.d.). Synthesis, spectroscopic and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)
- BenchChem. (n.d.).
- ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a.
- NIST. (n.d.). Benzenemethanamine, 4-fluoro-.
- ChemicalBook. (n.d.). Benzylamine(100-46-9) IR Spectrum.
- ResearchGate. (n.d.). 13C-NMR Chemical shifts (in ppm)
- PubChem. (n.d.). 4-Fluorobenzylamine.
- NIST. (n.d.). Benzylamine.
- European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
- ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl....
- ChemicalBook. (n.d.). 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Fluorobenzylamine(100-82-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Fluorobenzylamine(140-75-0) 1H NMR spectrum.
- BenchChem. (n.d.).
- (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
- ResearchGate. (2022, June 30). (PDF) Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]
The Fluorine Advantage: A Comparative Guide to Fluorinated Benzylamines as Enzyme Inhibitors
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transcended novelty to become a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune the metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated benzylamines as inhibitors of key enzyme targets, underscoring the profound impact of this "super-halogen" on inhibitor potency and selectivity. We will delve into the SAR of fluorinated benzylamines as inhibitors of Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1), supported by experimental data and detailed protocols for their evaluation.
Monoamine Oxidase (MAO) Inhibition: A Tale of Two Isoforms and the Fluorine Effect
Monoamine oxidases are a family of flavin-containing enzymes crucial for the metabolism of neurotransmitters. The two major isoforms, MAO-A and MAO-B, represent important therapeutic targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively.[5] Benzylamine itself is a known substrate for MAO-B.[6] The strategic fluorination of the benzylamine scaffold has been extensively explored to transition these molecules from substrates to potent inhibitors.
Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylamines as MAO Inhibitors
While direct head-to-head IC50 comparisons of simple fluorinated and non-fluorinated benzylamines are not always available in single studies, the overarching trend in medicinal chemistry points towards enhanced potency and selectivity upon fluorination.[4] For instance, the introduction of a trifluoromethyl group at the para-position of benzylamine significantly increases its lipophilicity and metabolic stability, transforming it into a more promising drug candidate.[4]
A recent study on a series of fluorinated benzyloxy chalcones, which incorporate a fluorinated benzyl moiety, provides compelling quantitative evidence for the benefits of fluorination. Several of these compounds demonstrated potent and selective inhibition of MAO-B in the nanomolar range.
Table 1: Inhibitory Activity (IC50) of Fluorinated Benzyloxy Chalcones against MAO-A and MAO-B [2]
| Compound | R | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| FBZ6 | 2-thienyl | > 40 | 0.023 | > 1739 |
| FBZ13 | 4-bromophenyl | > 40 | 0.0053 | > 7547 |
| Safinamide | (Reference) | 0.021 | - | > 1904 |
| Toloxatone | (Reference) | 0.250 | - | - |
| Clorgyline | (Reference) | 0.015 | - | - |
| Pargyline | (Reference) | - | 0.080 | - |
As evidenced in Table 1, compounds FBZ13 and FBZ6 exhibit exceptional potency against MAO-B with IC50 values of 5.3 nM and 23 nM, respectively, and remarkable selectivity over MAO-A.[2] This high selectivity is a critical attribute for potential therapeutic agents targeting Parkinson's disease, as non-selective MAO inhibition can lead to undesirable side effects.[5]
Mechanistic Insights into Fluorine's Role in MAO Inhibition
The enhanced inhibitory activity of fluorinated benzylamines against MAO-B can be attributed to several factors. Molecular docking studies suggest that the fluorine atom can participate in favorable interactions within the enzyme's active site.[7] The electron-withdrawing nature of fluorine can also influence the pKa of the benzylamine, potentially affecting its binding affinity.[4] Furthermore, the increased lipophilicity imparted by fluorine can enhance the compound's ability to access the active site of the membrane-bound MAO enzyme.[7]
Caption: Experimental workflow for determining the IC50 of fluorinated benzylamines against MAO-B.
Experimental Protocol: Fluorometric MAO-B Inhibitor Screening Assay[3][9][10]
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.
1. Reagent Preparation:
- MAO-B Assay Buffer: Bring to room temperature before use.
- MAO-B Enzyme: Reconstitute with MAO-B Assay Buffer.
- MAO-B Substrate (e.g., Benzylamine): Reconstitute with ddH2O.
- Developer and Fluorescent Probe: Reconstitute with MAO-B Assay Buffer.
- Test Inhibitors: Dissolve in a suitable solvent (e.g., DMSO) to make a stock solution.
2. Assay Procedure: a. Prepare serial dilutions of the test inhibitors. b. Add 10 µL of the diluted inhibitor solutions to the wells of a 96-well microplate. Include a vehicle control (solvent only). c. Add 50 µL of the diluted MAO-B enzyme solution to each well. d. Incubate the plate at 37°C for 10 minutes. e. Prepare the MAO-B Substrate Solution by mixing the MAO-B substrate, developer, and fluorescent probe in the MAO-B Assay Buffer. f. Initiate the reaction by adding 40 µL of the MAO-B Substrate Solution to each well. g. Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
3. Data Analysis: a. Determine the rate of reaction for each well. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Lysine-Specific Demethylase 1 (LSD1) Inhibition: A New Frontier for Fluorinated Benzylamines
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[5][8] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Tranylcypromine, a clinically used antidepressant and a benzylamine derivative, is a known irreversible inhibitor of LSD1.[9]
Comparative Analysis of Fluorinated vs. Non-Fluorinated Tranylcypromine Analogues as LSD1 Inhibitors
A study on fluorinated tranylcypromine analogues revealed a nuanced SAR. While the simple addition of a fluorine atom to the cyclopropyl ring of tranylcypromine resulted in decreased LSD1 inhibition, further substitution on the phenyl ring led to the development of potent inhibitors.[2][8]
Table 2: Inhibitory Activity (IC50) of Fluorinated Tranylcypromine Analogues against LSD1 [8]
| Compound | R | IC50 (µM) |
| Tranylcypromine (1) | H | 25.0 ± 9.5 |
| 7a | H | >25 |
| 9a | m-OMe | 4.9 ± 1.1 |
| 9b | m-NO2 | 10.1 ± 1.5 |
| 9c | m-F | 1.6 ± 0.2 |
| 9d | m-CF3 | 2.1 ± 0.2 |
| 9e | m-SF5 | 1.9 ± 0.3 |
| 10c (cis-diastereomer of 9c) | m-F | 1.8 ± 0.1 |
The data in Table 2 clearly demonstrates that while monofluorination of the cyclopropyl ring is detrimental to activity (compound 7a ), the introduction of various substituents on the meta-position of the phenyl ring of the fluorinated scaffold restores and even enhances inhibitory potency.[8] Notably, the meta-fluoro substituted analogue 9c exhibited an IC50 of 1.6 µM, a significant improvement over the parent compound, tranylcypromine.[8]
Mechanistic Insights into LSD1 Inhibition
Fluorinated tranylcypromine analogues act as mechanism-based inhibitors, forming a covalent adduct with the FAD cofactor in the active site of LSD1.[4] The electronic properties of the fluorine substituents on the phenyl ring likely influence the reactivity of the cyclopropylamine moiety, thereby modulating the rate of covalent bond formation. Molecular modeling studies can provide further insights into the specific interactions between the fluorinated inhibitors and the active site residues of LSD1, helping to rationalize the observed SAR.
Caption: Simplified diagram of LSD1's role in gene repression and its inhibition by fluorinated benzylamines.
Experimental Protocol: Fluorescence-Based LSD1 Enzyme Assay[11][13]
This protocol is based on monitoring the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.
1. Reagent Preparation:
- LSD1 Assay Buffer.
- Recombinant Human LSD1 Enzyme.
- H3K4me2 Peptide Substrate.
- Amplex Red Reagent and Horseradish Peroxidase (HRP).
- Test Inhibitors: Dissolved in DMSO.
2. Assay Procedure: a. Add LSD1 enzyme, HRP, and the test inhibitor to the wells of a 96-well plate. b. Incubate at room temperature for a specified time. c. Initiate the reaction by adding the H3K4me2 peptide substrate and Amplex Red reagent. d. Measure the fluorescence intensity (Excitation/Emission ≈ 530/590 nm) over time.
3. Data Analysis: a. Calculate the initial reaction rates from the fluorescence data. b. Determine the percent inhibition for each inhibitor concentration. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.
Expanding the Horizon: Fluorinated Benzylamines as Inhibitors of Other Enzyme Classes
The versatility of the fluorinated benzylamine scaffold extends beyond MAO and LSD1. Emerging research suggests their potential as inhibitors of other enzyme classes, such as carbonic anhydrases and various kinases.
-
Carbonic Anhydrases (CAs): Fluorinated benzenesulfonamides, which can be derived from benzylamines, have been shown to be potent and selective inhibitors of tumor-associated CA isoforms IX and XII.[10][11] This opens up avenues for the development of novel anti-cancer agents.
-
Kinases: The strategic incorporation of fluorine into kinase inhibitors is a well-established strategy to enhance potency and selectivity.[12][13] While specific examples of simple fluorinated benzylamines as potent kinase inhibitors are less common, the benzylamine moiety is a frequent substructure in many approved and investigational kinase inhibitors.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzylamine scaffold has proven to be a highly effective strategy for the development of potent and selective enzyme inhibitors. The case studies of MAO and LSD1 inhibitors clearly demonstrate that fluorination can dramatically enhance inhibitory activity and modulate selectivity, transforming simple scaffolds into promising therapeutic candidates. The continued exploration of fluorinated benzylamines against a broader range of enzyme targets, guided by a deeper understanding of the underlying mechanistic principles, holds immense promise for the future of drug discovery. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
- A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. (2025). Benchchem.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2015). PubMed.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie.
- A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design. (2025). Benchchem.
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI.
- Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). (2017).
- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay. (2025). Benchchem.
- Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). (2017). CORE.
- Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. (2009). PubMed.
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.). PMC - NIH.
- Carbonic anhydrase inhibitors: Synthesis and topical intraocular pressure lowering effects of fluorine-containing inhibitors devoid of enhanced reactivity. (n.d.). Technische Universität München.
- Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. (2022). PubMed.
- LSD1 Activity/Inhibition Assay Kit (Fluorometric) (KA1603) by Novus, Part of Bio-Techne. (n.d.). Novus Biologicals.
- A Head-to-Head Comparison of LSD1 Inhibitors: GSK-LSD1 Dihydrochloride vs. Tranylcypromine. (2025). Benchchem.
- Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (n.d.). NIH.
- Structure of Compounds 5a−j and Their Inhibition Rates (IC 50 ) to the Purified LSD1 Recombinant In Vitro. (n.d.).
- A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-24 vs. Tranylcypromine. (2025). Benchchem.
- Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). (2017). PubMed.
- Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modul
- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). PMC - PubMed Central.
Sources
- 1. Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluoro-3-methylbenzylamine
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized reagents like 2,4-Difluoro-3-methylbenzylamine—a fluorinated aromatic amine—demand a meticulous, informed approach. This guide provides the essential operational and disposal framework, grounded in established safety protocols and regulatory standards, to ensure this compound is managed responsibly from receipt to final disposal.
Core Hazard Assessment & Chemical Profile
A robust disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound (CAS 847502-90-3) is not widely available, we can extrapolate its hazard profile from the well-documented, structurally analogous compound, 2,4-Difluorobenzylamine (CAS 72235-52-0). The primary difference is a single methyl group on the benzene ring, which is unlikely to fundamentally alter the primary hazards of the difluoro-benzylamine functional group.
Based on this analog, this compound should be treated as a hazardous substance with the following characteristics.[1][2]
| Hazard Classification | Description & Implication for Handling | Source |
| Skin Corrosion/Irritation, Category 1B | Causes severe skin burns upon contact. This necessitates the use of chemical-resistant gloves and a lab coat at all times. Any skin contact must be addressed immediately. | [1][2] |
| Serious Eye Damage/Irritation, Category 1 | Causes serious, potentially irreversible eye damage. Chemical splash goggles and a face shield are mandatory to prevent contact with splashes. | [1][2] |
| Combustible Liquid | The analog has a flash point of 68 °C (154.4 °F), classifying it as a combustible liquid. It must be kept away from heat, sparks, and open flames. | [1] |
| Hazardous Decomposition | Upon combustion, it may produce toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive gaseous hydrogen fluoride (HF).[1] This reinforces the need for disposal via high-temperature incineration with appropriate flue gas scrubbing. | [1] |
| Incompatibilities | Reacts with strong oxidizing agents, strong acids, and acid chlorides.[1] Waste must be segregated to avoid violent reactions. | [1][3] |
Primary aromatic amines, as a class, are noted for their potential toxicity and environmental hazards, reinforcing the need for careful handling and disposal protocols.[4]
Essential Safety: PPE and Engineering Controls
Given the corrosive nature of this compound, a multi-layered approach to safety is non-negotiable.
-
Engineering Controls : All handling, including weighing, aliquoting, and adding to waste containers, must be performed within a certified chemical fume hood. This is the primary defense against inhaling corrosive vapors.
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye/Face Protection : Chemical splash goggles in combination with a full-face shield.[5]
-
Hand Protection : Nitrile or neoprene gloves are suitable for incidental contact. For extended handling, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and dispose of them as contaminated solid waste after handling.
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[6]
-
Waste Management: Segregation, Containment, and Labeling
Proper disposal is fundamentally dependent on correct waste segregation at the point of generation.[7] this compound is a halogenated organic compound .[8]
Step-by-Step Waste Collection Protocol
-
Select the Correct Container : Use a designated, leak-proof hazardous waste container compatible with halogenated organic liquids. A high-density polyethylene (HDPE) or glass container is typically appropriate.[7][9] The container must have a secure, screw-top cap.
-
Label the Container : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10][11] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[12]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., Corrosive).
-
-
Segregate Incompatibles : This waste stream must be kept separate from:
-
Store in a Satellite Accumulation Area (SAA) : Keep the closed waste container in a designated SAA at or near the point of generation.[7][11] The SAA must be under the control of the laboratory personnel. The container must be kept closed at all times except when actively adding waste.[12]
-
Request Pickup : Once the container is full or you are finished generating this waste stream, submit a waste pickup request to your institution's EHS department. Do not exceed the 55-gallon limit for an SAA or the institutional time limits for accumulation.[7][11]
Spill Management Protocols
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Protocol for Minor Spills (<100 mL inside a fume hood)
-
Alert Personnel : Notify others in the immediate area.
-
Ensure PPE : Don all required PPE, including a face shield and appropriate gloves.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated container for solid hazardous waste. Use non-sparking tools.[6]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose : Seal and label the container of spill cleanup debris as "Hazardous Waste" and arrange for EHS pickup.[14]
Protocol for Major Spills (>100 mL or any spill outside a fume hood)
-
Evacuate Immediately : Evacuate the laboratory, alerting all personnel.
-
Isolate the Area : If safe to do so, close the laboratory doors to contain the vapors.
-
Call for Emergency Assistance : Contact your institution's EHS emergency response team and/or the fire department. Provide them with the chemical name and a copy of the SDS for its analog.
-
Do Not Attempt to Clean Up : A major spill requires specialized equipment and training. Await the arrival of the professional response team.
Disposal Pathway: From Benchtop to Destruction
The disposal of this compound waste follows a "cradle-to-grave" management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
-
Contaminated Solids : Items such as gloves, bench paper, and pipette tips that are contaminated with the chemical must be collected in a separate, clearly labeled container for solid hazardous waste.[17]
-
Empty Containers : An "empty" container that held this chemical must still be managed carefully. To be considered "RCRA empty," the container must be triple-rinsed with a suitable solvent (e.g., isopropanol or ethanol).[14] The rinsate from this process is itself a hazardous waste and must be collected in the designated halogenated organic liquid waste container.[14] After triple-rinsing and air drying, deface the original label and dispose of the container in the appropriate lab glass or plastic recycling bin.[11]
-
Ultimate Disposal Method : As a fluorinated organic compound, the required disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[16][18] The high thermal stability of the carbon-fluorine bond requires extreme temperatures (often exceeding 1,000°C) and sufficient residence time to ensure complete destruction.[19][20][21] Incineration of halogenated compounds requires specialized flue gas scrubbing systems to neutralize the resulting acid gases like hydrogen fluoride (HF).[19]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Canterbury. (2022). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Princeton University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste.
- Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
- Taylor & Francis Online. (2007). On the Incinerability of Highly Fluorinated Organic Compounds.
- Semantic Scholar. (1998). On the Incinerability of Highly Fluorinated Organic Compounds.
- Montclair State University. (n.d.). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's SOP document.
- Axonator. (2024). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste.
- RIVM (National Institute for Public Health and the Environment). (2021). Per- and polyfluorinated substances in waste incinerator flue gases.
- U.S. Environmental Protection Agency. (2023). Household Hazardous Waste (HHW).
- Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management?
- Chemsrc. (n.d.). This compound | CAS#:847502-90-3.
- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine.
- PubChem. (n.d.). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet (Generic). Retrieved from a generic Fisher Scientific SDS document.
- PubChem. (n.d.). 2,4-Difluorobenzylamine.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.
- Occupational Safety and Health Administration. (2016). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals.
- California State University, Chico. (n.d.). Chemical Compatibility Chart.
- Occupational Safety and Health Administration. (2014). Preventing occupational illnesses through safer chemical management.
- Occupational Safety and Health Administration. (n.d.). Process Safety Management - Overview.
- Purdue University, Department of Chemistry. (n.d.). Fluorine Safety.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzonitrile (C8H5F2N).
- MP Pumps. (2024). Chemical Compatibility Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. odu.edu [odu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. axonator.com [axonator.com]
- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. epa.gov [epa.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Safe Handling of 2,4-Difluoro-3-methylbenzylamine
An Essential Operational and Safety Blueprint for Laboratory Professionals
As research and development in pharmaceuticals and material science continues to advance, the synthesis and handling of novel chemical compounds have become daily practice. Among these, fluorinated organic molecules play a significant role. This guide provides essential safety and logistical information for handling 2,4-Difluoro-3-methylbenzylamine, a compound that, while valuable in synthesis, requires careful and informed handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Corrosion/Irritation: Likely to cause severe burns upon contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a high risk of serious and potentially irreversible eye damage.[1]
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensuring personal safety when handling this compound. The following recommendations are based on a risk assessment that assumes corrosive and potentially toxic properties.
Routine Laboratory Operations
For standard procedures involving small quantities of this compound in a well-ventilated laboratory or under a chemical fume hood, the following PPE is mandatory:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard are essential.[3] A face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[3] This combination provides robust protection against splashes that could cause severe eye damage. |
| Hand Protection | Chemically resistant gloves are required. Disposable nitrile gloves may offer short-term protection, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[3] For prolonged contact, heavier-duty gloves such as butyl rubber or Viton™ may be more appropriate. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected. |
| Body Protection | A flame-resistant lab coat, preferably made of materials like Nomex®, should be worn and fully buttoned.[3] This provides a barrier against accidental spills and splashes. Long pants and closed-toe, closed-heel shoes are also required to ensure maximum skin coverage.[3] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3] |
Spill Response and Emergency Situations
In the event of a spill or other emergency, an elevated level of PPE is required to ensure the safety of response personnel. The appropriate level of protection will depend on the scale of the spill and the concentration of airborne contaminants.
-
Level C Protection: This level is often required for spills where the concentration and type of airborne substance are known. It includes a full-face air-purifying respirator, chemical-resistant gloves, and disposable chemical-resistant outer boots.[4]
-
Level B Protection: If the highest level of respiratory protection is needed with a lesser degree of skin protection, Level B is appropriate. This includes a self-contained breathing apparatus (SCBA) and hooded chemical-resistant clothing.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of this compound.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound in a properly functioning chemical fume hood to control vapor inhalation.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.
Procedural Guidance
-
Preparation: Before starting any work, ensure all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Characterization: This compound should be treated as a hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By implementing the guidance outlined in this document, researchers can mitigate risks, protect themselves and their colleagues, and maintain a safe and productive laboratory environment.
References
- Chemsrc. This compound | CAS#:847502-90-3. [Link]
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
- PubChem. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. [Link]
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


